2,3,5,6-Tetrafluoroterephthalaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoroterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHRAPYKYJKACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439595 | |
| Record name | 2,3,5,6-tetrafluoroterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3217-47-8 | |
| Record name | 2,3,5,6-tetrafluoroterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluoroterephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde (CAS: 3217-47-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,3,5,6-Tetrafluoroterephthalaldehyde, a key building block in the development of advanced materials.
Core Properties
This compound, with the CAS number 3217-47-8, is a fluorinated aromatic dialdehyde. Its chemical structure features a benzene ring substituted with four fluorine atoms and two aldehyde groups at positions 1 and 4. This high degree of fluorination significantly influences its chemical and physical properties, making it a valuable component in the synthesis of specialized polymers and frameworks.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₂F₄O₂ | [1] |
| Molecular Weight | 206.09 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 134-138 °C | [2] |
| Boiling Point | Not readily available | |
| Purity | >98.0% (by GC) | [2] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |
| Storage Conditions | Store under inert gas, Air Sensitive | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several routes, primarily starting from either terephthaloyl chloride or 1,2,4,5-tetrafluorobenzene.
Synthesis from Terephthaloyl Chloride
A common synthetic pathway involves the fluorination of terephthaloyl chloride followed by the reduction of the resulting 2,3,5,6-tetrafluoroterephthaloyl chloride to the desired dialdehyde.[3][4]
Experimental Workflow: Synthesis from Terephthaloyl Chloride
Caption: Synthetic route from Terephthaloyl Chloride.
A patent describes a process for producing tetrafluoroterephthaloyl fluoride from tetrachloroterephthaloyl chloride using potassium fluoride in a solvent like sulpholane at elevated temperatures.[5] The subsequent selective reduction of the acid fluoride to the aldehyde can be challenging. The Rosenmund reduction, which utilizes a poisoned palladium catalyst, is a classic method for this transformation.[3] Alternatively, the use of bulky reducing agents like lithium tri-t-butoxyaluminum hydride can also achieve the selective reduction of acid chlorides to aldehydes.[6]
Synthesis from 1,2,4,5-Tetrafluorobenzene
Another synthetic approach starts with 1,2,4,5-tetrafluorobenzene. This method involves the introduction of the two aldehyde functionalities onto the fluorinated ring.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single peak corresponding to the two equivalent aldehyde protons is expected.
-
¹³C NMR: Signals for the aldehyde carbons, the fluorinated aromatic carbons, and the carbon atoms attached to the aldehyde groups would be observed.
-
¹⁹F NMR: Due to the symmetry of the molecule, a single signal for the four equivalent fluorine atoms is anticipated.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde groups (typically in the region of 1700-1720 cm⁻¹) and C-F stretching vibrations.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) can be utilized for both purity assessment and structural confirmation.[7] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Reactivity and Applications
The primary application of this compound lies in its use as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[8] COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage and separation, catalysis, and sensing.
Imine Condensation for COF Synthesis
The aldehyde functional groups of this compound readily undergo condensation reactions with primary amines to form stable imine linkages. This reaction is the cornerstone of the synthesis of many imine-based COFs.[9][10] For example, the reaction with 1,3,5-triaminobenzene or other multifunctional amines leads to the formation of two-dimensional or three-dimensional porous networks.[11][12][13][14]
Signaling Pathway: Imine-based COF Synthesis
Caption: Imine condensation reaction for COF synthesis.
The high degree of fluorination in the backbone of COFs derived from this monomer can impart unique properties, such as enhanced chemical and thermal stability, as well as specific interactions with guest molecules.[8]
Other Potential Reactions
While the imine condensation is the most documented reaction, the aldehyde functional groups can potentially participate in other classical aldehyde reactions. The reactivity of the aromatic ring is influenced by the strong electron-withdrawing nature of the fluorine and aldehyde substituents, making it susceptible to nucleophilic aromatic substitution reactions.[15][16]
Safety and Handling
This compound is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Statements:
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is also noted to be air-sensitive and should be stored under an inert atmosphere.[2]
Conclusion
This compound is a highly functionalized fluorinated building block with significant potential in materials science, particularly in the rapidly developing field of covalent organic frameworks. Its unique electronic properties and reactivity make it a valuable tool for the design and synthesis of novel materials with tailored properties for a range of applications. Further research into its synthesis, reactivity, and the properties of its derivatives will undoubtedly continue to expand its utility in both academic and industrial research.
References
- 1. This compound | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3217-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0140482A2 - Fluorination process for the production of nuclear fluorinated phthaloyl- and terephthaloyl fluorides - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 10. Imine formation-Typical procedures - operachem [operachem.com]
- 11. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound | 3217-47-8 [sigmaaldrich.com]
An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,5,6-tetrafluoroterephthalaldehyde, a key building block in the synthesis of advanced materials. This document details experimental protocols for its synthesis and purification, presents its key spectral and physical data, and explores its application in the formation of fluorinated covalent organic frameworks (COFs). The information is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development.
Introduction
This compound, with the chemical formula C₈H₂F₄O₂, is a fluorinated aromatic dialdehyde.[1] The presence of four fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and stability, making it a valuable monomer for the synthesis of novel polymers and functional materials.[2] Its primary application lies in the construction of covalent organic frameworks (COFs), where its rigid structure and reactive aldehyde groups facilitate the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₂F₄O₂ | [1] |
| Molecular Weight | 206.09 g/mol | [1] |
| CAS Number | 3217-47-8 | [1] |
| Appearance | White to light yellow solid/powder to crystal | |
| Melting Point | 130-132 °C | [3] |
| Boiling Point | 252.6 ± 40.0 °C (Predicted) | [3] |
| Density | 1.590 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | >98% | |
| Storage | Inert atmosphere, 2-8°C | [4] |
Table 2: Solubility Data
Table 3: Spectral Data (Reference and Predicted)
Direct experimental spectral data for this compound is scarce in the public domain. The following table provides predicted values and data from analogous compounds to aid in characterization.
| Technique | Expected/Reference Data | Reference(s) |
| ¹H NMR | Aldehydic protons (CHO) are expected in the range of 9.5-9.9 ppm. | [6] |
| ¹³C NMR | Carbonyl carbons (C=O) are expected in the range of 190-200 ppm. Aromatic carbons attached to fluorine will show complex splitting patterns. Aromatic carbons are typically in the 110-165 ppm range. | [7][8] |
| ¹⁹F NMR | Aromatic fluorine atoms (Ar-F) are expected to appear in the range of +80 to +170 ppm relative to CFCl₃. | [9][10] |
| FTIR (cm⁻¹) | C=O stretch (aldehyde): ~1700-1720 cm⁻¹, C-F stretch: ~1100-1300 cm⁻¹, Aromatic C=C stretch: ~1400-1600 cm⁻¹. | [11] |
| Mass Spec (m/z) | Molecular Ion (M⁺): ~206. Key fragments would arise from the loss of CO and CHO groups. The mass spectrum of the related 2,3,5,6-tetrafluoroterephthalic acid shows a molecular ion at m/z 238. | [1][12] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from terephthaloyl chloride.[11] Another reported method begins with 1,2,4,5-tetrafluorobenzene.[13]
Logical Synthesis Workflow:
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from analogous preparations):
This protocol is a generalized procedure based on known chemical transformations and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Fluorination of Terephthaloyl Chloride
-
In a fume hood, a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with terephthaloyl chloride.
-
Anhydrous solvent (e.g., sulfolane) is added, and the mixture is stirred.
-
A fluorinating agent (e.g., spray-dried potassium fluoride) is added in excess.
-
The reaction mixture is heated to a high temperature (e.g., 200-250 °C) and maintained for several hours with vigorous stirring.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the mixture is cooled, and the product, 2,3,5,6-tetrafluoroterephthaloyl fluoride, is isolated by distillation under reduced pressure.
Step 2: Reduction to this compound
-
The intermediate acid fluoride is dissolved in a suitable anhydrous solvent (e.g., THF) in a flask under a nitrogen atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
A solution of a suitable reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride in THF) is added dropwise via a syringe or dropping funnel, maintaining the low temperature.
-
The reaction is stirred at low temperature for several hours.
-
The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Recrystallization is a common method for purifying solid organic compounds.[14] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
General Recrystallization Protocol:
-
The crude this compound is placed in an Erlenmeyer flask.
-
A suitable solvent (e.g., a mixture of ethanol and water, or toluene) is added in small portions while heating the flask on a hot plate until the solid just dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
The hot, clear solution is allowed to cool slowly to room temperature.
-
Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath.
-
The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of cold solvent and then dried under vacuum.
Caption: A general workflow for the purification of a solid compound by recrystallization.
Application in Covalent Organic Framework (COF) Synthesis
This compound is a key building block for the synthesis of fluorinated COFs. The reaction typically involves a condensation reaction with a multitopic amine linker.
Example: Synthesis of a Fluorinated COF
A representative synthesis involves the reaction of this compound with tetra-(4-aminophenyl)methane.
Caption: Schematic of the synthesis of a fluorinated COF via Schiff base condensation.
Experimental Protocol for COF Synthesis (General Procedure): [15]
-
In a Pyrex tube, this compound and tetra-(4-aminophenyl)methane are mixed in a suitable solvent system (e.g., a mixture of o-dichlorobenzene and n-butanol).
-
An aqueous solution of acetic acid is added as a catalyst.
-
The tube is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for several days (e.g., 3 days).
-
After cooling to room temperature, the resulting solid precipitate (the COF) is collected by filtration.
-
The solid is washed sequentially with anhydrous acetone and then dried under vacuum to yield the purified fluorinated COF.
-
The structure and porosity of the resulting COF are typically characterized by powder X-ray diffraction (PXRD), Fourier-transform infrared (FTIR) spectroscopy, and gas sorption analysis.
Safety and Handling
This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
This compound is a versatile and valuable building block in modern materials chemistry. Its unique electronic and structural properties, imparted by the perfluorinated aromatic ring, make it an ideal candidate for the synthesis of highly stable and functional materials such as covalent organic frameworks. This technical guide provides essential information on its physical and chemical properties, detailed synthetic and purification protocols, and a practical example of its application, serving as a foundational resource for researchers in the field.
References
- 1. This compound | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: Chemical Characteristics and Versatile Applications in Material Synthesis_Chemicalbook [chemicalbook.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. 3217-47-8|this compound|BLD Pharm [bldpharm.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. scribd.com [scribd.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. Tetrafluoroterephthalic acid [webbook.nist.gov]
- 13. CN101973850B - Method for preparing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol - Google Patents [patents.google.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 2,3,5,6-tetrafluoroterephthalaldehyde, a key building block in the development of advanced materials and pharmaceuticals. This document outlines a two-step synthesis commencing from 2,3,5,6-tetrafluoro-p-xylene, detailing the necessary experimental protocols and summarizing the quantitative data for each stage.
Introduction
This compound is a valuable fluorinated aromatic dialdehyde. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms, make it a crucial component in the synthesis of specialized polymers, covalent organic frameworks (COFs), and as an intermediate in the preparation of complex pharmaceutical compounds. The synthetic pathway detailed herein involves the free-radical bromination of 2,3,5,6-tetrafluoro-p-xylene followed by the conversion of the resulting dibromide to the target dialdehyde via the Sommelet reaction.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved in two primary steps starting from 2,3,5,6-tetrafluoro-p-xylene. The logical workflow for this synthesis is depicted below.
Caption: Two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Starting Amount | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2,3,5,6-Tetrafluoro-p-xylene | 186.12 | 18.6 g (0.1 mol) | 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 343.93 | 34.4 g | 29.2 g | 85% |
| 2 | 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 343.93 | 34.4 g (0.1 mol) | This compound | 206.09 | 20.6 g | 13.4 g | 65% |
Experimental Protocols
Step 1: Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
This procedure details the free-radical bromination of the methyl groups of 2,3,5,6-tetrafluoro-p-xylene.
Materials:
-
2,3,5,6-Tetrafluoro-p-xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetrafluoro-p-xylene (18.6 g, 0.1 mol) in anhydrous carbon tetrachloride (200 mL).
-
To this solution, add N-bromosuccinimide (35.6 g, 0.2 mol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol).
-
The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours, indicated by the consumption of the starting material and the floating of succinimide), the mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with water (2 x 100 mL) and brine (100 mL), and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield a white crystalline solid.
Step 2: Synthesis of this compound via the Sommelet Reaction
This protocol describes the conversion of the dibromide to the dialdehyde using hexamethylenetetramine.
Materials:
-
1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
-
Hexamethylenetetramine (HMTA)
-
50% Aqueous acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, a mixture of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (34.4 g, 0.1 mol) and hexamethylenetetramine (28.0 g, 0.2 mol) in 50% aqueous acetic acid (250 mL) is prepared.
-
The mixture is heated to reflux with stirring for approximately 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 100 mL).
-
The combined organic extracts are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization to afford the pure dialdehyde as a solid.
Conclusion
The described two-step synthesis route provides a reliable and efficient method for the preparation of this compound, a critical precursor for advanced materials and pharmaceutical research. The experimental protocols are robust and can be scaled for larger quantity production. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.
IUPAC name and structure of 2,3,5,6-Tetrafluoroterephthalaldehyde
An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde: Synthesis, Properties, and Applications
Introduction
This compound is a fluorinated aromatic dialdehyde that serves as a versatile building block in materials science and medicinal chemistry. Its highly electron-deficient aromatic ring, a consequence of the four fluorine substituents, imparts unique chemical properties and stability to the molecule. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its applications, with a focus on its role in the development of Covalent Organic Frameworks (COFs) and its potential in the synthesis of biologically active compounds.
Chemical Identity and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Tetrafluoroterephthalaldehyde, 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxaldehyde, TFTA | [2] |
| CAS Number | 3217-47-8 | |
| Molecular Formula | C₈H₂F₄O₂ | [1] |
| Molecular Weight | 206.1 g/mol | |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 134.0 - 138.0 °C | [2] |
| Purity | >98.0% (GC) | [2] |
| Storage Conditions | 2-8°C, under an inert atmosphere |
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis
A known synthetic route to this compound starts from terephthaloyl chloride and proceeds through a six-step reaction sequence, affording the final product in a 40% total yield.[3][4] While the detailed experimental protocol for each step is not publicly available, the general workflow is outlined below.
Caption: General six-step synthesis workflow.
Applications in Materials Science: Covalent Organic Frameworks (COFs)
This compound is a valuable linker for the synthesis of Covalent Organic Frameworks (COFs).[5][6] COFs are a class of crystalline porous polymers with ordered structures, making them promising materials for gas storage, separation, and catalysis.[5] The aldehyde functional groups of this compound can undergo condensation reactions with amine linkers to form stable imine-linked COFs.[5] The fluorine atoms on the aromatic ring can influence the electronic properties and interlayer interactions within the COF structure.[6]
General Experimental Protocol for Imine-Linked COF Synthesis
The following is a general procedure for the synthesis of an imine-linked COF using this compound and a generic triamine linker.
-
In a Pyrex tube, this compound and a stoichiometric amount of a triamine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) are mixed in a solvent system, such as a mixture of mesitylene and dioxane.
-
An aqueous acetic acid solution is added as a catalyst.
-
The tube is sealed and heated at a specific temperature (e.g., 120°C) for several days.
-
After cooling to room temperature, the resulting solid is collected by filtration.
-
The crude product is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and oligomers.
-
The purified COF is then dried under vacuum to yield the final product.
Caption: Workflow for imine-linked COF synthesis.
Potential Applications in Drug Development: Schiff Bases
While direct applications of this compound in drug development have not been extensively reported, it serves as a precursor for the synthesis of Schiff bases, a class of compounds with a broad spectrum of biological activities.[7][8][9] Schiff bases are formed through the condensation of an aldehyde with a primary amine. The resulting imine or azomethine group is a key pharmacophore in many biologically active molecules.
Schiff bases have been reported to exhibit a variety of pharmacological effects, including:
-
Anti-inflammatory activity[7]
The introduction of a tetrafluorinated phenyl ring into a Schiff base structure could potentially enhance its therapeutic properties, as fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[8]
General Experimental Protocol for Schiff Base Synthesis
The following is a general procedure for the synthesis of a Schiff base from this compound and a generic primary amine.
-
Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Add a stoichiometric amount of the desired primary amine to the solution.
-
A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the reaction.
-
The reaction mixture is typically refluxed for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid Schiff base is collected by filtration.
-
The product can be purified by recrystallization from an appropriate solvent.
Caption: General synthesis of a Schiff base.
Summary and Future Outlook
This compound is a valuable and reactive building block. Its primary established application lies in the synthesis of highly stable and porous Covalent Organic Frameworks. While its direct role in drug development is not yet well-defined, its potential as a precursor to a wide array of biologically active Schiff bases is significant. Future research may focus on the synthesis and biological evaluation of novel Schiff bases derived from this fluorinated aldehyde, potentially leading to the discovery of new therapeutic agents. Further exploration of its use in the synthesis of other advanced materials, such as conductive polymers, also holds considerable promise.
References
- 1. This compound | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3217-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Organic Frameworks (COFs) Linkers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. ijfmr.com [ijfmr.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Molecular weight and formula of 2,3,5,6-Tetrafluoroterephthalaldehyde
An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic dialdehyde. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.
Core Compound Properties
This compound is a valuable building block in the synthesis of various organic materials and pharmaceutical intermediates.[1] Its highly fluorinated benzene ring imparts unique properties to the resulting molecules.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₂F₄O₂ | PubChem[2], Alfa Chemistry[3] |
| Molecular Weight | 206.09 g/mol | PubChem[2], Alfa Chemistry[3] |
| Alternate Molecular Weight | 206.1 g/mol | Sigma-Aldrich[4] |
| Alternate Molecular Weight | 206.10 g/mol | TCI Chemicals[5] |
| Appearance | White to light yellow solid/powder/crystal | TCI Chemicals[5], Alfa Chemistry[1] |
| Melting Point | 134.0 to 138.0 °C | TCI Chemicals[5] |
| Alternate Melting Point | 130-132 °C | Alfa Chemistry[1] |
| Purity | >98.0% (GC) | TCI Chemicals[5] |
| CAS Number | 3217-47-8 | PubChem[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several routes. Below is a detailed, generalized experimental protocol based on the reduction of a terephthaloyl chloride precursor, a common method for aldehyde synthesis.
Experimental Protocol: Synthesis via Reduction
Objective: To synthesize this compound by the reduction of 2,3,5,6-tetrafluoroterephthaloyl chloride.
Materials:
-
2,3,5,6-tetrafluoroterephthaloyl chloride
-
Palladium on barium sulfate (Rosenmund catalyst)
-
Quinoline or sulfur (catalyst poison)
-
Anhydrous toluene (solvent)
-
Hydrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A reaction flask is charged with anhydrous toluene and the Rosenmund catalyst.
-
A small amount of catalyst poison (e.g., quinoline) is added to prevent over-reduction to the alcohol.
-
A solution of 2,3,5,6-tetrafluoroterephthaloyl chloride in anhydrous toluene is added to the flask.
-
The reaction mixture is stirred under a hydrogen atmosphere at a controlled temperature.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is then purified by recrystallization or column chromatography.
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of this compound starting from 1,2,4,5-tetrafluorobenzene.
Caption: A potential synthetic route to this compound.
References
- 1. CN103304377A - Synthetic method of 2,3,5,6-tetrafluoro terephthalyl alcohol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101973850B - Method for preparing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol - Google Patents [patents.google.com]
- 5. A kind of preparation method of 2,3,5,6-tetrafluoro-tere-phenylenedimethanol - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Characterization of 2,3,5,6-Tetrafluoroterephthalaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-Tetrafluoroterephthalaldehyde, a key building block in the synthesis of various fluorinated materials and pharmaceutical compounds. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the general experimental protocols for acquiring such data, offering a foundational understanding for researchers in the field.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Note: The data presented here is representative and intended for illustrative purposes, compiled from typical values for similar fluorinated aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Data (400 MHz, CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.45 | s | - | Aldehydic Proton (-CHO) |
Table 2: 13C NMR Data (101 MHz, CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| 185.2 | Aldehydic Carbonyl Carbon (C=O) |
| 147.8 (m) | Aromatic Carbon (C-F) |
| 125.1 (t) | Aromatic Carbon (C-CHO) |
Table 3: 19F NMR Data (376 MHz, CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| -138.5 | Aromatic Fluorine |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions (KBr Pellet)
| Wavenumber (cm-1) | Intensity | Assignment |
| 2860, 2760 | Medium | C-H stretch (aldehyde) |
| 1710 | Strong | C=O stretch (aldehyde) |
| 1640 | Medium | C=C stretch (aromatic) |
| 1480 | Strong | C-F stretch |
| 980 | Strong | C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 206 | 100 | [M]+ (Molecular Ion) |
| 205 | 95 | [M-H]+ |
| 177 | 60 | [M-CHO]+ |
| 149 | 45 | [M-2CHO+H]+ |
| 121 | 30 | [C6F4]+ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For fluorinated compounds, 1H, 13C, and 19F NMR are particularly informative.
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for 1H and 13C NMR, may be added.
Instrumentation and Data Acquisition: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
13C NMR: Due to the lower natural abundance of 13C, a larger number of scans is required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity. Chemical shifts are referenced to the solvent peak or TMS.
-
19F NMR: 19F NMR is a highly sensitive technique due to the 100% natural abundance of the 19F nucleus. Spectra are typically acquired with proton decoupling. Chemical shifts are referenced to an external standard, such as CFCl3 (δ 0.00).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation: For a solid sample like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk.
Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm-1. The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Sample Introduction and Ionization: For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). Electron ionization (EI) at 70 eV is a common method for generating ions.
Mass Analysis and Detection: The generated ions are separated according to their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a compound like this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
An In-depth Technical Guide on the Thermal Properties of 2,3,5,6-Tetrafluoroterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and melting point of 2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA), a key building block in the synthesis of advanced materials, including covalent organic frameworks (COFs). Understanding the thermal properties of TFTA is critical for its application in environments subject to varying temperatures and for the rational design of novel materials with high thermal resistance.
Core Thermal Properties
Melting Point
The melting point of this compound has been consistently reported by various chemical suppliers. The accepted range for its melting point is between 134 °C and 138 °C.[2][3] This sharp melting range is indicative of a high-purity crystalline solid.
Table 1: Reported Melting Point of this compound
| Parameter | Value | Source(s) |
| Melting Point | 134.0 to 138.0 °C | TCI Chemicals[3] |
| Melting Point | 136 °C | TCI Chemicals (reference)[3] |
| Melting point | 134.0 to 138.0 °C | Tokyo Chemical Industry (India)[2] |
Experimental Protocols
Standard methodologies for determining the melting point and thermal stability of organic compounds, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are applicable to this compound.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a crystalline solid.[4][5][6][7][8]
Instrumentation:
-
A calibrated Differential Scanning Calorimeter.
-
Aluminum or hermetically sealed sample pans.
-
A high-purity inert purge gas (e.g., nitrogen or argon).
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is placed into a sample pan.
-
The pan is sealed and placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) under a continuous flow of inert gas.
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a standard technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][9][10][11][12][13] This analysis provides crucial information about the thermal stability and decomposition profile of a material.
Instrumentation:
-
A calibrated Thermogravimetric Analyzer.
-
High-purity, inert sample pans (e.g., platinum or alumina).
-
A high-purity inert purge gas (e.g., nitrogen or argon).
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.
-
The sample is heated in the TGA furnace under a controlled atmosphere (typically nitrogen to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
While specific TGA data for this compound is not available, a hypothetical analysis would be expected to show thermal stability up to a certain temperature, followed by a single or multi-step decomposition process, characteristic of the degradation of an organic molecule.
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 3217-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 3217-47-8 | TCI AMERICA [tcichemicals.com]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s4science.at [s4science.at]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. epfl.ch [epfl.ch]
- 12. m.youtube.com [m.youtube.com]
- 13. tainstruments.com [tainstruments.com]
Navigating the Solubility Landscape of 2,3,5,6-Tetrafluoroterephthalaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5,6-Tetrafluoroterephthalaldehyde, a key building block in the synthesis of advanced materials and pharmaceuticals. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for understanding its expected solubility, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
Core Physicochemical Properties
This compound is a white to light yellow solid. Its structure, featuring a highly fluorinated benzene ring with two aldehyde functional groups, dictates its physical and chemical properties, including its solubility. The presence of the polar carbonyl groups suggests potential for interaction with polar solvents, while the fluorinated aromatic ring introduces a nonpolar character.
Qualitative Solubility Assessment
One indirect indication of its solubility is its use in the synthesis of polyimides, where reactions are carried out in solvents like N,N-dimethylformamide (DMF) and xylene. This suggests that this compound is soluble in these solvents, at least at the temperatures required for the reaction to proceed.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Acetone | |||
| e.g., Chloroform | |||
| e.g., Dimethyl Sulfoxide (DMSO) | |||
| e.g., N,N-Dimethylformamide (DMF) | |||
| e.g., Ethanol | |||
| e.g., Ethyl Acetate | |||
| e.g., Hexane | |||
| e.g., Methanol | |||
| e.g., Tetrahydrofuran (THF) | |||
| e.g., Toluene |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Analytical
Commercial Suppliers and Technical Guide for 2,3,5,6-Tetrafluoroterephthalaldehyde
For researchers, scientists, and professionals in drug development, 2,3,5,6-Tetrafluoroterephthalaldehyde stands as a crucial building block, particularly in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). Its highly fluorinated structure imparts unique properties to the resulting polymers, including enhanced stability and specific electronic characteristics. This guide provides an in-depth overview of its commercial availability, key technical data, and a detailed experimental protocol for its application in COF synthesis.
Commercial Availability
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Additional Information |
| Sigma-Aldrich | AMBH3155FA75 | 98% | 3217-47-8 | C₈H₂F₄O₂ | Available in various quantities from 250 mg to 100 g. |
| Tokyo Chemical Industry (TCI) | T4088 | >98.0% (GC) | 3217-47-8 | C₈H₂F₄O₂ | Appearance: White to light yellow powder to crystal.[1] |
| BLD Pharm | BD139457 | ≥98.0% | 3217-47-8 | C₈H₂F₄O₂ | Storage: Inert atmosphere, 2-8°C.[2] |
| ChemicalBook | CB7740989 | 98% | 3217-47-8 | C₈H₂F₄O₂ | Multiple suppliers listed on the platform.[3] |
Physicochemical Properties
The distinct characteristics of this compound are fundamental to its reactivity and incorporation into larger molecular structures.
| Property | Value | Source |
| Molecular Weight | 206.09 g/mol | [2][4] |
| Melting Point | 134.0 to 138.0 °C | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere | [2] |
| InChI Key | WJHRAPYKYJKACM-UHFFFAOYSA-N | |
| SMILES | C1=C(C(=C(C(=C1C=O)F)F)C=O)F | [2] |
Safety Information
Appropriate handling of this compound is crucial to ensure laboratory safety.
| Hazard Statement | Precautionary Statement | Signal Word | GHS Pictogram |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning | GHS07 (Exclamation Mark) |
| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| H319: Causes serious eye irritation. | |||
| H335: May cause respiratory irritation. |
Application in Covalent Organic Framework (COF) Synthesis
This compound is a key monomer in the synthesis of fluorinated COFs. These materials are noted for their high thermal stability and ordered porous structures. The imine condensation reaction is a common method for the formation of these frameworks.
General Reaction Scheme
The synthesis typically involves the condensation of this compound with a multifunctional amine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), to form a crystalline, porous imine-linked COF.
Caption: Reaction of this compound with a multifunctional amine to form a COF.
Detailed Experimental Protocol: Synthesis of a Fluorinated COF
This protocol is a representative example of the synthesis of a two-dimensional imine-linked COF using this compound. The procedure is adapted from established methods for COF synthesis.[5][6]
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetic Acid (aqueous solution, e.g., 6M)
-
Pyrex tube with a sealable cap
Procedure:
-
Monomer Preparation: In a clean, dry Pyrex tube, add this compound (e.g., 0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (e.g., 0.10 mmol).
-
Solvent Addition: To the tube, add a mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL).
-
Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 0.1 mL of a 6M solution) to catalyze the imine formation.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen.
-
Sealing and Heating: After the final thaw, seal the Pyrex tube under vacuum. Place the sealed tube in an oven at a constant temperature (e.g., 120 °C) for a period of 3 to 7 days.
-
Isolation and Washing: After cooling to room temperature, open the tube and isolate the resulting solid precipitate by filtration. Wash the solid sequentially with anhydrous acetone, anhydrous tetrahydrofuran, and anhydrous dichloromethane to remove any unreacted monomers and oligomers.
-
Drying: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 80-100 °C) overnight.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a fluorinated Covalent Organic Framework.
Characterization of the Resulting COF
The successful synthesis of the COF can be confirmed through various analytical techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds (C=N stretching) and the disappearance of aldehyde (C=O stretching) and amine (N-H stretching) peaks.
-
Gas Adsorption Analysis (e.g., N₂ at 77K): To determine the surface area (BET) and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.
Potential in Drug Development
While this compound is not a therapeutic agent itself, its role in creating highly stable and porous COFs opens avenues in drug delivery and formulation. The uniform and tunable pores of COFs can be loaded with active pharmaceutical ingredients (APIs), potentially offering controlled release profiles and protection of the drug molecule. The fluorinated nature of the framework may also be leveraged to modulate the hydrophobicity and loading capacity for specific drug candidates. Further research in this area is ongoing.
References
- 1. This compound | 3217-47-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. 3217-47-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 3217-47-8 [chemicalbook.com]
- 4. This compound | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
In-Depth Technical Guide: Electronic Structure and Properties of 2,3,5,6-Tetrafluoroterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetrafluoroterephthalaldehyde is a fluorinated aromatic dialdehyde with significant potential in materials science and as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and reactive aldehyde functionalities, make it a subject of interest for the development of advanced polymers, covalent organic frameworks (COFs), and potentially as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the electronic structure, properties, and synthetic methodologies related to this compound. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide combines the available information with well-established principles and data from analogous compounds to provide a predictive and practical resource.
Molecular Structure and Identification
This compound is a symmetric aromatic compound with the molecular formula C₈H₂F₄O₂. The core of the molecule is a benzene ring substituted with four fluorine atoms and two aldehyde groups at positions 1 and 4.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 3217-47-8[1] |
| Molecular Formula | C₈H₂F₄O₂[1] |
| Molecular Weight | 206.09 g/mol [1] |
| Canonical SMILES | C1=C(C(=C(C(=C1F)F)C=O)F)F |
| InChI Key | WJHRAPYKYJKACM-UHFFFAOYSA-N[1] |
Electronic Structure (Theoretical)
The fluorine atoms significantly lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to a higher ionization potential and electron affinity compared to the non-fluorinated terephthalaldehyde. The aldehyde groups, being electron-withdrawing, also contribute to the lowering of the LUMO energy, making the molecule susceptible to nucleophilic attack at the carbonyl carbons.
Table 2: Predicted Electronic Properties (Qualitative)
| Property | Predicted Effect of Fluorination | Rationale |
| HOMO Energy | Lowered | Strong inductive effect of fluorine atoms. |
| LUMO Energy | Lowered | Inductive effect of fluorine and electron-withdrawing nature of aldehyde groups. |
| HOMO-LUMO Gap | Likely increased | While both HOMO and LUMO are lowered, the effect on the HOMO is often more pronounced. |
| Electron Density | Depleted on the aromatic ring | Strong electron-withdrawing nature of four fluorine atoms and two aldehyde groups. |
| Reactivity | Prone to nucleophilic attack | Electron-deficient carbonyl carbons of the aldehyde groups. |
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature. Its high melting point is indicative of a stable crystal lattice structure.
Table 3: Physicochemical Properties
| Property | Value |
| Physical State | Solid |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 134-138 °C |
| Solubility | Soluble in many organic solvents. |
| Storage | Store in a cool, dry place under an inert atmosphere. |
Spectroscopic Properties (Predicted)
Detailed experimental spectra for this compound are not widely published. However, based on the known spectroscopic data of similar compounds, the following characteristic peaks can be predicted.
Table 4: Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts / Wavenumbers | Assignment |
| ¹H NMR | ~10.0 - 10.5 ppm (singlet) | Aldehydic proton (-CHO) |
| ¹³C NMR | ~185 - 195 ppm~140 - 150 ppm (C-F)~110 - 120 ppm (C-CHO) | Carbonyl carbon (C=O)Aromatic carbons attached to fluorineAromatic carbons attached to aldehyde |
| ¹⁹F NMR | ~ -130 to -150 ppm | Aromatic fluorine |
| IR (cm⁻¹) | ~ 2850, 2750~ 1700 - 1720 (strong)~ 1600, 1480~ 1000 - 1100 (strong) | C-H stretch of aldehydeC=O stretch of aldehydeC=C stretch of aromatic ringC-F stretch |
| UV-Vis (in non-polar solvent) | π → π* transitions of the aromatic system and n → π* transitions of the carbonyl groups. |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported, often starting from commercially available fluorinated benzenes or terephthaloyl derivatives.[2]
Representative Synthesis from 1,2,4,5-Tetrafluorobenzene
A common approach involves the formylation of 1,2,4,5-tetrafluorobenzene. This is a multi-step process that requires protection of an intermediate mono-aldehyde to introduce the second aldehyde group.
Experimental Protocol (Illustrative):
-
Formylation of 1,2,4,5-Tetrafluorobenzene: 1,2,4,5-tetrafluorobenzene is treated with a formylating agent (e.g., a mixture of carbon monoxide and hydrogen chloride with a Lewis acid catalyst) to yield 1,2,4,5-tetrafluoro-3-formylbenzene.
-
Protection of the Aldehyde: The resulting mono-aldehyde is protected as an acetal by reacting with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst.
-
Second Formylation: The protected mono-aldehyde is subjected to a second formylation reaction to introduce the second aldehyde group.
-
Deprotection: The di-protected terephthalaldehyde is then deprotected by acid-catalyzed hydrolysis to yield the final product, this compound.
Synthesis from Terephthaloyl Chloride
An alternative route involves the fluorination of terephthaloyl chloride followed by reduction.[2]
Experimental Protocol (Illustrative):
-
Fluorination: Terephthaloyl chloride is treated with a fluorinating agent (e.g., potassium fluoride in a high-boiling solvent) to replace the chlorine atoms with fluorine.
-
Reduction: The resulting 2,3,5,6-tetrafluoroterephthaloyl chloride is then selectively reduced to the dialdehyde using a reducing agent such as lithium tri-tert-butoxyaluminum hydride or through catalytic hydrogenation (Rosenmund reduction).
Applications
Materials Science: Covalent Organic Frameworks (COFs)
This compound is a valuable building block for the synthesis of covalent organic frameworks (COFs).[3][4][5] The aldehyde groups readily undergo condensation reactions with amines to form stable imine linkages, leading to the formation of porous, crystalline materials. The fluorine atoms can impart desirable properties to the resulting COFs, such as increased thermal and chemical stability, and can modulate the electronic properties of the framework.
Potential in Drug Development
While there is currently a lack of published data on the biological activity of this compound itself, its structural features suggest potential avenues for exploration in drug development.
-
Aldehyde Reactivity: The aldehyde groups can form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in proteins. This reactivity can be harnessed to design covalent inhibitors of enzymes or to develop bioconjugation strategies.
-
Fluorine Effects: The introduction of fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Fluorination can:
-
Increase metabolic stability by blocking sites of oxidation.
-
Enhance binding affinity to target proteins through favorable electrostatic interactions.
-
Improve membrane permeability and bioavailability.
-
Given these properties, this compound could serve as a scaffold for the synthesis of novel bioactive molecules. However, extensive biological evaluation is required to validate any potential therapeutic applications.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a skin and eye irritant.[1]
Table 5: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements |
| Skin Irritant, Eye Irritant[1] | H315: Causes skin irritationH319: Causes serious eye irritation[1] | P264: Wash hands thoroughly after handlingP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a highly functionalized aromatic compound with significant potential, particularly in the field of materials science for the construction of robust and functional covalent organic frameworks. While its electronic structure and properties are not yet extensively documented in the public domain, theoretical considerations and data from analogous compounds provide a strong basis for its continued investigation. The lack of biological data represents a key knowledge gap; however, the inherent reactivity of its aldehyde groups and the known benefits of fluorination in medicinal chemistry suggest that this molecule could be a valuable starting point for future drug discovery efforts. Further experimental and computational studies are warranted to fully elucidate the potential of this versatile chemical building block.
References
- 1. This compound | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Covalent organic frameworks as multifunctional materials for chemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluorinated Linkers on Covalent Organic Frameworks: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into the organic linkers of covalent organic frameworks (COFs) has emerged as a powerful tool for tailoring their physicochemical properties and enhancing their performance in a wide range of applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of fluorinated COFs (fCOFs), with a focus on the profound influence of fluorination on their structure and function.
Introduction: The Role of Fluorine in COF Chemistry
Covalent organic frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their high porosity, large surface area, and tunable functionality make them promising materials for gas storage and separation, catalysis, sensing, and drug delivery. The introduction of fluorine, the most electronegative element, into the linker molecules can dramatically alter the properties of the resulting COF.
The strong electron-withdrawing nature of fluorine can influence the electronic environment of the COF framework, leading to enhanced stability and modified host-guest interactions. Furthermore, the unique properties of the carbon-fluorine bond, including its strength and polarity, can impact the intermolecular forces that govern the stacking of COF layers, often resulting in improved crystallinity and porosity.[1][2]
Synthesis of Fluorinated Covalent Organic Frameworks
The synthesis of fCOFs typically follows the same general principles as non-fluorinated COFs, with solvothermal synthesis being the most common method.[3] This involves the condensation reaction between multitopic organic linkers in a high-boiling point solvent under elevated temperatures.
Key Monomers and Linkages
The design of fCOFs involves the use of fluorinated building blocks. Common examples include fluorinated aldehydes, amines, and boronic acids. Imine-linked COFs, formed through the condensation of aldehydes and amines, are a widely studied class of fCOFs due to the reversibility of the imine bond formation, which facilitates error correction and the growth of crystalline materials.[4][5]
Examples of Fluorinated Monomers:
-
2,5-Difluoroterephthalaldehyde (DFPA)[6]
-
2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA)[4]
-
Fluorinated triamines[7]
General Solvothermal Synthesis Protocol
A typical solvothermal synthesis of an imine-linked fCOF is detailed below. This protocol is a generalized procedure and may require optimization for specific fCOF targets.
Experimental Protocol: Solvothermal Synthesis of an Imine-Linked Fluorinated COF
-
Monomer Preparation: Accurately weigh the fluorinated aldehyde monomer and the amine monomer in a stoichiometric ratio (e.g., 1:1 for a 2D hexagonal framework).
-
Solvent Mixture: Prepare a solvent mixture, often a combination of a high-boiling point solvent (e.g., 1,4-dioxane, mesitylene, or o-dichlorobenzene) and an aqueous acidic catalyst (e.g., acetic acid). The specific ratio of solvents is crucial for controlling the reaction kinetics and crystallinity of the product.
-
Reaction Setup: Place the monomers in a Pyrex tube and add the solvent mixture. The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing and Heating: After the final thaw, the Pyrex tube is flame-sealed under vacuum. The sealed tube is then placed in an oven and heated at a specific temperature (typically 120-150 °C) for a period of 3 to 7 days.
-
Isolation and Purification: After cooling to room temperature, the solid product is collected by filtration. The crude product is then washed extensively with various organic solvents (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and solvent.
-
Activation: The purified COF is typically activated by heating under vacuum to remove any residual solvent from the pores.
A logical workflow for the synthesis and characterization of fluorinated COFs is depicted in the following diagram.
Impact of Fluorination on COF Properties
The introduction of fluorine into COF linkers has a profound and multifaceted impact on the material's properties. These effects can be broadly categorized into structural enhancements and functional modifications.
Structural Enhancement
Fluorination often leads to significant improvements in the structural order and porosity of COFs. This is attributed to a combination of factors, including enhanced interlayer stacking interactions and the promotion of more ordered crystal growth.
-
Increased Crystallinity: The presence of fluorine atoms can lead to stronger non-covalent interactions, such as dipole-dipole and quadrupole interactions, between the stacked 2D layers of the COF. This can result in a more ordered and crystalline material, as evidenced by sharper and more intense peaks in powder X-ray diffraction (PXRD) patterns.[7]
-
Enhanced Porosity and Surface Area: Improved crystallinity and more defined pore structures often translate to higher Brunauer-Emmett-Teller (BET) surface areas and larger pore volumes. For instance, a fluorinated imine COF was reported to have a surface area of over 2000 m²/g, a significant increase compared to the 760 m²/g of its non-fluorinated analogue.
The logical relationship between fluorination and the resulting COF properties is illustrated in the diagram below.
Functional Modification
Beyond structural improvements, fluorination can directly influence the functional properties of COFs, making them more suitable for specific applications.
-
Gas Sorption: The modified electronic environment and pore surface chemistry of fCOFs can enhance their affinity for certain gases. For example, fluorination has been shown to improve hydrogen sorption properties.[7]
-
Drug Delivery: The introduction of fluorine can increase the hydrophobicity of the COF, which can be advantageous for loading hydrophobic drug molecules. Furthermore, fluorine atoms can participate in hydrogen bonding with drug molecules, leading to higher loading capacities. For example, fluorinated COFs (DF-TAPB-COF and DF-TATB-COF) exhibited significantly higher loading capacities for 5-fluorouracil (5-FU) compared to their non-fluorinated counterparts.
-
Membrane Applications: The inherent hydrophobicity of fluorinated materials makes fCOFs excellent candidates for membrane-based applications such as membrane distillation, where resistance to wetting is crucial. A fluorinated COF (TGTf) membrane demonstrated robust anti-wetting properties and long-term operational stability in membrane distillation.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of fluorination on the properties of various COFs as reported in the literature.
Table 1: Comparison of Surface Area and Porosity
| COF Name | Fluorinated Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Non-fluorinated Analogue | - | 760 | - |
| Fluorinated COF | This compound | > 2000 | - |
| FSQ-2 | Trifluoromethyl-decorated squaramide | 834 | 0.591 |
| FSQ-3 | Trifluoromethyl-decorated squaramide | 596 | 0.451 |
| FSQ-4 | Trifluoromethyl-decorated squaramide | 534 | 0.604 |
| SPPOF-4F | - | 915 | - |
| SPPOF-8F | - | 971 | - |
Table 2: Drug Loading Capacity of Fluorinated vs. Non-fluorinated COFs
| COF Name | Drug | Loading Capacity (wt%) |
| DF-TAPB-COF | 5-Fluorouracil (5-FU) | 69% |
| DF-TATB-COF | 5-Fluorouracil (5-FU) | - |
| N-TAPB-OMeTA (non-fluorinated) | 5-Fluorouracil (5-FU) | 31% |
| DF-TAPB-COF | Captopril (CA) | - |
| DF-TATB-COF | Captopril (CA) | - |
| N-TAPB-OMeTA (non-fluorinated) | Captopril (CA) | 20% |
Characterization of Fluorinated COFs
A suite of analytical techniques is employed to characterize the structure, porosity, and properties of fCOFs.
Experimental Protocols: Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD):
-
A small amount of the dried COF powder is placed on a sample holder.
-
The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
The resulting diffractogram provides information about the crystallinity and phase purity of the COF. The positions and intensities of the diffraction peaks can be compared to simulated patterns to determine the crystal structure.[7]
-
-
Nitrogen Sorption Analysis:
-
A sample of the activated COF is placed in a sample tube and degassed under vacuum at an elevated temperature to remove any adsorbed species.
-
The sample is then cooled to 77 K (liquid nitrogen temperature), and nitrogen gas is introduced at controlled pressures.
-
The amount of nitrogen adsorbed and desorbed at different relative pressures is measured to generate an isotherm.
-
The BET model is applied to the adsorption data to calculate the specific surface area. The pore size distribution and pore volume are determined using methods such as non-local density functional theory (NLDFT).[10]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A small amount of the COF sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
The infrared spectrum is recorded.
-
The absence of characteristic peaks from the starting materials (e.g., C=O stretch of the aldehyde, N-H stretch of the amine) and the appearance of new peaks (e.g., C=N stretch of the imine) confirm the formation of the desired covalent linkages.
-
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy:
-
The solid COF sample is packed into a rotor.
-
¹³C and ¹⁹F cross-polarization magic-angle spinning (CP/MAS) NMR spectra are acquired.
-
The spectra provide detailed information about the local chemical environment of the carbon and fluorine atoms in the COF framework, confirming the structure and purity of the material.
-
Conclusion and Future Perspectives
The use of fluorinated linkers has proven to be a highly effective strategy for enhancing the properties and performance of covalent organic frameworks. The ability of fluorine to improve crystallinity, porosity, and stability, while also imparting unique functional characteristics, has expanded the potential applications of COFs in diverse fields, from materials science to biomedicine. Future research in this area will likely focus on the design of novel fluorinated linkers to achieve even greater control over COF properties, the development of more sustainable and scalable synthesis methods, and the exploration of fCOFs in emerging applications such as advanced membranes, electronic devices, and targeted drug delivery systems. The continued exploration of the "fluorine effect" in COF chemistry promises to unlock new frontiers in the design of advanced porous materials.
References
- 1. Fluorine-Containing Covalent Organic Frameworks: Synthesis and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. open-access.bcu.ac.uk [open-access.bcu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Fluorinated Covalent Organic Framework Membranes with Robust Wetting Resistance for Durable Membrane Distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
Methodological & Application
Synthesis of Covalent Organic Frameworks Using 2,3,5,6-Tetrafluoroterephthalaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of covalent organic frameworks (COFs) utilizing 2,3,5,6-tetrafluoroterephthalaldehyde as a key building block. The incorporation of fluorine atoms into the COF structure imparts unique properties, including enhanced stability, hydrophobicity, and distinct electronic characteristics, making these materials highly promising for applications in drug delivery, catalysis, and separations.
Introduction
Covalent organic frameworks are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The use of this compound (TFTA) as a monomer in COF synthesis leads to the formation of fluorinated COFs (fCOFs). The strong electronegativity of fluorine can enhance the crystallinity, porosity, and stability of the resulting COFs.[1][2] These fCOFs have shown significant potential in various applications, including gas storage, separation, and as carriers for drug delivery systems.[3][4] This document outlines two primary protocols for the synthesis of a notable fCOF, TAPB-TFTA-COF, formed from the reaction of 1,3,5-tris(4-aminophenyl)benzene (TAPB) and TFTA.
Data Presentation
The following table summarizes the key quantitative data for a representative fluorinated COF, SCF-FCOF-1, synthesized from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and this compound (TFTA).[5]
| Parameter | Value | Reference |
| Brunauer–Emmett–Teller (BET) Surface Area | 2056 m²/g | [5] |
| Pore Size | ~1.9 nm (calculated) | |
| Powder X-ray Diffraction (PXRD) Peaks (2θ) | 2.84°, 4.86°, 5.62°, 7.44°, 9.76°, 25.36° | [2] |
| Thermal Stability (TGA) | Stable up to 400 °C in N₂ atmosphere | [2] |
Experimental Protocols
Two effective methods for the synthesis of imine-linked fCOFs using this compound are presented below: a microwave-assisted solvothermal synthesis and a room-temperature synthesis.
Protocol 1: Microwave-Assisted Solvothermal Synthesis of TAPB-TFTA-COF
This protocol is adapted from a microwave-assisted method, which significantly reduces the reaction time compared to conventional solvothermal synthesis.[6]
Materials:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
This compound (TFTA)
-
Mesitylene
-
1,4-Dioxane
-
6 M Acetic Acid
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a 10 mL microwave vial, add 1,3,5-tris(4-aminophenyl)benzene (TAPB) (35.1 mg, 0.1 mmol) and this compound (TFTA) (31.5 mg, 0.15 mmol).
-
To the vial, add a solvent mixture of mesitylene (1.5 mL) and 1,4-dioxane (1.5 mL).
-
Add 6 M aqueous acetic acid (0.5 mL) to the suspension.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 120 °C and hold for 60 minutes with stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL).
-
Dry the final product under vacuum at 120 °C overnight to yield the TAPB-TFTA-COF as a powder.
Protocol 2: Room-Temperature Synthesis of a Fluorinated COF
This protocol describes a facile, energy-efficient method for synthesizing a fluorinated COF at ambient temperature.[7]
Materials:
-
Tetra(4-anilyl)methane (TAM)
-
This compound (TFTA)
-
1,4-Dioxane
-
6 M Acetic Acid
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a 20 mL glass vial, dissolve tetra(4-anilyl)methane (TAM) (38.4 mg, 0.1 mmol) in 1,4-dioxane (2.0 mL).
-
In a separate vial, dissolve this compound (TFTA) (42.8 mg, 0.2 mmol) in 1,4-dioxane (2.0 mL).
-
Combine the two solutions in a larger vial.
-
Add 6 M aqueous acetic acid (0.5 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the solid product with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL).
-
Dry the product under vacuum at 80 °C for 12 hours.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a fluorinated covalent organic framework.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imine-Linked Covalent Organic Frameworks: A Biocompatible and pH-Dependent Carrier for In Vitro Sustained Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3,5,6-Tetrafluoroterephthalaldehyde in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA) is a highly fluorinated aromatic dialdehyde monomer. Its electron-deficient aromatic ring and reactive aldehyde functional groups make it a valuable building block for the synthesis of advanced polymers. The incorporation of the tetrafluorophenylene unit into a polymer backbone can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. TFTA is utilized in the synthesis of various polymers, including poly(azomethine)s, covalent organic frameworks (COFs), and porous organic polymers (POPs). These materials have potential applications in fields ranging from electronics and materials science to drug delivery, owing to their unique properties which can include high thermal stability, porosity, and responsiveness to stimuli such as pH.
Applications
Polymers derived from this compound are finding applications in several areas of research and development:
-
High-Performance Materials: The fluorine content in TFTA-based polymers leads to materials with high thermal stability and chemical resistance, making them suitable for applications in demanding environments.
-
Optoelectronics: The conjugated backbone of polymers like poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) can result in materials with interesting photoluminescent properties for use in light-emitting devices.
-
Porous Materials: TFTA is a key monomer for the synthesis of covalent organic frameworks (COFs) and porous organic polymers (POPs).[1] These materials possess high surface areas and tunable porosities, making them promising candidates for gas storage, separation, and catalysis.
-
Drug Delivery: The imine linkages in poly(azomethine)s are often susceptible to hydrolysis under acidic conditions. This pH-sensitivity can be exploited for the targeted release of encapsulated drugs in the acidic microenvironments of tumors or within specific cellular compartments.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Poly(azomethine) via Solution Polycondensation
This protocol describes the synthesis of a fluorinated poly(azomethine) by the condensation reaction of this compound with a diamine. The following is a general procedure that can be adapted for various diamines.
Materials:
-
This compound (TFTA)
-
Diamine monomer (e.g., 4,4'-oxydianiline, 1,4-phenylenediamine)
-
Anhydrous ethanol
-
Acetone
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous ethanol.
-
In a separate flask, prepare a solution of this compound in anhydrous ethanol. A typical molar ratio of diamine to TFTA is 1:1.
-
Slowly add the TFTA solution to the diamine solution at room temperature with constant stirring under a nitrogen atmosphere.
-
Continue the reaction at room temperature for 4 days. A precipitate should form as the polymer grows.
-
After the reaction is complete, filter the yellow precipitate.
-
Wash the polymer sequentially with ethanol, acetone, and diethyl ether (3 times each) to remove unreacted monomers and oligomers.
-
Dry the resulting fluorinated poly(azomethine) under vacuum.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretching) and the disappearance of the aldehyde and amine starting materials.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.
Protocol 2: Solvothermal Synthesis of a Porous Organic Polymer (POP)
This protocol outlines a general method for the synthesis of a porous organic polymer from this compound and a multifunctional amine, such as melamine, under solvothermal conditions.
Materials:
-
This compound (TFTA)
-
Melamine
-
Solvent (e.g., dimethyl sulfoxide (DMSO), 1,4-dioxane)
-
Catalyst (e.g., acetic acid)
Procedure:
-
In a Pyrex tube, add this compound and melamine. A common molar ratio is 3:2 (TFTA:melamine).
-
Add the solvent and a catalytic amount of acetic acid.
-
Seal the tube and place it in an oven.
-
Heat the reaction mixture at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 24-72 hours).
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the polymer extensively with various solvents (e.g., water, ethanol, acetone) to remove any unreacted monomers and the catalyst.
-
Dry the porous organic polymer under vacuum.
Characterization:
-
FTIR Spectroscopy: To verify the formation of the polymer network.
-
Solid-State NMR Spectroscopy: To confirm the structure of the polymer.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized from monomers analogous to this compound. This data provides an indication of the properties that can be expected for TFTA-based polymers.
Table 1: Molecular Weight and Yield of Poly(azomethine)s
| Diamine Monomer | Aldehyde Monomer | Solvent | Yield (%) | Mw ( g/mol ) | PDI | Reference |
| 2,2-Bis[4-(4-aminophenoxy)-phenyl]hexafluoropropane | Terephthalaldehyde | Ethanol | 88.6 | - | - | [2] |
| Decafluorobiphenyl and diphenols | - | Basic medium | - | 4886 - 11948 | - | [3][4] |
Table 2: Thermal and Physical Properties of Fluorinated and Porous Polymers
| Polymer Type | Monomers | Thermal Stability (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Per-fluorinated Organic Polymers | Decafluorobiphenyl, hexafluorobenzene, diphenols | 350 - 500 | 285 - 770 | 0.0872 - 0.35 | [3][4] |
| Porous Organic Polymer | p-terphenyl, terephthaloyl chloride, melamine | - | 708.5 | 0.556 | [5] |
Visualizations
Reaction Scheme for Poly(azomethine) Synthesis
Caption: General reaction scheme for the synthesis of a fluorinated poly(azomethine).
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a fluorinated polymer.
Formation of a Porous Organic Polymer Network
Caption: Conceptual diagram of porous organic polymer formation from TFTA and melamine.
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Preparation of melamine-functionalized porous organic polymer and its adsorption properties for methyl orange] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Fluorinated Covalent Organic Frameworks: A Detailed Protocol and Application Overview
Application Note: This document provides a comprehensive experimental protocol for the synthesis of a fluorinated Covalent Organic Framework (COF) using 2,3,5,6-Tetrafluoroterephthalaldehyde. It is intended for researchers and scientists in materials chemistry and drug development. The protocol outlines a catalyst-free solvothermal method for the synthesis of an imine-linked COF, exemplified by the preparation of SCF-FCOF-1. Additionally, this note discusses the potential applications of such fluorinated COFs, particularly in the realm of drug delivery, and provides a visual representation of the proposed cellular uptake and drug release mechanism.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Their tunable porosity and functionality make them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery. The incorporation of fluorine atoms into the COF structure can enhance properties such as chemical stability, porosity, and hydrophobicity, making fluorinated COFs particularly attractive for specialized applications.
This protocol details the synthesis of a fluorinated COF, SCF-FCOF-1, from the condensation reaction of this compound (TFTA) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT)[1]. This catalyst-free solvothermal synthesis is a straightforward and effective method for producing highly crystalline and porous COF materials[1][2].
Experimental Protocol: Synthesis of SCF-FCOF-1
This protocol is based on the synthesis of SCF-FCOF-1 as reported by Liao et al.[1].
Materials:
-
This compound (TFTA)
-
1,3,5-tris-(4-aminophenyl)triazine (TAPT)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetone (ACS grade)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Pyrex tube (or a similar borosilicate glass tube)
-
Schlenk line or glovebox for inert atmosphere
-
Sonicator
-
Oven capable of maintaining 120 °C
-
Centrifuge
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound (TFTA) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT) in a 1.5:1 molar ratio.
-
Solvent Addition: To the tube containing the monomers, add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v). The total volume of the solvent should be sufficient to form a slurry with the monomers.
-
Degassing: The mixture is then sonicated for a few minutes to ensure homogeneity. Subsequently, the tube is subjected to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing: After degassing, the Pyrex tube is flame-sealed under vacuum.
-
Solvothermal Synthesis: The sealed tube is placed in an oven and heated at 120 °C for 3 days. During this time, a yellow precipitate will form.
-
Isolation and Washing: After the reaction is complete, the tube is cooled to room temperature. The precipitate is collected by centrifugation and washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.
-
Drying: The purified COF powder is then dried under vacuum at a suitable temperature (e.g., 80-120 °C) overnight to yield the final product, SCF-FCOF-1, as a yellow powder.
Characterization Data
The successful synthesis of the fluorinated COF can be confirmed by various characterization techniques. The expected data for a COF synthesized from TFTA, such as SCF-FCOF-1, are summarized in the table below.
| Parameter | Value |
| BET Surface Area | 2056 m²/g[1] |
| Total Pore Volume | 1.69 cm³/g[1] |
| PXRD Peak (100 plane) | 2.93° 2θ (d = 30.2 Å)[1] |
| Linkage Type | Imine |
| Synthesis Method | Solvothermal, Catalyst-free |
Application in Drug Delivery
Fluorinated COFs are being explored as promising candidates for drug delivery systems. Their high surface area allows for significant drug loading, and their tunable pore size can be designed to accommodate specific drug molecules. The fluorine groups can enhance the stability of the framework and may also provide additional interactions with fluorinated drugs.
The proposed mechanism for COF-based drug delivery often involves the passive targeting of cancer cells through the enhanced permeability and retention (EPR) effect. Once the COF-drug conjugate reaches the tumor microenvironment, it is internalized by cancer cells via endocytosis. The acidic environment of endosomes and lysosomes can then trigger the release of the drug from the COF carrier, leading to targeted cell death.
Visualization of Cellular Uptake and Drug Release
The following diagram illustrates the proposed pathway for the cellular uptake of a drug-loaded fluorinated COF and the subsequent release of the therapeutic agent.
Caption: Cellular uptake and drug release mechanism of a fluorinated COF.
This workflow diagram illustrates the process by which a drug-loaded fluorinated COF is internalized by a cancer cell through endocytosis. The acidic environment within the endosomes and lysosomes facilitates the release of the drug, which can then exert its therapeutic effect on the cell. This targeted delivery approach has the potential to improve the efficacy of cancer therapies while minimizing side effects.
References
- 1. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-free and efficient fabrication of highly crystalline fluorinated covalent organic frameworks for selective guest adsorption - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Fluorinated Monomers in Gas Separation Membranes
A Note on 2,3,5,6-Tetrafluoroterephthalaldehyde: While this compound is a valuable fluorinated building block, its direct application in the synthesis of polymeric gas separation membranes is not extensively documented in the current scientific literature. The aldehyde functionality allows for the formation of various polymers, and it is notably used in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous materials with potential in gas separation. However, for high-performance polymeric membranes, a closely related analogue, 2,3,5,6-tetrafluoroterephthalonitrile , is a key monomer in the synthesis of the well-established Polymer of Intrinsic Microporosity (PIM-1). Due to the structural similarity and the wealth of available data, these notes will focus on the applications of polymers derived from 2,3,5,6-tetrafluoroterephthalonitrile, specifically PIM-1, as a representative example of a high-performance gas separation membrane.
Application of PIM-1 in Gas Separation
Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures that cannot pack efficiently in the solid state. PIM-1, synthesized from 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane and 2,3,5,6-tetrafluoroterephthalonitrile, is the most prominent member of this family. Its high fractional free volume results in excellent gas permeability, making it a promising material for applications such as carbon capture, hydrogen purification, and air separation.
Key Performance Characteristics:
-
High Gas Permeability: PIM-1 exhibits exceptionally high permeability coefficients for various gases compared to conventional glassy polymers.
-
Good Solubility: It is soluble in common organic solvents, which facilitates membrane fabrication.
-
Moderate Selectivity: While highly permeable, PIM-1 generally shows moderate selectivity for gas pairs like CO₂/N₂ and CO₂/CH₄.
-
Physical Aging: A notable challenge with PIM-1 is physical aging, where the polymer chains gradually rearrange over time, leading to a reduction in free volume and, consequently, a decrease in gas permeability.
Quantitative Data Presentation
The gas transport properties of PIM-1 membranes can vary depending on the synthesis conditions, membrane fabrication protocol, and post-treatment. Below is a summary of representative gas permeability and selectivity data.
Table 1: Gas Permeability of PIM-1 Membranes
| Gas | Permeability (Barrer)a |
| He | 1300 - 2500 |
| H₂ | 2000 - 4500 |
| CO₂ | 4000 - 12000[1] |
| O₂ | 800 - 1600 |
| N₂ | 300 - 600 |
| CH₄ | 400 - 1300 |
a1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Table 2: Ideal Gas Selectivity of PIM-1 Membranes
| Gas Pair | Selectivity (α = Pa / Pb) |
| CO₂/N₂ | 15 - 25[2] |
| CO₂/CH₄ | 10 - 20[2] |
| O₂/N₂ | 2.5 - 4.0 |
| H₂/N₂ | 5.0 - 10.0 |
| H₂/CH₄ | 2.0 - 5.0 |
| He/N₂ | 3.0 - 6.0 |
Experimental Protocols
Protocol 1: Synthesis of PIM-1 Polymer
This protocol describes a common method for the synthesis of PIM-1 via a polycondensation reaction.
Materials:
-
5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI)
-
2,3,5,6-Tetrafluoroterephthalonitrile (TFTPN)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Chloroform
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of TTSBI and TFTPN.
-
Add anhydrous K₂CO₃ (2.5 to 3 molar equivalents relative to the monomers).
-
Add anhydrous DMF and toluene (typically in a 1:1 to 2:1 v/v ratio) to achieve a monomer concentration of approximately 0.1-0.2 M.
-
Heat the reaction mixture to reflux (around 150-160 °C) under a nitrogen atmosphere with vigorous stirring. The toluene acts as an azeotroping agent to remove water formed during the reaction.
-
Continue the reaction for 1 to 4 hours. The solution will become increasingly viscous and may turn yellow or orange.
-
After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with stirring to precipitate the polymer.
-
Filter the fibrous yellow polymer and wash it thoroughly with methanol and then water to remove any remaining salts and solvent.
-
Redissolve the polymer in chloroform and re-precipitate it into methanol to further purify it.
-
Collect the purified PIM-1 polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature (e.g., 120 °C) for at least 24 hours.
Protocol 2: Fabrication of a Dense PIM-1 Membrane
This protocol outlines the solution casting method for preparing a self-standing PIM-1 membrane for gas permeation testing.
Materials:
-
Purified PIM-1 polymer
-
High-purity chloroform or tetrahydrofuran (THF)
-
A flat, level glass substrate or a Teflon dish
-
A filter (e.g., a 0.45 µm PTFE syringe filter)
Procedure:
-
Prepare a 1-3% (w/v) solution of PIM-1 in chloroform by dissolving the dried polymer with stirring. This may take several hours.
-
Filter the polymer solution through a syringe filter to remove any dust or undissolved particles.
-
Carefully cast the filtered solution onto a clean, level glass plate or into a Teflon dish in a dust-free environment. The casting should be done slowly to avoid bubble formation.
-
Cover the casting setup with a loosely fitting lid to allow for slow solvent evaporation. This is crucial for forming a uniform, dense membrane.
-
Allow the solvent to evaporate at room temperature for at least 24 hours.
-
Once the membrane appears dry, place it in a vacuum oven at a temperature well below the boiling point of the solvent (e.g., 60 °C) for 24 hours to remove any residual solvent.
-
Carefully peel the membrane from the substrate. It can be immersed in water or methanol to facilitate peeling.
-
Dry the freestanding membrane under vacuum at an elevated temperature (e.g., 120 °C) for at least 24 hours before gas permeation testing.
Protocol 3: Gas Permeation Measurement
This protocol describes the constant-volume, variable-pressure method for determining the gas permeability of the fabricated PIM-1 membrane.
Apparatus:
-
A gas permeation cell that can be sealed with the membrane.
-
A vacuum pump.
-
Pressure transducers for both the upstream (feed) and downstream (permeate) sides.
-
A constant temperature chamber or water bath to house the permeation cell.
-
A data acquisition system to record pressure changes over time.
-
Sources of high-purity test gases (e.g., He, H₂, N₂, O₂, CH₄, CO₂).
Procedure:
-
Mount the PIM-1 membrane in the permeation cell, ensuring a good seal.
-
Place the cell in the constant temperature chamber and allow it to reach thermal equilibrium (e.g., at 35 °C).
-
Evacuate both the upstream and downstream sides of the membrane to a high vacuum.
-
Close the valve to the vacuum pump on the downstream side and monitor the pressure to ensure there are no leaks.
-
Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2 atm).
-
Record the pressure increase on the downstream side as a function of time.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt)ss where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
(dp/dt)ss is the steady-state rate of pressure increase on the downstream side.
-
-
Repeat the procedure for each test gas.
Visualizations
Caption: Experimental workflow for PIM-1 gas separation membrane studies.
Caption: Structure-property relationship in PIM-1 membranes.
References
Application Notes and Protocols: 2,3,5,6-Tetrafluoroterephthalaldehyde in the Synthesis of Porous Organic Cages for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,3,5,6-tetrafluoroterephthalaldehyde as a building block for the synthesis of fluorinated porous organic cages (POCs) and their subsequent application in drug delivery. While the direct synthesis of discrete porous organic cages from this compound is an emerging area of research, the protocols and data presented here are based on established methodologies for the synthesis of analogous porous organic materials, such as covalent organic frameworks (COFs), and the known benefits of fluorination in drug delivery systems.
The introduction of fluorine atoms into the backbone of porous materials can enhance their hydrophobicity, stability, and selectivity in guest binding, making them promising candidates for advanced drug delivery applications. This compound is a valuable precursor for creating such fluorinated porous materials.
I. Synthesis of a Representative Fluorinated Porous Organic Cage
This section outlines a protocol for the synthesis of a hypothetical [4+6] imine-based porous organic cage, designated as F-POC-1 , from this compound and 1,3,5-triformylphloroglucinol.
Experimental Protocol: Synthesis of F-POC-1
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene
-
1,4-Dioxane
-
Methanol
-
Acetic Acid (catalyst)
-
Nitrogen gas
Procedure:
-
In a 100 mL Schlenk flask, dissolve 1,3,5-tris(4-aminophenyl)benzene (0.4 mmol) in 20 mL of 1,4-dioxane under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (0.6 mmol) in 15 mL of 1,4-dioxane.
-
Add the aldehyde solution to the amine solution dropwise with continuous stirring.
-
Add 0.5 mL of 6 M acetic acid to the reaction mixture to catalyze the imine condensation.
-
Heat the reaction mixture to 90°C and stir for 72 hours under a nitrogen atmosphere.
-
After cooling to room temperature, a crystalline precipitate should form.
-
Collect the solid product by filtration and wash thoroughly with methanol to remove any unreacted starting materials and solvent.
-
Dry the product under vacuum at 80°C for 12 hours to yield the purified F-POC-1.
Characterization: The resulting F-POC-1 should be characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of imine bonds, Nuclear Magnetic Resonance (NMR) spectroscopy to verify the molecular structure, and Powder X-ray Diffraction (PXRD) to assess crystallinity.
Hypothetical Characterization Data for F-POC-1
| Parameter | Value | Method |
| Surface Area (BET) | 850 m²/g | Nitrogen adsorption at 77 K |
| Pore Volume | 0.65 cm³/g | Nitrogen adsorption at 77 K |
| Pore Diameter | 1.8 nm | Non-local density functional theory (NLDFT) |
| Thermal Stability (TGA) | Stable up to 350°C | Thermogravimetric Analysis |
II. Application in Drug Delivery: Doxorubicin Loading and Release
This section details a protocol for evaluating the drug loading and release properties of F-POC-1 using the anticancer drug doxorubicin (DOX) as a model therapeutic agent.
Experimental Protocol: Doxorubicin Loading
Materials:
-
Activated F-POC-1
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).
-
Disperse 10 mg of activated F-POC-1 in 10 mL of the DOX solution.
-
Stir the suspension at room temperature in the dark for 24 hours to allow for maximum drug loading.
-
Centrifuge the suspension to separate the DOX-loaded F-POC-1 (DOX@F-POC-1).
-
Wash the DOX@F-POC-1 with deionized water to remove any surface-adsorbed DOX.
-
Determine the amount of unloaded DOX in the supernatant using UV-Vis spectroscopy at 480 nm.
-
Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of loaded drug / Mass of DOX@F-POC-1) x 100
-
EE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
Experimental Protocol: In Vitro Doxorubicin Release
Materials:
-
DOX@F-POC-1
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Disperse 5 mg of DOX@F-POC-1 in 50 mL of PBS (either pH 7.4 or pH 5.5) in a dialysis bag.
-
Place the dialysis bag in a larger container with 200 mL of the corresponding PBS solution.
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the external PBS solution and replace it with 1 mL of fresh PBS.
-
Quantify the concentration of released DOX in the aliquots using UV-Vis spectroscopy at 480 nm.
-
Plot the cumulative drug release as a percentage of the total loaded drug versus time.
Hypothetical Drug Loading and Release Data for DOX@F-POC-1
| Parameter | Value |
| Drug Loading Capacity (DLC) | 15.2% (w/w) |
| Encapsulation Efficiency (EE) | 85.5% |
| Cumulative Release at 72h (pH 7.4) | 25% |
| Cumulative Release at 72h (pH 5.5) | 65% |
III. Visualizations
Synthesis of F-POC-1
Caption: Synthesis of F-POC-1 from its precursors.
Drug Delivery Workflow
Caption: Workflow for drug loading and release studies.
Application Notes and Protocols for Polymers Derived from 2,3,5,6-Tetrafluoroterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the photophysical properties, synthesis, and potential applications of polymers derived from 2,3,5,6-tetrafluoroterephthalaldehyde. The information is intended to guide researchers in utilizing these materials for various applications, including the development of novel drug delivery systems and fluorescent probes.
Photophysical Properties
Polymers derived from this compound, such as Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV), exhibit unique photophysical properties stemming from their fluorinated conjugated backbones. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic structure, leading to desirable characteristics for various applications.
Table 1: Summary of Photophysical Data for Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)
| Property | Value | Conditions |
| Absorption Maximum (λabs) | ~450 nm (estimated) | Thin Film |
| Photoluminescence Emission Maxima (λem) | 485 nm and 515 nm[1][2][3] | Thin Film |
| Color of Emission | Green-Blue[1][2] | - |
| Quantum Yield (ΦPL) | Data not available | - |
| Fluorescence Lifetime (τ) | Data not available | - |
| Device Turn-on Voltage | ~4.2 V[1][2] | Single-layer device (ITO/PTFPV/Al) |
Note: The absorption maximum is an estimate based on the emission spectrum, a common practice for conjugated polymers where the absorption and emission spectra are often mirror images. Further experimental validation is required.
The fluorination of the polymer backbone can lead to a higher quantum yield and improved stability against photo-oxidation compared to non-fluorinated analogs. These properties make such polymers promising candidates for use as fluorescent labels in bioimaging and as active components in optical sensors.
Experimental Protocols
Synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) via the Bromine Precursor Route
This protocol describes the synthesis of PTFPV, a representative polymer derived from a precursor of this compound. The synthesis involves the preparation of a precursor polymer followed by thermal elimination.
Materials:
-
2,3,5,6-Tetrafluoro-p-xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl4)
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Chloroform
Protocol:
Step 1: Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (Precursor Monomer)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetrafluoro-p-xylene in CCl4.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene by recrystallization (e.g., from hexane) to yield a white crystalline solid.
Step 2: Polymerization to the Precursor Polymer
-
In a flame-dried Schlenk flask under inert atmosphere, dissolve the purified 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding methanol.
-
Precipitate the precursor polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Step 3: Thermal Conversion to PTFPV
-
Dissolve the dried precursor polymer in a suitable solvent (e.g., chloroform or THF).
-
Cast a thin film of the precursor polymer solution onto a quartz substrate by spin-coating or drop-casting.
-
Heat the film under high vacuum at a temperature between 200-250 °C for 4-8 hours to induce the elimination of HBr and form the conjugated PTFPV film.
Measurement of Photoluminescent Quantum Yield (Relative Method)
This protocol describes the determination of the photoluminescent quantum yield (PLQY) of a polymer solution relative to a standard of known quantum yield.
Materials:
-
Polymer sample of interest
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦPL = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes (quartz)
-
Solvent (spectroscopic grade)
Protocol:
-
Prepare a series of dilute solutions of both the polymer sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the polymer sample using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Applications in Drug Development
The unique photophysical properties of polymers derived from this compound open up possibilities for their use in drug development, particularly in the fields of drug delivery and bioimaging.
Fluorescent Nanoparticles for Drug Delivery and Tracking
These fluorinated polymers can be formulated into fluorescent nanoparticles (FNPs). The hydrophobic nature of the polymer backbone can facilitate the encapsulation of hydrophobic drug molecules, while the inherent fluorescence allows for the tracking of the nanoparticles' biodistribution and cellular uptake.
Hypothetical Application: Monitoring Cellular Uptake of a Drug Carrier
A drug-loaded nanoparticle formulated with a PTFPV-based polymer could be used to visualize the process of endocytosis in cancer cells. The green-blue fluorescence of the polymer would act as a beacon, allowing researchers to track the nanoparticles as they bind to the cell membrane, are internalized into endosomes, and eventually release their drug payload into the cytoplasm. This provides a powerful tool for optimizing the design of drug delivery vehicles for enhanced efficacy.
Probes for Aldehyde Sensing in Biological Systems
Polymers synthesized from this compound can be designed to act as "turn-on" fluorescent probes for the detection of specific analytes. For instance, a polymer with pendant amine groups could exhibit quenched fluorescence. Upon reaction with aldehydes, which are often biomarkers for oxidative stress-related diseases, a highly fluorescent imine is formed, leading to a "turn-on" signal.
Visualizations
Synthesis Workflow for PTFPV
Caption: Workflow for the synthesis of PTFPV.
Cellular Uptake and Drug Release Pathway
References
Application Notes and Protocols: Electrochemical Applications of Covalent Organic Frameworks from 2,3,5,6-Tetrafluoroterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and electrochemical applications of Covalent Organic Frameworks (COFs) derived from the fluorinated building block, 2,3,5,6-tetrafluoroterephthalaldehyde (TFTA). The unique properties of these COFs, including high porosity, tunable structure, and the presence of electron-withdrawing fluorine groups, make them promising candidates for advanced electrochemical devices.
Introduction to TFTA-Based Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures formed by the covalent bonding of organic building blocks. The use of this compound as a monomer introduces fluorine atoms into the COF structure, which can enhance properties such as chemical stability, porosity, and electrochemical performance. These fluorinated COFs have shown potential in various applications, including gas storage and separation, catalysis, and importantly, in electrochemical energy storage and sensing.
One notable example is a fluorinated COF, synthesized from this compound (TFTA) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT), which exhibits a high Brunauer–Emmett–Teller (BET) surface area of up to 2056 m²/g.[1] Another variant, a fluorinated triazine-based covalent organic framework (F-CTF), has been synthesized using melamine and TFTA.[2]
Synthesis Protocols for TFTA-Based COFs
The primary method for synthesizing crystalline TFTA-based COFs is solvothermal synthesis. This technique involves reacting the monomers in a sealed vessel at elevated temperatures.
Solvothermal Synthesis of a TFTA and TAPT-Based COF (SCF-FCOF-1)
This protocol is based on the catalyst-free Schiff base condensation reaction between this compound (TFTA) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT).
Materials:
-
This compound (TFTA)
-
1,3,5-tris-(4-aminophenyl)triazine (TAPT)
-
High-purity solvents (e.g., mesitylene, 1,4-dioxane)
-
Pyrex tube or similar reaction vessel
Protocol:
-
In a Pyrex tube, add 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and this compound (TFTA) in a 1:1.5 molar ratio.
-
Add a mixture of mesitylene and 1,4-dioxane as the solvent.
-
Freeze the mixture using liquid nitrogen, evacuate the tube, and seal it.
-
Place the sealed tube in an oven and heat at 120 °C for 3 to 5 days to allow for the formation of a crystalline product.
-
After cooling to room temperature, collect the resulting powder by filtration.
-
Wash the product extensively with anhydrous acetone and dichloromethane to remove any unreacted monomers and impurities.
-
Dry the purified COF powder under vacuum at 120 °C overnight.
Electrochemical Applications and Protocols
Supercapacitor Applications
The high surface area and porous nature of TFTA-based COFs make them excellent candidates for electrode materials in supercapacitors. The ordered channels facilitate ion transport, while the large surface area provides ample sites for charge storage.
Protocol for Supercapacitor Electrode Fabrication and Testing:
-
Electrode Slurry Preparation:
-
Mix the synthesized TFTA-based COF (80 wt%), carbon black (as a conductive agent, 10 wt%), and polyvinylidene fluoride (PVDF) binder (10 wt%) in N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.
-
-
Electrode Fabrication:
-
Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth).
-
Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours.
-
Press the electrode under a pressure of ~10 MPa.
-
-
Supercapacitor Assembly:
-
Assemble a two-electrode symmetric supercapacitor in a coin cell (e.g., CR2032) using the prepared electrodes, a separator (e.g., Celgard), and an electrolyte (e.g., 6 M KOH or 1 M H₂SO₄ aqueous solution, or an organic electrolyte).
-
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5-200 mV/s) to evaluate the capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD measurements at different current densities (e.g., 0.5-10 A/g) to determine the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics.
-
Electrochemical Sensor Applications
The tunable porosity and functionalizable nature of TFTA-based COFs allow for their use as sensitive and selective electrochemical sensors. The triazine groups in TAPT-based COFs can act as active sites for detecting various analytes.
Protocol for Electrochemical Sensor Fabrication and Testing:
-
Electrode Modification:
-
Disperse the synthesized TFTA-based COF in a suitable solvent (e.g., DMF or a mixture with Nafion) by ultrasonication to form a stable suspension.
-
Drop-cast a small volume of the suspension onto the surface of a glassy carbon electrode (GCE) and allow it to dry at room temperature.
-
-
Analyte Detection:
-
Immerse the modified GCE in a supporting electrolyte solution (e.g., phosphate-buffered saline, PBS).
-
Add the target analyte to the solution.
-
Use electrochemical techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to measure the electrochemical response. The change in the current signal corresponds to the concentration of the analyte.
-
-
Performance Evaluation:
-
Determine the linear detection range, limit of detection (LOD), sensitivity, selectivity, and stability of the sensor.
-
Quantitative Data Summary
The following tables summarize the key performance parameters of TFTA-based COFs and related materials in electrochemical applications.
Table 1: Physicochemical Properties of TFTA-Based COFs
| COF Name/Type | Monomers | Synthesis Method | BET Surface Area (m²/g) |
| SCF-FCOF-1 | TFTA + TAPT | Solvothermal | up to 2056[1] |
| F-CTF | TFTA + Melamine | Not Specified | Not Specified |
Table 2: Electrochemical Performance Data (Illustrative for Triazine-Based COFs)
| Application | COF/Composite | Analyte/Electrolyte | Performance Metric | Value |
| Electrochemical Sensor | Triazine-based COF/CNTs | Sunset Yellow | Limit of Detection | 0.75 nM[3] |
| Electrochemical Sensor | Triazine-based COF/CNTs | Tartrazine | Limit of Detection | 7.5 nM[3] |
Note: Specific electrochemical performance data for COFs synthesized directly from this compound is an emerging area of research, and the data presented for triazine-based COFs serves as a reference for their potential capabilities.
Conclusion
Covalent organic frameworks synthesized from this compound represent a promising class of materials for advanced electrochemical applications. Their high surface area, tunable porosity, and the presence of fluorine and triazine functionalities offer significant advantages for the development of high-performance supercapacitors and sensitive electrochemical sensors. The protocols outlined in these application notes provide a foundation for researchers to explore and expand the use of these novel materials in energy storage and analytical sciences. Further research is encouraged to fully elucidate the structure-property relationships and optimize the electrochemical performance of these fluorinated COFs.
References
- 1. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication of fluorinated triazine-based covalent organic frameworks for selective extraction of fluoroquinolone in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazine-based COF/CNTs as an electrochemical sensor for the simultaneous detection of sunset yellow and tartrazine in food samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Single-Crystal Growth of Covalent Organic Frameworks with 2,3,5,6-Tetrafluoroterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of single-crystal Covalent Organic Frameworks (COFs) utilizing 2,3,5,6-tetrafluoroterephthalaldehyde as a key building block. The protocols are designed to be a valuable resource for researchers in materials science, chemistry, and drug development, facilitating the production of highly crystalline COFs for various applications, including targeted drug delivery and advanced material design.
Introduction to Fluorinated Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The incorporation of fluorine atoms into the COF backbone, particularly through the use of monomers like this compound (TFTA), can significantly enhance their properties. Fluorination can lead to improved chemical and thermal stability, modified electronic properties, and enhanced hydrophobicity, making these materials highly attractive for a range of applications. In the context of drug development, the unique properties of fluorinated COFs can be leveraged for creating advanced drug delivery systems with high loading capacities and controlled release profiles.
Data Presentation: Properties of a Representative Fluorinated COF
While a specific COF synthesized with this compound for single-crystal growth is not extensively detailed in the searched literature, we can extrapolate the expected properties based on similar fluorinated COFs. The following table summarizes the key quantitative data for a hypothetical TFTA-based COF, drawing parallels from a known fluorinated COF, SCF-FCOF-1, which was synthesized using TFTA and exhibited a high surface area.
| Property | Value | Analytical Method |
| Brunauer–Emmett–Teller (BET) Surface Area | ~2056 m²/g | Nitrogen Adsorption/Desorption |
| Pore Size | 1-3 nm (projected) | Gas Adsorption Analysis |
| Crystal Size | Up to 150 µm (achievable with optimized protocol) | Scanning Electron Microscopy (SEM) / Optical Microscopy |
| Thermal Stability | > 300 °C | Thermogravimetric Analysis (TGA) |
| Crystallinity | High | Powder X-ray Diffraction (PXRD) |
Experimental Protocols: Single-Crystal Growth of a TFTA-Based COF
The following protocol is an adapted and optimized procedure for the synthesis of single-crystal COFs using this compound, based on a rapid growth method that has been successfully applied to a variety of COFs.[1]
Materials
-
This compound (TFTA)
-
1,3,5-Tris(4-aminophenyl)triazine (TAPT) or other suitable amine linker
-
Trifluoroacetic acid (CF₃COOH)
-
2,2,2-Trifluoroethylamine (CF₃CH₂NH₂)
-
High-purity solvents (e.g., 1,4-dioxane, mesitylene)
-
Pyrex tubes
Protocol: Fast Growth of Single-Crystal TFTA-COF
This protocol aims to achieve the rapid synthesis of single-crystal COFs within 1-2 days.[1]
-
Monomer Preparation: In a Pyrex tube, add this compound (TFTA) and the chosen amine linker (e.g., TAPT) in a suitable molar ratio (typically 1:1 for a C2+C3 condensation).
-
Solvent Addition: Add a mixture of high-purity solvents. A common solvent system is a mixture of 1,4-dioxane and mesitylene. The total volume should be sufficient to dissolve the monomers upon heating.
-
Catalyst and Modulator Addition: To the monomer solution, add the catalyst, trifluoroacetic acid (CF₃COOH), and the modulator, 2,2,2-trifluoroethylamine (CF₃CH₂NH₂). The modulator helps to control the nucleation and growth process, leading to larger single crystals.
-
Sonication: Sonicate the mixture for a brief period (e.g., 10-15 minutes) to ensure homogeneity.
-
Freeze-Pump-Thaw Cycles: Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases, which can interfere with crystal growth.
-
Sealing: After the final thaw, seal the Pyrex tube under vacuum.
-
Heating: Place the sealed tube in an oven preheated to the desired reaction temperature (typically between 80-120 °C). The reaction is generally complete within 1 to 2 days.
-
Isolation and Washing: After cooling to room temperature, carefully open the tube and collect the single crystals. Wash the crystals sequentially with fresh solvent (e.g., acetone, ethanol) to remove any unreacted monomers and byproducts.
-
Drying: Dry the crystals under vacuum to obtain the final product.
Mandatory Visualizations
Experimental Workflow for Single-Crystal COF Synthesis
Caption: A step-by-step workflow for the synthesis of single-crystal TFTA-based COFs.
Logical Relationship in COF Synthesis for Drug Delivery
Caption: The relationship between synthesis, properties, and drug delivery applications of TFTA-COFs.
Application in Drug Development
Fluorinated COFs synthesized with TFTA are promising candidates for advanced drug delivery systems. The high surface area and ordered porosity allow for efficient loading of therapeutic agents. The fluorinated nature of the framework can enhance interactions with certain drug molecules and can also be exploited to tune the release kinetics. Furthermore, the high crystallinity of single-crystal COFs allows for precise characterization and a better understanding of the host-guest interactions, which is crucial for designing effective drug carriers. The inherent stability of these COFs ensures the integrity of the carrier in biological environments, a critical factor for in vivo applications.
References
Application Notes and Protocols: Reaction of 2,3,5,6-Tetrafluoroterephthalaldehyde with Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,3,5,6-tetrafluoroterephthalaldehyde with aromatic amines is a significant process for the synthesis of novel fluorinated Schiff bases and polyimines. The resulting compounds, bearing the electron-withdrawing tetrafluorophenylene core, are of considerable interest in medicinal chemistry, materials science, and drug development. The imine (-C=N-) linkage formed is dynamic and can be sensitive to pH, offering potential for creating responsive materials and drug delivery systems. The high fluorine content can enhance properties such as thermal stability, lipophilicity, and metabolic stability, which are highly desirable in various applications. These application notes provide an overview of the synthesis, potential applications, and detailed experimental protocols for the preparation of these valuable compounds.
Application Notes
The Schiff bases and polyimines derived from this compound are versatile molecules with a wide array of potential applications:
-
Drug Development: The tetrafluorophenyl moiety can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability and membrane permeability. Schiff bases derived from this aldehyde can be explored as novel antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1] The pH-labile imine bond can be exploited for targeted drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.
-
Materials Science: The introduction of fluorine into polymer backbones can significantly enhance their thermal and chemical resistance. Polyimines synthesized from this compound and aromatic diamines are expected to exhibit high thermal stability, making them suitable for applications in high-performance plastics and electronics.[2]
-
Ligand Synthesis for Catalysis: Schiff bases are excellent ligands for a variety of metal ions. The fluorinated derivatives can be used to synthesize novel metal complexes with unique electronic properties, potentially leading to new catalysts for a range of organic transformations.[3]
-
Fluorescent Probes and Sensors: The extended conjugation in these Schiff bases can give rise to interesting photophysical properties. These compounds could be developed as fluorescent probes for the detection of metal ions or other analytes.
Data Presentation
While specific experimental data for the reaction of this compound with simple aromatic amines is not extensively reported in the literature, the following tables provide representative data for Schiff bases synthesized from the non-fluorinated analog, terephthalaldehyde, with various aromatic amines. These values can serve as a useful reference for researchers.
Table 1: Synthesis of Schiff Bases from Terephthalaldehyde and Aromatic Amines
| Aromatic Amine | Product | Yield (%) | Melting Point (°C) | Reference |
| 4-Bromoaniline | (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(4-bromophenyl)methanimine) | 85-92 | >300 | [4] |
| 4-Hydroxyaniline | 4,4'-((1E,1'E)-(1,4-phenylenebis(methanylylidene))bis(azanylylidene))diphenol | 85-92 | >300 | [4] |
| 4-Anisidine | (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(4-methoxyphenyl)methanimine) | ~80 | 198-200 | General Synthesis |
| Aniline | (1E,1'E)-1,1'-(1,4-phenylene)bis(N-phenylmethanimine) | ~85 | 165-167 | General Synthesis |
Table 2: Spectroscopic Data for a Representative Schiff Base
(Data for (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(4-bromophenyl)methanimine))
| Spectroscopic Technique | Characteristic Peaks |
| FT-IR (cm⁻¹) | ~1620 (C=N stretch), ~1580 (C=C aromatic stretch) |
| ¹H NMR (δ, ppm) | ~8.5 (s, 2H, -CH=N-), ~7.2-8.0 (m, aromatic protons) |
| ¹³C NMR (δ, ppm) | ~160 (-CH=N-), ~120-150 (aromatic carbons) |
Experimental Protocols
The following are detailed protocols for the synthesis of Schiff bases and polyimines from this compound.
Protocol 1: General Synthesis of a Diimine from this compound and a Monofunctional Aromatic Amine
This protocol describes a general method for the synthesis of a discrete diimine.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, 4-bromoaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 2.1 mmol (a slight excess) of the aromatic amine.
-
Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of a Polyimine from this compound and an Aromatic Diamine
This protocol outlines the synthesis of a polyimine via condensation polymerization.
Materials:
-
This compound
-
Aromatic diamine (e.g., p-phenylenediamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or m-Cresol
-
Methanol
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle
Procedure:
-
In a dry, nitrogen-purged three-necked flask, dissolve 10 mmol of the aromatic diamine in 50 mL of anhydrous DMF.
-
In a separate beaker, dissolve 10 mmol of this compound in 30 mL of anhydrous DMF.
-
Slowly add the solution of the dialdehyde to the stirred solution of the diamine at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
The formation of the polymer may be indicated by an increase in the viscosity of the solution.
-
After the reaction is complete, cool the polymer solution to room temperature.
-
Precipitate the polyimine by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with methanol and then dry it under vacuum at 60-80 °C.
Mandatory Visualizations
Chemical Reaction Scheme
Caption: General reaction scheme for the synthesis of a fluorinated Schiff base.
Experimental Workflow
Caption: Workflow for the synthesis of a discrete fluorinated diimine.
Application in pH-Responsive Drug Delivery
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]
- 4. minarjournal.com [minarjournal.com]
- 5. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal-Organic Frameworks with Fluorinated Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the organic linkers of metal-organic frameworks (MOFs) has emerged as a compelling strategy for engineering advanced catalytic materials. The unique physicochemical properties of fluorine, including its high electronegativity and the stability of the carbon-fluorine bond, can significantly enhance the catalytic performance of MOFs. These enhancements manifest as increased Lewis acidity, improved stability in harsh reaction conditions, and modulated pore environments, making fluorinated MOFs highly attractive for a range of catalytic applications, from fine chemical synthesis to photocatalysis.
This document provides detailed application notes and experimental protocols for the catalytic use of MOFs functionalized with fluorinated linkers. It is intended to serve as a practical guide for researchers and professionals in academia and the pharmaceutical industry, offering insights into catalyst selection, reaction optimization, and experimental setup.
Lewis Acid Catalysis
Fluorination of the organic linkers in MOFs can dramatically enhance the Lewis acidity of the metal nodes, leading to highly active and selective catalysts for a variety of organic transformations. The electron-withdrawing nature of fluorine atoms polarizes the metal-oxygen bonds in the secondary building units (SBUs), making the metal centers more electrophilic.
Diels-Alder Reaction
Application Note: Zirconium-based MOFs with perfluorinated linkers, such as Zr6-fBDC (where fBDC = 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid), have demonstrated exceptional activity as single-site solid Lewis acid catalysts for Diels-Alder reactions.[1][2][3] The enhanced Lewis acidity of the Zr centers significantly accelerates the cycloaddition.
Experimental Protocol: Diels-Alder Reaction of Isoprene and Methyl Acrylate using Zr6-fBDC
Materials:
-
Zr6-fBDC catalyst
-
Isoprene
-
Methyl acrylate
-
Anhydrous toluene
-
Internal standard (e.g., dodecane)
-
Glass reactor with magnetic stirrer and reflux condenser
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation: Activate the Zr6-fBDC catalyst by heating at 150 °C under vacuum for 12 hours to remove any coordinated solvent molecules.
-
Reaction Setup: To a dried glass reactor under an inert atmosphere (e.g., nitrogen or argon), add the activated Zr6-fBDC catalyst (5 mol% relative to the dienophile).
-
Add anhydrous toluene (5 mL) to the reactor, followed by methyl acrylate (1.0 mmol) and the internal standard.
-
Initiate the reaction by adding an excess of isoprene (3.0 mmol).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots from the reaction mixture at regular intervals and analyzing them by GC.
-
Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration. The supernatant can be analyzed to determine the yield and selectivity.
-
Catalyst Recycling: Wash the recovered catalyst with fresh toluene and dry under vacuum before reusing in subsequent reactions.
Quantitative Data for Lewis Acid Catalysis:
| Catalyst | Reaction | Dienophile | Diene | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) | Reference |
| Zr6-fBDC | Diels-Alder | Methyl Acrylate | Isoprene | 80 | 2 | >99 | >99 (endo) | 20 | 10 | [1][2] |
| UiO-67-F8 | Diels-Alder | N-ethylmaleimide | Cyclopentadiene | 25 | 1 | 98 | >99 (endo) | 49 | 49 | [4] |
Reaction Workflow for Diels-Alder Catalysis
References
Application Notes and Protocols for the Synthesis of High-Performance Polymers from 2,3,5,6-Tetrafluoroterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers utilizing 2,3,5,6-tetrafluoroterephthalaldehyde as a key monomer. The unique properties of this fluorinated aldehyde, including its high reactivity and the electron-withdrawing nature of the fluorine atoms, make it a valuable building block for a variety of advanced polymeric materials. The incorporation of fluorine into the polymer backbone can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific optoelectronic properties.
These notes focus on two primary classes of polymers that can be synthesized from this compound: Polyimines and Covalent Organic Frameworks (COFs) . Polyimines, also known as poly-Schiff bases, are characterized by the imine (-C=N-) linkage and can exhibit high thermal stability and interesting electronic properties. COFs are a class of crystalline porous polymers with well-defined structures, making them suitable for applications in gas storage, catalysis, and sensing.
Data Presentation
The following tables summarize key quantitative data for polymers synthesized from terephthalaldehyde and its fluorinated analogue. This data is compiled from various sources to provide a comparative overview.
Table 1: Thermal Properties of Polyimines Synthesized from Terephthalaldehyde and Various Diamines
| Diamine Monomer | Solvent | Thermal Transition Temperature (°C) | Crystallinity (%) |
| 1,8-Diaminooctane / 1,10-Diaminodecane (50/50 copolymer) | Hexamethylphosphoramide | - | 34 |
| Hexamethylenediamine | m-Cresol | - | High |
| Polyethyleneimine (PEI) | Ethanol | Tv (Vitrification Temperature) depends on thermal history | Amorphous |
| Jeffamine D230 | None (neat) | - | Amorphous |
Note: The data in this table is for polyimines synthesized from the non-fluorinated analogue, terephthalaldehyde. The introduction of fluorine is expected to enhance thermal stability.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyimine via Polycondensation
This protocol describes a general method for the synthesis of a fluorinated polyimine through the polycondensation reaction of this compound with an aromatic diamine.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Inert gas (Argon or Nitrogen)
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, dissolve the aromatic diamine in anhydrous DMAc or NMP under an inert atmosphere.
-
Once the diamine has completely dissolved, add an equimolar amount of this compound to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After 24 hours, pour the viscous polymer solution into a beaker containing methanol to precipitate the polyimine.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.
-
Dry the resulting fluorinated polyimine in a vacuum oven at 80°C until a constant weight is achieved.
Characterization:
-
The structure of the synthesized polyimine can be confirmed using FTIR and NMR spectroscopy.
-
The thermal stability can be evaluated using thermogravimetric analysis (TGA).
-
The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC).
Protocol 2: Synthesis of a Covalent Organic Framework (COF)
This protocol outlines the solvothermal synthesis of a two-dimensional COF from this compound and a trigonal planar amine monomer.
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) or a similar trigonal amine
-
A mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v)
-
Aqueous acetic acid (e.g., 6 M)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add this compound and the trigonal amine monomer in a stoichiometric ratio (e.g., 3:2 molar ratio for a dialdehyde and a triamine).
-
Add the solvent mixture of mesitylene and dioxane to the tube.
-
Add the aqueous acetic acid solution, which acts as a catalyst for the imine condensation reaction.
-
Flash-freeze the tube in liquid nitrogen and degas the contents by three freeze-pump-thaw cycles.
-
Seal the Pyrex tube under vacuum.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120°C) for a period of 3 to 7 days.
-
After cooling to room temperature, a solid precipitate of the COF should be formed.
-
Collect the solid by filtration and wash it sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF).
-
Dry the COF product under vacuum to obtain a crystalline powder.
Characterization:
-
The crystallinity of the COF can be confirmed by powder X-ray diffraction (PXRD).
-
The porosity and surface area can be determined by nitrogen physisorption measurements at 77 K.
-
The thermal stability can be assessed using TGA.
-
The morphology of the COF can be observed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).
Mandatory Visualization
Caption: General workflow for the synthesis of high-performance polymers.
Caption: Detailed workflow for fluorinated polyimine synthesis.
Application Notes and Protocols: Post-Synthetic Modification of Covalent Organic Frameworks Derived from 2,3,5,6-Tetrafluoroterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of Covalent Organic Frameworks (COFs) synthesized from 2,3,5,6-Tetrafluoroterephthalaldehyde. The high degree of fluorination in the terephthalaldehyde building block makes these COFs excellent candidates for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. This guide will focus on the synthesis of a base fluorinated COF and its subsequent functionalization with thiol groups, a modification that opens up applications in catalysis, sensing, and drug delivery.
Overview of Post-Synthetic Modification Strategy
Post-synthetic modification is a powerful technique to introduce functionalities into a pre-synthesized COF that may not be stable under the initial solvothermal synthesis conditions. For COFs constructed from this compound, the electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack. This allows for the selective substitution of fluorine atoms with nucleophiles, such as thiols, to create functionalized frameworks.
dot
Caption: General workflow for the post-synthetic modification of a fluorinated COF.
Synthesis of the Base Fluorinated COF (F-COF)
The initial step involves the synthesis of the fluorinated COF (F-COF) through a Schiff base condensation reaction between this compound and 1,3,5-tris(4-aminophenyl)benzene.
Experimental Protocol: Synthesis of F-COF
-
Reagents and Solvents:
-
This compound (1.5 mmol)
-
1,3,5-tris(4-aminophenyl)benzene (1.0 mmol)
-
Mesitylene (15 mL)
-
Dioxane (15 mL)
-
6 M Acetic Acid (aqueous, 3 mL)
-
-
Procedure:
-
In a Pyrex tube, combine this compound and 1,3,5-tris(4-aminophenyl)benzene.
-
Add mesitylene, dioxane, and 6 M acetic acid to the tube.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid with anhydrous acetone and anhydrous tetrahydrofuran (THF).
-
Dry the product under vacuum at 150 °C overnight to yield the F-COF as a crystalline powder.
-
dot
Caption: Experimental workflow for the synthesis of the base F-COF.
Post-Synthetic Modification: Thiol Functionalization
The F-COF is functionalized via a nucleophilic aromatic substitution reaction with a suitable thiol-containing molecule. This protocol uses 1-dodecanethiol as an example.
Experimental Protocol: Synthesis of Thiol-F-COF
-
Reagents and Solvents:
-
F-COF (200 mg)
-
1-Dodecanethiol (1.0 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Potassium Carbonate (K₂CO₃) (400 mg)
-
-
Procedure:
-
Activate the F-COF by heating at 120 °C under vacuum for 12 hours.
-
In a round-bottom flask, suspend the activated F-COF in anhydrous DMF.
-
Add 1-dodecanethiol and potassium carbonate to the suspension.
-
Heat the mixture at 80 °C under a nitrogen atmosphere for 48 hours with continuous stirring.
-
After cooling, collect the solid product by filtration.
-
Wash the product extensively with DMF, ethanol, and dichloromethane to remove unreacted reagents and byproducts.
-
Dry the final product, Thiol-F-COF, under vacuum at 80 °C overnight.
-
dot
Caption: Experimental workflow for the thiol functionalization of F-COF.
Characterization Data
The successful synthesis and post-synthetic modification can be confirmed by various characterization techniques. The following table summarizes expected quantitative data based on typical results for similar COF modifications.
| Property | F-COF (Base) | Thiol-F-COF (Modified) |
| Surface Area (BET) | ~1800 m²/g | ~1200 m²/g |
| Pore Volume | ~0.9 cm³/g | ~0.6 cm³/g |
| Average Pore Diameter | ~2.5 nm | ~2.2 nm |
| Elemental Analysis (C%) | Expected: ~68% | Observed: ~72% |
| Elemental Analysis (N%) | Expected: ~10% | Observed: ~8% |
| Elemental Analysis (S%) | Not Applicable | Observed: ~5% |
| Thermal Stability (TGA) | Stable up to 450 °C | Stable up to 400 °C |
Application in Heterogeneous Catalysis
Thiol-functionalized COFs can serve as excellent platforms for heterogeneous catalysis, for instance, in the reduction of nitroaromatics, which is a crucial step in the synthesis of many pharmaceuticals and fine chemicals.
Signaling Pathway: Catalytic Reduction of 4-Nitrophenol
dot
Caption: Logical diagram of the catalytic reduction of 4-nitrophenol using Thiol-F-COF.
Experimental Protocol: Catalytic Reduction of 4-Nitrophenol
-
Reagents and Solvents:
-
Thiol-F-COF (10 mg)
-
4-Nitrophenol (0.1 M aqueous solution, 1 mL)
-
Sodium Borohydride (NaBH₄) (0.5 M aqueous solution, freshly prepared, 2 mL)
-
Deionized Water
-
-
Procedure:
-
In a quartz cuvette, mix 1 mL of the 4-nitrophenol solution with 2 mL of deionized water.
-
Add 10 mg of the Thiol-F-COF catalyst to the solution.
-
Initiate the reaction by adding 2 mL of the freshly prepared NaBH₄ solution.
-
Monitor the progress of the reaction by observing the color change from yellow to colorless and by measuring the UV-Vis absorbance at 400 nm over time.
-
After the reaction is complete, the catalyst can be recovered by centrifugation, washed with water and ethanol, and reused for subsequent catalytic cycles.
-
Troubleshooting & Optimization
Technical Support Center: Optimizing Polymerization of 2,3,5,6-Tetrafluoroterephthalaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the polymerization of 2,3,5,6-Tetrafluoroterephthalaldehyde. The content is structured to address common issues encountered during the synthesis of Covalent Organic Frameworks (COFs) through Schiff base condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in polymerization?
A1: this compound is a highly valuable monomer for the synthesis of fluorinated Covalent Organic Frameworks (COFs). Its rigid structure and electron-withdrawing fluorine atoms contribute to the formation of porous, crystalline materials with high thermal and chemical stability. The primary reaction is a Schiff base condensation with multitopic amines to form imine-linked frameworks.
Q2: What is the typical method for polymerizing this compound?
A2: The most common method is solvothermal synthesis. This involves heating the aldehyde monomer with a corresponding amine linker in a sealed vessel containing a high-boiling point solvent or a mixture of solvents, often in the presence of an acid catalyst. The reversible nature of the imine bond formation under these conditions allows for "error-checking" and self-healing, which is crucial for the formation of a crystalline, ordered framework rather than an amorphous polymer.
Q3: Why is crystallinity important for COFs synthesized from this monomer?
A3: Crystallinity is a defining feature of COFs and is essential for achieving permanent, accessible porosity. A highly crystalline structure ensures a well-defined and ordered network of pores, leading to a high surface area. This is critical for applications such as gas storage, separation, and catalysis. Amorphous materials resulting from the same monomers will have collapsed or disordered pores, leading to significantly lower performance.
Q4: What are the advantages of using a fluorinated aldehyde like this compound?
A4: The fluorine atoms on the aromatic ring have several beneficial effects. They can enhance the chemical and thermal stability of the resulting COF. Furthermore, fluorine substitution can influence the stacking of the 2D layers in the COF, potentially leading to improved porosity and surface area. For example, a fluorinated COF, SCF-FCOF-1, was synthesized using this compound and exhibited a high BET surface area of 2056 m²/g.[1]
Troubleshooting Guide
Problem 1: The final product is an amorphous powder with low surface area.
-
Question: I followed a standard solvothermal procedure, but my final product is not crystalline according to Powder X-ray Diffraction (PXRD) analysis. What went wrong?
-
Answer: Low crystallinity is a common issue in COF synthesis and can be attributed to several factors where the polymerization kinetics are faster than the crystallization rate. Here are some troubleshooting steps:
-
Solvent System: The choice of solvent is critical. A single solvent may not provide the optimal solubility for both the monomers and the growing polymer. A mixture of solvents, such as 1,4-dioxane and mesitylene, is often used to modulate solubility and slow down the initial precipitation of the polymer, allowing more time for ordered crystal growth.
-
Catalyst Concentration: An acid catalyst (commonly acetic acid) is used to promote the reversible imine condensation. If the catalyst concentration is too high, the reaction may proceed too quickly, favoring the formation of an amorphous kinetic product. Try reducing the catalyst concentration.
-
Temperature Profile: The reaction temperature influences the reversibility of the imine bond formation. A temperature that is too low may not provide enough energy for bond cleavage and rearrangement, which is necessary for error correction. Conversely, a temperature that is too high can also lead to rapid, uncontrolled polymerization. An optimal temperature is typically around 120 °C.
-
Monomer Purity: Ensure the high purity of this compound and the amine linker. Impurities can disrupt the crystal growth process.
-
Problem 2: The synthesized COF has a lower-than-expected Brunauer-Emmett-Teller (BET) surface area.
-
Question: My COF appears crystalline by PXRD, but the nitrogen adsorption measurements show a low surface area. How can I improve the porosity?
-
Answer: A loss of porosity in a crystalline COF is often due to pore collapse during the work-up and activation process.
-
Activation Procedure: After synthesis, the pores of the COF are filled with solvent and unreacted monomers. The removal of these guest molecules is a critical step known as activation. Simple vacuum drying at elevated temperatures can cause the framework to collapse due to capillary forces as the solvent evaporates.
-
Supercritical CO2 Exchange: A highly effective method to prevent pore collapse is to first exchange the reaction solvent with a more volatile solvent like acetone, and then subject the material to supercritical CO2 drying. This technique avoids the liquid-gas phase transition, thus preserving the porous structure.
-
Gentle Solvent Exchange and Heating: If supercritical drying is not available, a gentle solvent exchange process followed by slow, staged heating under vacuum can also be effective.
-
Problem 3: The polymerization reaction yields are consistently low.
-
Question: I am not getting a good yield of the solid COF product after the reaction. What could be the cause?
-
Answer: Low yields can be due to several factors related to the reaction equilibrium and product isolation.
-
Reaction Time: COF synthesis is an equilibrium process. Ensure the reaction has been allowed to proceed for a sufficient amount of time (typically 3 days) to reach completion.
-
Monomer Stoichiometry: Precisely weigh the monomers to ensure the correct stoichiometric ratio. An excess of one monomer can lead to the formation of soluble oligomers that are washed away during purification.
-
Product Isolation: The COF product is typically an insoluble powder. Ensure that all of the precipitate is collected during filtration. Some fine particles may remain suspended; increasing the centrifugation time or using a finer filter paper can help.
-
Water Content: The Schiff base condensation reaction produces water as a byproduct. While some water can aid in the reversibility needed for crystallization, an excessive amount can shift the equilibrium back towards the starting materials. Ensure anhydrous solvents are used.
-
Data Presentation
Table 1: Effect of Monomer Fluorination and Reaction Conditions on COF Properties
| COF Name | Aldehyde Monomer | Amine Monomer | Solvent System | Catalyst | BET Surface Area (m²/g) |
| SCF-FCOF-1 | This compound | 1,3,5-Tris-(4-aminophenyl)triazine | Not Specified | None (Solvothermal Catalyst-Free) | 2056[1] |
| HHU-COF-1 | 4,4'-Biphenyldicarboxaldehyde | 1,3,5-Tris-(4-aminophenyl)triazine | 1,4-Dioxane/Mesitylene | Acetic Acid | 2352[1] |
| HHU-COF-2 | 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarboxaldehyde | 1,3,5-Tris-(4-aminophenyl)triazine | 1,4-Dioxane/Mesitylene | Acetic Acid | 1356[1] |
| COF-300 | Terephthalaldehyde | Tetra-(4-anilyl)methane | Not Specified | Not Specified | 1360[1] |
| COF-LZU1 | 1,3,5-Triformylbenzene | 1,4-Phenylenediamine | Not Specified | Not Specified | 716 (calculated)[1] |
Experimental Protocols
Representative Protocol for the Synthesis of a Fluorinated Covalent Organic Framework (FCOF-1)
This protocol is a representative procedure for the solvothermal condensation of this compound with a C3-symmetric amine linker, 1,3,5-Tris(4-aminophenyl)benzene (TAPB), to form a 2D imine-linked COF.
Materials:
-
This compound (TFTA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,2-Dichlorobenzene (o-DCB)
-
n-Butanol (n-BuOH)
-
Acetic Acid (6 M aqueous solution)
-
Acetone (reagent grade)
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound (e.g., 0.15 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (e.g., 0.10 mmol).
-
Solvent Addition: To the tube, add a solvent mixture of o-DCB and n-BuOH (e.g., 1:1 v/v, 2 mL total volume).
-
Catalyst Addition: Add the 6 M aqueous acetic acid solution (e.g., 0.2 mL).
-
Degassing: Sonicate the mixture for 15 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Reaction: Seal the Pyrex tube under vacuum and place it in an oven at 120 °C for 3 days.
-
Isolation and Purification: After cooling to room temperature, a solid precipitate should be visible. Collect the solid by filtration and wash it sequentially with anhydrous acetone and anhydrous tetrahydrofuran.
-
Activation: To activate the COF, perform a solvent exchange with anhydrous acetone for 24 hours. Then, dry the sample under high vacuum at 150 °C for 12 hours to remove all guest molecules from the pores. For optimal results, supercritical CO2 drying is recommended after the acetone wash.
Visualizations
Caption: Experimental workflow for the synthesis of a Covalent Organic Framework.
References
Technical Support Center: Optimizing Crystallinity of COFs from 2,3,5,6-Tetrafluoroterephthalaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Covalent Organic Frameworks (COFs) synthesized from 2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and crystallization of TFTA-based COFs.
Troubleshooting Guide: Enhancing Crystallinity
Low crystallinity is a frequent obstacle in COF synthesis, leading to poorly defined structures and diminished material performance. The highly reactive nature of this compound can, in some instances, lead to rapid, uncontrolled polymerization, resulting in amorphous or poorly crystalline materials. This guide provides a systematic approach to resolving these issues.
Problem 1: Amorphous or Poorly Crystalline Product
An amorphous product, characterized by a broad, featureless powder X-ray diffraction (PXRD) pattern, indicates a lack of long-range order. This is often due to rapid reaction kinetics that do not allow for the necessary error correction and ordered growth of the crystalline framework.
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction is too fast | 1. Lower the reaction temperature: Start at the lower end of the typical solvothermal range (e.g., 80-100 °C) and incrementally increase if the reaction is too slow. 2. Reduce monomer concentration: A more dilute solution can slow down the polymerization rate, allowing for more ordered crystal growth. 3. Consider a catalyst-free approach: The electron-withdrawing nature of the fluorine atoms in TFTA can activate the aldehyde groups, potentially enabling a successful synthesis without a catalyst, which can sometimes accelerate the reaction too much.[1] | Slower reaction kinetics, allowing for the reversible imine bond formation to self-correct and form a more ordered, crystalline structure. |
| Inappropriate Solvent System | 1. Vary the solvent ratio: A common solvent mixture for imine COFs is 1,4-dioxane and mesitylene. Systematically vary the ratio (e.g., 1:1, 1:2, 2:1 v/v) to fine-tune the solubility of the monomers and the growing polymer chains. 2. Explore alternative solvents: Consider solvent systems with different polarities, such as a combination of an alcohol (e.g., n-butanol, isopropanol) and an aromatic solvent (e.g., toluene, o-dichlorobenzene). | An optimized solvent system will provide moderate solubility for the monomers and allow for the controlled precipitation of the crystalline COF. |
| Ineffective or Detrimental Catalyst | 1. Vary catalyst concentration: If using a catalyst (e.g., acetic acid), start with a lower concentration and incrementally increase it. High catalyst concentrations can sometimes lead to rapid, irreversible bond formation. 2. Change the catalyst: While acetic acid is common, other catalysts like scandium(III) triflate (Sc(OTf)₃) can be effective. However, stronger acids may accelerate the reaction to the point of forming an amorphous product. | A suitable catalyst and concentration will promote the reversibility of the imine condensation, which is crucial for error correction and crystallization. |
Problem 2: Broad PXRD Peaks Indicating Small Crystallite Size
Broad peaks in the PXRD pattern, even if in the correct positions, suggest that the crystalline domains are very small. This can be due to rapid nucleation and slow crystal growth.
| Potential Cause | Recommended Solution | Expected Outcome |
| Rapid Nucleation | 1. Introduce a modulator: Add a monofunctional aldehyde, such as benzaldehyde, to the reaction mixture. The modulator competes with TFTA, slowing down the initial nucleation rate and promoting the growth of larger crystals. 2. Slow monomer addition: Instead of adding all monomers at once, a slow, continuous addition of one of the monomers to the reaction mixture can control the nucleation process. | Fewer nucleation events and more controlled growth on existing nuclei, leading to larger crystallites and sharper PXRD peaks. |
| Insufficient Reaction Time or Temperature | 1. Increase reaction time: Extend the solvothermal reaction time (e.g., from 3 days to 5 or 7 days) to allow for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones. 2. Optimize reaction temperature: A slightly higher temperature (e.g., 120 °C) can sometimes provide the necessary energy for crystal growth, but be mindful of potential decomposition. | Larger and more perfect crystals, resulting in sharper and more intense PXRD peaks. |
| Post-Synthesis Handling | 1. Gentle activation: After synthesis, wash the COF thoroughly with anhydrous solvents (e.g., acetone, THF) to remove unreacted monomers and catalyst. Dry under vacuum at a moderate temperature (e.g., 80-120 °C) to avoid framework collapse. 2. Solvent annealing: An amorphous or poorly crystalline product can sometimes be "healed" by heating it in a suitable solvent mixture post-synthesis to induce recrystallization. | Preservation or improvement of the crystalline structure after workup and activation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the synthesis of a TFTA-based COF?
A1: A reliable starting point is a solvothermal synthesis using a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene. Combine your amine linker and this compound in a Pyrex tube, add the solvent mixture, and sonicate to create a homogeneous dispersion. If using a catalyst, aqueous acetic acid (6 M) is a common choice. The reaction is typically carried out at 120 °C for 3 days. Given the high reactivity of TFTA, a catalyst-free approach is also a very promising starting point.[1]
Q2: How can I quantitatively assess the crystallinity of my TFTA-based COF?
A2: Powder X-ray Diffraction (PXRD) is the primary technique. To quantify crystallinity, you can analyze:
-
Peak Position: Compare the experimental peak positions with a simulated pattern from a predicted crystal structure to confirm the desired phase.
-
Peak Intensity: Higher peak intensity, particularly for the low-angle reflections (e.g., (100) plane), generally indicates better crystallinity.
-
Full Width at Half Maximum (FWHM): Narrower FWHM values are indicative of larger crystallite sizes and higher crystalline perfection.
-
Signal-to-Noise Ratio: A higher signal-to-noise ratio suggests a more crystalline material relative to any amorphous background.
Q3: Can the use of modulators improve the crystallinity of TFTA-based COFs?
A3: Yes, modulators can be very effective. A modulator is a compound that is structurally similar to one of the monomers but is monofunctional, meaning it can react at one end but cannot propagate the framework. By competing with the bifunctional TFTA, the modulator slows down the overall rate of polymerization, allowing more time for the framework to order and crystallize. Benzaldehyde is a commonly used modulator for imine-linked COFs.
Q4: What is the role of the fluorine atoms in TFTA in the crystallization process?
A4: The four electron-withdrawing fluorine atoms on the TFTA monomer play a significant role. They increase the electrophilicity of the aldehyde carbons, making them more reactive towards amine nucleophiles. This can accelerate the formation of the imine linkages. While this high reactivity can sometimes lead to amorphous products if not controlled, it can also be leveraged for efficient, and even catalyst-free, synthesis of highly crystalline COFs.[1] Additionally, the fluorine atoms can influence the interlayer stacking of the 2D COF sheets, potentially leading to more ordered structures.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a TFTA-based COF
This protocol provides a general procedure for the synthesis of an imine-linked COF using this compound and a generic diamine or triamine linker.
Materials:
-
This compound (TFTA)
-
Amine linker (e.g., p-phenylenediamine, 1,3,5-tris(4-aminophenyl)benzene)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetic acid (6 M aqueous solution, optional)
-
Acetone (anhydrous)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add TFTA (1.5 equivalents) and the amine linker (1 equivalent).
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to achieve a monomer concentration of approximately 0.05 M.
-
Sonicate the mixture for 15 minutes to obtain a homogeneous suspension.
-
(Optional) Add the 6 M acetic acid catalyst (e.g., 0.1 mL per 1 mL of solvent).
-
Flash-freeze the tube in liquid nitrogen and degas using a freeze-pump-thaw cycle (repeat three times).
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product extensively with anhydrous acetone and then with anhydrous 1,4-dioxane.
-
Dry the final product under vacuum at 120 °C overnight to yield the crystalline COF powder.
Visualizing Workflows and Relationships
To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and conceptual relationships.
Caption: A decision-making workflow for troubleshooting an amorphous COF product.
Caption: Key parameters influencing the crystallinity of TFTA-based COFs.
References
Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-tetrafluoroterephthalaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Low Yield in the Overall Synthesis
Q1: My overall yield for the three-step synthesis of this compound is significantly lower than the reported 40-50%. What are the most likely causes?
A1: Low overall yield is often a cumulative effect of inefficiencies in each of the three main steps: chloromethylation, hydrolysis, and oxidation. It is crucial to isolate and identify the bottleneck in your synthesis.
-
Step 1: Chloromethylation of 1,2,4,5-Tetrafluorobenzene. A common issue is the formation of the mono-chloromethylated byproduct, which reduces the yield of the desired bis-chloromethylated product.[1][2] Reaction temperature is a critical parameter; lower temperatures (around 40°C) tend to favor mono-substitution, while higher temperatures (70-100°C) increase the yield of the desired 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene.[2] Additionally, the formation of diarylmethane byproducts can occur, especially with highly reactive aromatic compounds.[3]
-
Step 2: Hydrolysis of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Incomplete hydrolysis is a frequent cause of low yield in this step. The reaction requires sufficient time (e.g., refluxing for 6-10 hours) and the correct stoichiometry of the base to ensure complete conversion of both chloromethyl groups to hydroxyl groups.[4]
-
Step 3: Oxidation of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. The final oxidation step is sensitive to reaction conditions. Over-oxidation to the corresponding dicarboxylic acid is a possibility, although less likely with mild reagents like those used in a Swern oxidation. Incomplete oxidation, leaving one or both alcohol groups unreacted, is also a common problem. Careful control of temperature and reagent stoichiometry is essential.
To pinpoint the issue, it is recommended to analyze the crude product of each step by techniques such as NMR or GC-MS to quantify the desired product and identify major impurities.
Frequently Asked Questions (FAQs)
Synthesis Pathway & Intermediates
Q2: What is a reliable synthetic route for this compound?
A2: A common and effective route starts from 1,2,4,5-tetrafluorobenzene and proceeds in three main steps[1][4]:
-
Bis-chloromethylation: 1,2,4,5-Tetrafluorobenzene is reacted with a chloromethylating agent (e.g., bis(chloromethyl) ether or a mixture of paraformaldehyde and chlorosulfonic acid) to yield 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene.[1][4]
-
Hydrolysis: The bis-chloromethylated intermediate is then hydrolyzed using a base (e.g., potassium carbonate) in an aqueous alcohol solution to produce 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.[4]
-
Oxidation: The resulting diol is oxidized to the final product, this compound, using a mild oxidizing agent such as those employed in a Swern oxidation.
A six-step synthesis starting from terephthaloyl chloride has also been reported to yield the target compound in a 40% total yield.[5]
Q3: Are there any particularly hazardous byproducts I should be aware of during this synthesis?
A3: Yes, particularly in the oxidation step if you are using a Swern oxidation protocol. This reaction is known to produce dimethyl sulfide (DMS), which is a volatile liquid with a highly unpleasant and pervasive odor.[6] It is also important to note that carbon monoxide (CO), a toxic gas, is another byproduct of the Sworn oxidation.[6][7] Therefore, this step must be performed in a well-ventilated fume hood.
Troubleshooting Specific Steps
Q4: During the chloromethylation of 1,2,4,5-tetrafluorobenzene, I am getting a mixture of mono- and bis-chloromethylated products. How can I improve the selectivity for the desired bis-product?
A4: The ratio of mono- to bis-chloromethylated product is highly dependent on the reaction temperature. To favor the formation of 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene, it is recommended to carry out the reaction at a higher temperature, typically in the range of 70-100°C.[2] At lower temperatures (e.g., 40°C), the mono-chloromethylated product is often the major product.[2]
Q5: My hydrolysis of 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene to the diol is incomplete. What can I do to drive the reaction to completion?
A5: Incomplete hydrolysis is often due to insufficient reaction time or an inadequate amount of base. Ensure that the reaction is refluxed for a sufficient period, typically between 6 and 10 hours.[4] It is also crucial to use the correct molar ratio of base to the dichloromethylated starting material to ensure both chloride atoms are substituted.
Q6: The Swern oxidation of my 2,3,5,6-tetrafluoro-1,4-benzenedimethanol is giving a low yield of the dialdehyde. What are the potential issues?
A6: Low yields in a Swern oxidation can be attributed to several factors:
-
Temperature Control: The reaction is typically carried out at very low temperatures (e.g., -78°C). Allowing the reaction to warm prematurely can lead to the formation of byproducts.
-
Reagent Purity: The purity of the dimethyl sulfoxide (DMSO) and oxalyl chloride is critical. Impurities can interfere with the reaction.
-
Stoichiometry: Precise stoichiometry of the reagents is important. An excess or deficit of any of the components can lead to incomplete reaction or side reactions.
-
Work-up Procedure: The work-up should be done carefully to avoid decomposition of the product. Rinsing glassware with a bleach solution can help to oxidize the malodorous dimethyl sulfide byproduct to the odorless dimethyl sulfoxide or dimethyl sulfone.[6]
Data Presentation
| Step | Reaction | Starting Material | Product | Reported Yield | Reference |
| 1 | Chloromethylation | 1,2,4,5-Tetrafluorobenzene | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | up to 85% | [2] |
| 2 | Hydrolysis | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | ~78% | [4] |
| 3 | Oxidation (Swern) | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | This compound | Not specified | - |
| Overall | - | Terephthaloyl Chloride | This compound | 40% | [5] |
Experimental Protocols
Step 1: Synthesis of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
-
Reaction: Chloromethylation of 1,2,4,5-tetrafluorobenzene.
-
Procedure: To a stirred and cooled (0-5°C) mixture of 1,2,4,5-tetrafluorobenzene and bis(chloromethyl) ether, slowly add chlorosulfonic acid, ensuring the temperature does not exceed 5°C. After the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 70-100°C to favor the formation of the bis-chloromethylated product.[1][2] The reaction progress should be monitored by GC. After completion, the reaction mixture is carefully poured onto ice, and the crude product is isolated.
Step 2: Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
-
Reaction: Hydrolysis of 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene.
-
Procedure: The crude 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is refluxed in a mixture of water, ethanol, and a base such as potassium carbonate for 6-10 hours.[4] After cooling, the product, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, will precipitate and can be collected by filtration.
Step 3: Synthesis of this compound
-
Reaction: Swern oxidation of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.
-
Procedure: In a flame-dried flask under an inert atmosphere, a solution of oxalyl chloride in dichloromethane is cooled to -78°C. A solution of dimethyl sulfoxide (DMSO) in dichloromethane is added dropwise, followed by a solution of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol in dichloromethane. After stirring for a period, triethylamine is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the crude this compound. Purification can be achieved by column chromatography or recrystallization.
Visualizations
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. CN101973850B - Method for preparing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
Technical Support Center: Synthesis of Covalent Organic Frameworks (COFs) using 2,3,5,6-Tetrafluoroterephthalaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,5,6-tetrafluoroterephthalaldehyde in the synthesis of Covalent Organic Frameworks (COFs).
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions when using this compound in COF synthesis?
A1: The primary side reactions of concern are:
-
Incomplete Imine Condensation: Due to steric hindrance or suboptimal reaction conditions, the condensation reaction between the aldehyde and amine linkers may not go to completion, leading to a high number of terminal aldehyde and amine groups within the framework. This results in a low degree of polymerization and poor crystallinity.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the tetrafluorinated phenyl ring makes it susceptible to nucleophilic attack by the amine linkers. This can lead to the substitution of one or more fluorine atoms, forming C-N bonds at positions other than the desired imine linkage. This disrupts the planned framework topology and can lead to structural defects.
-
Hydrolysis of Imine Bonds: Imine bonds are reversible and can be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This can lead to the degradation of the COF framework, particularly during workup and purification.
-
Rapid, Uncontrolled Polymerization: this compound is a highly reactive electrophile. This high reactivity can lead to rapid and uncontrolled polymerization, preventing the slow, reversible process needed for error correction and the formation of a highly crystalline material. The result is often an amorphous or poorly crystalline product.
Q2: Why is my COF product amorphous or poorly crystalline when using this compound?
A2: Poor crystallinity is a common issue and can be attributed to several factors:
-
High Reactivity of the Aldehyde: The electron-withdrawing fluorine atoms make the aldehyde groups highly electrophilic, leading to a very fast imine condensation reaction. This rapid polymerization does not allow for the necessary error-correction and self-healing processes that are crucial for the growth of well-ordered crystalline domains.
-
Suboptimal Solvent System: The choice of solvent is critical for balancing monomer solubility and reaction rate. If the monomers are too soluble, the reaction can be too fast, leading to an amorphous precipitate. Conversely, if solubility is too low, the reaction may not proceed efficiently.
-
Inappropriate Catalyst or Catalyst Concentration: The acid catalyst plays a key role in promoting the reversibility of the imine linkage. An incorrect choice of catalyst or concentration can either fail to facilitate reversibility or lead to unwanted side reactions.
-
Presence of Impurities: Impurities in the monomers or solvents can interfere with the crystallization process.
Q3: Can the fluorine atoms on the this compound linker be substituted by the amine linker during the reaction?
A3: Yes, this is a known potential side reaction called nucleophilic aromatic substitution (SNAr). The electron-deficient aromatic ring of the tetrafluoroterephthalaldehyde is activated towards attack by nucleophiles, such as the amine linkers used in COF synthesis. This can lead to the formation of covalent bonds between the amine nitrogen and the aromatic carbon, displacing a fluoride ion. This side reaction can introduce defects into the COF structure.
Q4: How can I minimize side reactions and improve the crystallinity of my COF?
A4: To minimize side reactions and enhance crystallinity, consider the following strategies:
-
Optimize the Solvent System: Use a mixture of solvents to fine-tune the solubility of the monomers and control the reaction rate. Common solvent systems include a combination of a polar and a non-polar solvent (e.g., dioxane/mesitylene).
-
Careful Selection of Catalyst: Acetic acid is a commonly used catalyst that promotes the necessary reversibility. For some systems, a weaker or stronger acid might be required, and the concentration should be optimized.
-
Control the Reaction Temperature and Time: Lowering the reaction temperature can slow down the polymerization rate, allowing for better error correction. Extending the reaction time can also promote the formation of a more thermodynamically stable, crystalline product.
-
Monomer Purity: Ensure high purity of this compound and the amine linker.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen and water, which can interfere with the reaction and promote side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Amorphous or Poorly Crystalline Product | 1. Reaction is too fast due to high reactivity of the fluorinated aldehyde.2. Suboptimal solvent system.3. Incorrect catalyst or catalyst concentration. | 1. Lower the reaction temperature.2. Screen different solvent mixtures to modulate monomer solubility.3. Optimize the type and concentration of the acid catalyst. |
| Low Product Yield | 1. Incomplete reaction.2. Hydrolysis of the product during workup.3. Formation of soluble side products. | 1. Extend the reaction time.2. Ensure anhydrous conditions during workup and wash with non-protic solvents.3. Analyze the filtrate for soluble oligomers or side products. |
| Evidence of Side Products in Spectroscopic Data (e.g., NMR, FT-IR) | 1. Nucleophilic aromatic substitution (SNAr) of fluorine atoms.2. Incomplete condensation leading to residual aldehyde or amine groups. | 1. Use a less nucleophilic amine linker if possible.2. Optimize reaction conditions (temperature, time, catalyst) to favor imine formation.3. Consider using a protecting group strategy if SNAr is significant. |
| Poor Thermal Stability of the COF | 1. High density of defects in the framework.2. Presence of unreacted functional groups. | 1. Re-evaluate and optimize the synthesis conditions to improve crystallinity.2. Ensure thorough washing of the product to remove unreacted monomers. |
Data Presentation
Table 1: Influence of Reaction Parameters on COF Crystallinity
| Parameter | Condition A (Poor Crystallinity) | Condition B (Improved Crystallinity) | Rationale for Improvement |
| Solvent System | Single high-boiling polar solvent (e.g., DMF) | Mixed solvent system (e.g., 1,4-dioxane/mesitylene) | Modulates monomer solubility and reaction rate. |
| Temperature | 120 °C | 80-100 °C | Slower reaction kinetics allow for error correction. |
| Catalyst | Strong acid (e.g., trifluoroacetic acid) | Weak acid (e.g., acetic acid) | Promotes reversibility without excessive side reactions. |
| Reaction Time | 24 hours | 72 hours | Allows the system to reach thermodynamic equilibrium. |
Experimental Protocols
General Protocol for the Synthesis of a 2D Imine COF using this compound
This is a general guideline and may require optimization for specific amine linkers.
-
Preparation of the Reaction Mixture: In a Pyrex tube, add this compound (1.0 eq), the amine linker (e.g., a triamine linker, 0.67 eq), and a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v).
-
Sonication and Catalyst Addition: Sonicate the mixture for 15 minutes to ensure a homogeneous suspension. Add an aqueous solution of acetic acid (e.g., 6 M) as the catalyst.
-
Degassing: Flash-freeze the reaction tube in liquid nitrogen and degas the mixture using at least three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen.
-
Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven preheated to the desired temperature (e.g., 100 °C) for 72 hours.
-
Workup and Purification: After cooling to room temperature, collect the solid product by filtration. Wash the product sequentially with anhydrous solvents such as acetone and tetrahydrofuran (THF) to remove any unreacted monomers and catalyst.
-
Drying: Dry the final COF product under vacuum at an elevated temperature (e.g., 120 °C) overnight.
Mandatory Visualizations
Caption: Reaction pathways in COF synthesis.
Caption: Troubleshooting workflow for COF synthesis.
Technical Support Center: Purification of 2,3,5,6-Tetrafluoroterephthalaldehyde Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction products of 2,3,5,6-Tetrafluoroterephthalaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying reaction products of this compound?
A1: The primary challenges stem from the unique properties of fluorinated compounds. The high electronegativity of fluorine atoms can lead to strong dipole moments and unique intermolecular interactions, affecting the solubility and crystallization behavior of the products.[1][2] For instance, reaction products like imines are susceptible to hydrolysis, especially on acidic stationary phases like silica gel during column chromatography.[3] Additionally, the starting material itself, this compound, is a solid with specific handling requirements, such as storage under an inert atmosphere at 2-8°C.
Q2: What are the most common reaction products of this compound that require purification?
A2: Common reactions involving this compound include:
-
Imine formation: Condensation reactions with primary amines to form Schiff bases (imines). These are widely used in the synthesis of more complex molecules.
-
Covalent Organic Frameworks (COFs): Polycondensation reactions, often with amines, to form crystalline porous polymers.[4][5]
-
Reduction products: Reduction of one or both aldehyde groups to alcohols.
-
Oxidation products: Oxidation of the aldehyde groups to carboxylic acids, which can be an undesired side reaction.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[6] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the aldehyde and the formation of the product. A successful separation on TLC is also a good indicator for developing a column chromatography purification method.[7]
Troubleshooting Guides
Purification by Column Chromatography
Problem 1: My imine product is decomposing on the silica gel column.
-
Possible Cause: Imines are susceptible to hydrolysis back to the aldehyde and amine, a reaction that is often catalyzed by the acidic nature of standard silica gel.[3][8][9]
-
Solutions:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1-3% of a base like triethylamine (TEA) or pyridine to neutralize the acidic sites on the silica surface.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase such as neutral or basic alumina.
-
Work quickly and with dry solvents: Minimize the time the product spends on the column and ensure all solvents are anhydrous to reduce the chance of hydrolysis.
-
Problem 2: I am unable to get good separation between my product and impurities.
-
Possible Cause: The polarity of your product and the impurities are too similar in the chosen solvent system.
-
Solutions:
-
Optimize the solvent system: Systematically test different solvent mixtures with varying polarities. For fluorinated compounds, sometimes switching from a standard ethyl acetate/hexane system to one containing dichloromethane or toluene can improve separation.
-
Employ gradient elution: Start with a non-polar eluent and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
Consider a different stationary phase: If solvent optimization fails, a stationary phase with different selectivity, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography), may be effective.[1]
-
Purification by Recrystallization
Problem 1: My product "oils out" instead of forming crystals.
-
Possible Cause: The compound's solubility in the chosen solvent is too high, even at lower temperatures, or the cooling process is too rapid. Highly fluorinated compounds can be particularly challenging to crystallize.[2]
-
Solutions:
-
Use a solvent/anti-solvent system: Dissolve your product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly cloudy. Allow the mixture to cool slowly. Common solvent pairs include ethanol/water and hexane/ethyl acetate.[10][11]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Slow cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize crystal formation.[12]
-
Problem 2: The recrystallized product is still impure.
-
Possible Cause: The impurities have similar solubility to your product in the chosen solvent, leading to co-crystallization.
-
Solutions:
-
Try a different solvent: The solubility of your product and the impurities will likely differ in a different solvent system.
-
Perform a second recrystallization: A subsequent recrystallization step can often significantly improve purity.
-
Use activated charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them.[13]
-
Experimental Protocols
General Protocol for Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the solution onto the origin line. Also spot the starting materials as references.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, staining with a suitable reagent (e.g., potassium permanganate) may be necessary. An ideal Rf value for the desired product for subsequent column chromatography is typically in the range of 0.2-0.4.[7]
General Protocol for Flash Column Chromatography
-
Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation of your target compound from impurities.
-
Column Packing: Select a column of appropriate size. Pack it with silica gel as a slurry in the initial, least polar eluting solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel before adding it to the column.[1]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but insoluble at low temperatures.[11]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data Summary
The following table summarizes typical physical properties of the starting material, which are important for its handling and for the characterization of its reaction products.
| Property | Value | Citations |
| Appearance | White to light yellow powder or crystals | |
| Molecular Formula | C₈H₂F₄O₂ | [14] |
| Molar Mass | 206.09 g/mol | [14] |
| Purity (Commercial) | >98.0% (GC) | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Visual Guides
Below are diagrams illustrating key workflows and concepts in the purification of this compound reaction products.
Caption: General purification workflow for reaction products.
Caption: Troubleshooting imine purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 3217-47-8 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde-Based Covalent Organic Frameworks
Welcome to the Technical Support Center for the synthesis of Covalent Organic Frameworks (COFs) utilizing 2,3,5,6-Tetrafluoroterephthalaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on preventing aggregation to achieve highly crystalline materials.
Troubleshooting Guide: Preventing Aggregation
Aggregation is a common issue in COF synthesis, leading to amorphous materials with poor porosity and performance. The following guide details potential causes and solutions to prevent the formation of aggregates during the synthesis of this compound-based COFs.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of an Amorphous Precipitate Instead of a Crystalline COF | Rapid Reaction Rate: The imine condensation reaction is too fast, leading to the rapid formation of a disordered polymer network that precipitates before it can self-correct into a crystalline structure.[1] | 1. Slow Down Monomer Addition: Instead of adding all monomers at once, employ a slow, dropwise addition of one monomer solution to the other. This can help control the nucleation and growth process, favoring the formation of crystalline domains over amorphous aggregates.[2] 2. Optimize Catalyst Concentration: The concentration of the acid catalyst (e.g., acetic acid) is crucial for controlling the reversibility of the imine linkage.[1] Experiment with lower catalyst concentrations to slow down the reaction rate. |
| Suboptimal Solvent System: The polarity of the solvent mixture is critical for balancing monomer solubility and promoting the reversible reactions necessary for crystallization.[1] If monomers are too soluble, the reaction can be too fast. Conversely, poor solubility can hinder the reaction.[1] | 1. Solvent Screening: Experiment with different solvent mixtures. Common systems for imine COFs include combinations of a polar and a non-polar solvent (e.g., 1,4-dioxane/mesitylene, n-butanol/toluene).[1][3] 2. Polarity Tuning: Systematically vary the ratio of the co-solvents to fine-tune the polarity. Increasing the overall solvent polarity has been shown to enhance COF crystallinity in some systems.[1] | |
| Incorrect Monomer Ratio: A non-stoichiometric ratio of the aldehyde and amine monomers can lead to incomplete polymerization and the formation of oligomeric species that can aggregate. | 1. Precise Stoichiometry: Ensure an exact 1:1 molar ratio of the aldehyde (this compound) and the amine linker. Carefully weigh all reagents. | |
| Formation of Large, Irregular Aggregates with Low Surface Area | High Monomer Concentration: High concentrations of monomers can lead to rapid nucleation and the formation of many small particles that quickly aggregate. | 1. Lower Monomer Concentration: Reduce the overall concentration of the monomers in the reaction mixture. This can favor the growth of existing nuclei over the formation of new ones, leading to larger, more crystalline particles. |
| Inadequate Mixing: Poor mixing can lead to localized high concentrations of monomers, promoting rapid, uncontrolled polymerization and aggregation. | 1. Sonication: Before heating, sonicate the reaction mixture to ensure a homogeneous dispersion of the monomers.[3] 2. Stirring: If the reaction setup allows, gentle stirring during the reaction can help maintain homogeneity. | |
| Low Crystallinity Indicated by Broad XRD Peaks | Suboptimal Reaction Temperature and Time: The temperature influences the kinetics and thermodynamics of the reaction. An inappropriate temperature or insufficient reaction time may not allow for the necessary error correction for crystallization.[1] | 1. Temperature Optimization: Most solvothermal syntheses for imine COFs are conducted between 80°C and 120°C.[1] If you observe low crystallinity, systematically vary the temperature within this range. 2. Increase Reaction Time: Extend the reaction time (typically 1-3 days) to allow the system to reach thermodynamic equilibrium, which favors the more stable, crystalline product.[1] |
| Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial for facilitating the reversible imine bond formation required for error correction.[1] | 1. Catalyst Screening: While acetic acid is common, for some systems, other catalysts like scandium(III) triflate (Sc(OTf)₃) may be more effective in promoting crystallinity.[2] |
Frequently Asked Questions (FAQs)
Q1: My final product is completely amorphous according to the PXRD analysis. What is the most likely reason?
A1: An amorphous product is a frequent challenge in COF synthesis and often points to reaction conditions that favor rapid, irreversible polymerization over the slower, reversible process required for crystal growth.[1] The most common culprits are an incorrect solvent system that leads to either excessively high or low monomer solubility, or a reaction rate that is too fast due to high temperature or catalyst concentration.[1] We recommend starting your troubleshooting by screening different solvent mixtures and their ratios.
Q2: I observe the formation of a precipitate immediately after mixing the monomers, even before heating. Is this normal?
A2: Rapid precipitation upon mixing is a strong indicator that the reaction is proceeding too quickly, which will likely result in an amorphous, aggregated material. This is often due to a suboptimal solvent system where the monomers are highly reactive and poorly solvated once the initial reaction occurs. Consider using a solvent system that provides better solubility for the growing polymer chains or reducing the initial monomer concentration.
Q3: How does the fluorination of the terephthalaldehyde affect aggregation?
A3: The fluorine atoms on the this compound ring are strongly electron-withdrawing. This can influence the reactivity of the aldehyde groups and the electronic properties of the resulting COF. While this can enhance certain properties of the final material, it may also affect the reaction kinetics. The principles of controlling reaction rate and monomer solubility remain the key to preventing aggregation.
Q4: Can the post-synthesis workup procedure influence the aggregation of the COF?
A4: Yes, the workup and activation process is critical. After synthesis, the COF powder should be thoroughly washed with anhydrous solvents (e.g., acetone, THF) to remove any unreacted monomers and catalyst.[1] During the drying process, rapid removal of the solvent from the pores can cause the framework to collapse and aggregate. It is often recommended to use a gentle activation procedure, such as supercritical CO₂ exchange, to preserve the crystallinity and porosity of the material.
Quantitative Data Summary
While precise quantitative data is highly system-dependent, the following table summarizes the general trends observed when varying key reaction parameters to mitigate aggregation and improve crystallinity.
| Parameter | Change | Expected Impact on Aggregation | Expected Impact on Crystallinity |
| Monomer Concentration | Decrease | Decrease | Increase |
| Reaction Temperature | Optimize (typically 80-120°C) | Decrease (if too high) | Increase |
| Reaction Time | Increase | Decrease | Increase |
| Catalyst Concentration | Optimize (typically lower) | Decrease | Increase |
| Solvent Polarity | Optimize (balance solubility) | Decrease | Increase |
| Monomer Addition Rate | Decrease (slow addition) | Decrease | Increase |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Crystalline this compound-Based COF
This protocol is a general guideline and may require optimization for specific amine linkers.
Materials:
-
This compound (TFTA)
-
Amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene, TAPB)
-
Solvent mixture (e.g., 1,4-dioxane and mesitylene, 1:1 v/v)[3]
-
Aqueous acetic acid (e.g., 6 M)
-
Pyrex tube
-
Anhydrous acetone
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add this compound (e.g., 0.3 mmol) and the amine linker (e.g., 0.2 mmol for a C3 symmetric amine like TAPB, maintaining a 3:2 aldehyde to amine functional group ratio).
-
Add the solvent mixture (e.g., 2 mL of 1,4-dioxane and 2 mL of mesitylene).
-
Add the aqueous acetic acid catalyst (e.g., 0.5 mL of 6 M acetic acid).
-
Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120°C for 3 days.[1]
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product extensively with anhydrous tetrahydrofuran (THF) and acetone to remove any residual reactants and catalyst.[1]
-
Dry the final product under vacuum at a moderate temperature (e.g., 80-120°C) overnight to yield the crystalline COF powder.
Visualizations
Troubleshooting Workflow for Aggregation
The following diagram illustrates a logical workflow for troubleshooting aggregation issues during the synthesis of this compound-based COFs.
Caption: Troubleshooting workflow for preventing aggregation in COF synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlled growth of imine-linked two-dimensional covalent organic framework nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of 2,3,5,6-Tetrafluoroterephthalaldehyde for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA) in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound (TFTA)?
This compound is a white to light yellow crystalline solid.[1][2] Due to its highly fluorinated aromatic structure, it exhibits limited solubility in many common organic solvents. The principle of "like dissolves like" is a key determinant for its solubility. As a somewhat polar molecule due to the two aldehyde groups, it is expected to have better solubility in polar aprotic solvents.
Q2: I am observing very poor solubility of TFTA in my chosen reaction solvent. What are the initial troubleshooting steps?
If you are encountering poor solubility, consider the following initial steps:
-
Solvent Selection: Re-evaluate your choice of solvent. Polar aprotic solvents are often a good starting point.
-
Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of many solid compounds.
-
Use of Co-solvents: Introducing a small amount of a co-solvent can enhance solubility.
-
Particle Size Reduction: Grinding the TFTA powder to a finer consistency can increase the surface area and improve the dissolution rate.[3]
Troubleshooting Guide: Improving TFTA Solubility
This guide provides detailed strategies to address common solubility issues encountered during reactions with TFTA.
Issue 1: TFTA is not dissolving sufficiently in the reaction solvent at room temperature.
Cause: The chosen solvent may not be optimal for dissolving the fluorinated aromatic structure of TFTA.
Solutions:
-
Optimize Solvent Choice: Refer to the solvent selection table below for guidance on suitable solvents. Polar aprotic solvents like DMF, DMAc, and NMP are often effective for dissolving fluorinated aromatic compounds.
-
Increase Temperature: Carefully heat the reaction mixture. A moderate increase in temperature can often lead to complete dissolution. Monitor for any potential degradation of reactants or solvent evaporation.
-
Employ a Co-solvent System: The addition of a co-solvent can disrupt crystal lattice energy and improve solvation. A common strategy in covalent organic framework (COF) synthesis, where TFTA is used, is to use a mixture of a polar and a non-polar solvent.[4]
Issue 2: Upon heating, TFTA dissolves, but it precipitates out of the solution as the reaction proceeds.
Cause: The reaction product may be less soluble than the starting material in the chosen solvent, or a change in the reaction mixture's polarity could be reducing the solubility of TFTA.
Solutions:
-
Maintain Elevated Temperature: If the reaction is stable at higher temperatures, maintaining the heat throughout the reaction can keep all components in the solution.
-
Solvent Mixture Adjustment: If a co-solvent system is being used, adjusting the ratio of the solvents during the reaction might be necessary.
-
One-Pot Approach with Sequential Solvent Addition: Start the reaction in a solvent that dissolves TFTA. If the product precipitates, a second solvent can be added to dissolve the product for subsequent reaction steps.
Issue 3: TFTA seems to react with the solvent, leading to unexpected byproducts.
Cause: Highly polar aprotic solvents like DMF can sometimes react with reactive compounds, especially at elevated temperatures. There is evidence of DMF participating in reactions with fluorinated aromatic compounds.[2][5]
Solutions:
-
Use a More Inert Solvent: Consider using alternative polar aprotic solvents that are less likely to react, such as DMAc, NMP, or sulfolane.
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to minimize potential side reactions with the solvent.
-
Solvent-Free Conditions: For certain reactions, solvent-free conditions, such as solid-state grinding or melt reactions, might be an option.[6]
Data Presentation
Table 1: Qualitative Solubility of Aromatic Aldehydes in Common Solvents
| Solvent Class | Solvent Examples | Expected Solubility of TFTA | Rationale |
| Polar Aprotic | DMF, DMAc, NMP, DMSO, Acetonitrile | Good to Moderate | "Like dissolves like" principle; these solvents can solvate the polar aldehyde groups and interact with the aromatic ring. Often used for reactions with fluorinated compounds.[5] |
| Ethers | THF, 1,4-Dioxane | Moderate to Low | Can offer moderate solubility, especially when heated. Dioxane is often used in combination with other solvents for COF synthesis.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Generally less effective for highly fluorinated compounds unless heated. |
| Aromatic | Toluene, Mesitylene, Xylene | Low | While the aromatic nature is similar, the high degree of fluorination in TFTA reduces its solubility in non-polar aromatic solvents at room temperature. Mesitylene is sometimes used in COF synthesis at high temperatures.[4] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | The hydrogen-bonding nature of alcohols does not interact favorably with the fluorinated ring. |
| Non-polar | Hexane, Cyclohexane | Very Low | Significant mismatch in polarity. |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility using a Co-solvent System
-
To a reaction vessel containing this compound, add the primary reaction solvent in which TFTA has low solubility.
-
While stirring, add a co-solvent (e.g., DMF or DMAc) dropwise until the TFTA dissolves completely.
-
Start the reaction by adding other reagents.
-
Monitor the reaction mixture for any precipitation. If precipitation occurs, a slight increase in temperature or the addition of more co-solvent may be necessary.
Protocol 2: Temperature Elevation for Enhanced Solubility
-
Suspend this compound in the chosen reaction solvent in a reaction vessel equipped with a condenser.
-
Begin stirring and gradually heat the mixture using an oil bath.
-
Monitor the dissolution of the solid. Note the temperature at which complete dissolution occurs.
-
Once dissolved, allow the solution to cool slightly before adding other reagents to start the reaction.
-
Maintain the temperature at a level that ensures all components remain in the solution throughout the reaction.
Mandatory Visualizations
Caption: A stepwise workflow for troubleshooting the poor solubility of TFTA.
Caption: Solvent selection guide for TFTA based on polarity and chemical structure.
References
- 1. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replacement of aromatic fluorine by a methoxy group during reaction with methyl iodide in N,N-dimethylformamide solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 2,3,5,6-Tetrafluoroterephthalaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluoroterephthalaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound that I should consider when selecting a catalyst?
A1: The reactivity of this compound is dominated by two key features: the two aldehyde functional groups and the highly electron-deficient tetrafluorinated benzene ring. The electron-withdrawing nature of the fluorine atoms makes the aldehyde carbons highly electrophilic and susceptible to nucleophilic attack. This generally increases the reaction rate for condensations and additions compared to non-fluorinated analogues. However, the fluorine atoms can also influence the stability of intermediates and the acidity of adjacent protons, which may require adjustments to catalyst choice and reaction conditions. For reactions involving catalysts that are sensitive to Lewis basicity, the fluorine atoms may also play a role.
Q2: Can I use the same catalyst for mono- and di-functionalization of this compound?
A2: Achieving selective mono-functionalization of a symmetric difunctional starting material like this compound is a significant challenge. While the same catalyst can in principle be used for both, controlling the stoichiometry of the reactants is the primary strategy for favoring mono-substitution. Typically, using a sub-stoichiometric amount of the nucleophile (e.g., 0.8-0.9 equivalents) relative to the dialdehyde can favor the mono-adduct. However, a mixture of starting material, mono-adduct, and di-adduct is often obtained, requiring careful chromatographic separation. For some catalytic reactions, statistical product distribution is expected.
Troubleshooting Guides
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. For this compound, this reaction is expected to be facile due to the high electrophilicity of the aldehyde groups.
Issue 1: Low or no yield of the condensed product.
-
Possible Cause 1: Inactive Catalyst. Basic catalysts are typically used to deprotonate the active methylene compound. If the catalyst is old, hydrated, or of insufficient strength, the reaction may not proceed.
-
Troubleshooting Action:
-
Use a freshly opened or purified catalyst.
-
Consider a stronger base if a weak base is being used. For example, if piperidine is ineffective, a stronger base like an alkali alkoxide might be necessary, though this can increase side reactions.
-
For heterogeneous catalysts, ensure proper activation if required by the supplier's protocol.
-
-
-
Possible Cause 2: Steric Hindrance. While electronically favorable, the fluorine atoms ortho to the aldehyde groups may introduce some steric hindrance, particularly with bulky active methylene compounds.
-
Troubleshooting Action:
-
Increase the reaction temperature to overcome the activation barrier.
-
Prolong the reaction time.
-
Consider a less sterically hindered active methylene compound if the experimental design allows.
-
-
-
Possible Cause 3: Poor Solubility. this compound is a solid, and poor solubility in the reaction solvent can limit the reaction rate.
-
Troubleshooting Action:
-
Choose a solvent in which both reactants are fully soluble at the reaction temperature (e.g., DMF, DMSO, or refluxing ethanol).
-
Consider solvent-free conditions, which can sometimes accelerate the reaction.
-
-
Issue 2: Formation of multiple products or byproducts.
-
Possible Cause 1: Michael Addition. The initial Knoevenagel product is an electron-deficient alkene, which can be susceptible to a subsequent Michael addition by another equivalent of the active methylene compound.
-
Troubleshooting Action:
-
Use a strict 1:2 stoichiometry of the dialdehyde to the active methylene compound for the di-substituted product. For mono-substitution, use a slight excess of the dialdehyde.
-
Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired product is maximized.
-
-
-
Possible Cause 2: Catalyst-Induced Side Reactions. Strong bases can promote self-condensation of the active methylene compound or other undesired side reactions.
-
Troubleshooting Action:
-
Reduce the catalyst loading to the minimum effective amount.
-
Switch to a milder catalyst (e.g., from an alkoxide to an amine like piperidine or a Lewis acid).
-
-
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |
| Amine (weak base) | Piperidine | 10-20 | Ethanol, Toluene | 25 - 110 | Common choice, generally provides clean reactions. |
| Ammonium Salt | Ammonium Acetate | 10-20 | Acetic Acid | 100-120 | Often used under Dean-Stark conditions to remove water. |
| Lewis Acid | ZnCl₂, TiCl₄ | 5-15 | CH₂Cl₂, THF | 0 - 25 | Can activate the aldehyde towards nucleophilic attack. |
| Heterogeneous | SeO₂/ZrO₂ | 5-10 wt% | Water, Acetonitrile | 25 | Offers ease of separation and potential for recycling.[1] |
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (2.1 eq for di-substitution) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the chosen catalyst (e.g., piperidine, 0.1-0.2 eq) to the solution.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Wittig & Horner-Wadsworth-Emmons (HWE) Olefination
These reactions are powerful methods for forming carbon-carbon double bonds. The Wittig reaction uses a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic.
Issue 1: Reaction fails to go to completion.
-
Possible Cause 1: Insufficiently Strong Base. The generation of the ylide (Wittig) or phosphonate carbanion (HWE) requires a base strong enough to deprotonate the corresponding phosphonium salt or phosphonate ester.
-
Troubleshooting Action:
-
For non-stabilized Wittig reagents, strong bases like n-BuLi or NaHMDS are required.
-
For stabilized Wittig and HWE reagents, milder bases like NaH, K₂CO₃, or DBU can be effective. Ensure the base is anhydrous.
-
-
-
Possible Cause 2: Ylide Decomposition. Non-stabilized ylides can be unstable, especially at higher temperatures or in the presence of moisture or oxygen.
-
Troubleshooting Action:
-
Generate the ylide at low temperatures (e.g., -78 °C or 0 °C) and add the dialdehyde solution slowly at that temperature.
-
Ensure the reaction is run under an inert atmosphere (N₂ or Ar) with anhydrous solvents.
-
-
Issue 2: Low yield of the desired alkene and difficult purification.
-
Possible Cause 1: Formation of Triphenylphosphine Oxide (Wittig). The byproduct of the Wittig reaction, triphenylphosphine oxide, can be difficult to separate from the desired product.
-
Troubleshooting Action:
-
For the HWE reaction, the phosphate byproduct is water-soluble and easily removed by an aqueous workup. Consider using the HWE reaction as an alternative.
-
For the Wittig reaction, purification can sometimes be achieved by precipitation of the product or the byproduct, or by careful column chromatography.
-
-
-
Possible Cause 2: Undesired Stereoselectivity. Wittig and HWE reactions can produce mixtures of E and Z isomers.
-
Troubleshooting Action:
-
Generally, stabilized Wittig ylides and standard HWE reactions favor the E-alkene.
-
Non-stabilized Wittig ylides tend to give the Z-alkene.
-
The Still-Gennari modification of the HWE reaction (using trifluoroethyl phosphonates) can provide high Z-selectivity.
-
-
| Reaction Type | Reagent Type | Base Example | Solvent | Temperature (°C) |
| Wittig | Non-stabilized Ylide | n-BuLi, NaHMDS | THF, Ether | -78 to 25 |
| Wittig | Stabilized Ylide | NaH, K₂CO₃ | THF, DMF | 25 to 80 |
| HWE | Stabilized Phosphonate | NaH, K₂CO₃, DBU | THF, DME | 0 to 25 |
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a suspension of NaH (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Carbanion Formation: Cool the suspension to 0 °C and add the phosphonate ester (e.g., triethyl phosphonoacetate, 2.2 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Reaction: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reductive Amination
Reductive amination is a two-step process (often performed in one pot) involving the formation of an imine or iminium ion, followed by its reduction to an amine.
Issue 1: Low conversion of the aldehyde.
-
Possible Cause 1: Inefficient Imine Formation. The formation of the imine is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials.
-
Troubleshooting Action:
-
Add a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, to the reaction mixture.
-
Perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
A catalytic amount of acid (e.g., acetic acid) can promote imine formation, but excess acid will protonate the amine, rendering it non-nucleophilic.
-
-
-
Possible Cause 2: Inactive Reducing Agent. The chosen reducing agent may not be effective under the reaction conditions.
-
Troubleshooting Action:
-
Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for imines/iminium ions in the presence of aldehydes.[2]
-
Sodium cyanoborohydride is also selective but is highly toxic.
-
For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and that the system is free of catalyst poisons.
-
-
Issue 2: Formation of the corresponding alcohol as a byproduct.
-
Possible Cause: Aldehyde Reduction. The reducing agent is reducing the starting aldehyde in competition with the imine/iminium ion.
-
Troubleshooting Action:
-
| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Notes |
| NaBH(OAc)₃ (STAB) | Acetic Acid (optional) | DCE, THF, CH₂Cl₂ | 25 | Highly selective for imines over aldehydes.[2] |
| NaBH₃CN | Acetic Acid | Methanol | 25 | Selective but highly toxic. |
| H₂ | Pd/C, PtO₂ | Ethanol, Methanol | 25-50 | "Green" method, but may require pressure. |
| Formic Acid | BF₃·Et₂O | Dichloromethane | 25 | Metal-free catalytic system.[3] |
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (2.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetic acid (2.1 eq) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (2.2 eq) portion-wise to the stirred solution.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Synthesis of Covalent Organic Frameworks (COFs)
This compound is an excellent building block for the synthesis of imine-linked COFs due to its C2 symmetry and the enhanced reactivity of its aldehyde groups.
Issue 1: Formation of amorphous polymer instead of a crystalline COF.
-
Possible Cause 1: Reaction is too fast. The formation of a crystalline material requires a balance between the rate of the bond-forming reaction and the rate of error correction (reversibility). If the reaction is too fast and irreversible, an amorphous polymer will precipitate.
-
Troubleshooting Action:
-
Lower the reaction temperature.
-
Reduce the concentration of the catalyst. Acetic acid is a common catalyst for imine COF synthesis, and its concentration can be tuned.[4]
-
Use a solvent system that allows for slower reaction kinetics.
-
-
-
Possible Cause 2: Incorrect Stoichiometry. A precise stoichiometric balance between the aldehyde and amine building blocks is crucial for achieving a highly ordered, crystalline framework.
-
Troubleshooting Action:
-
Carefully purify the starting materials to ensure high purity.
-
Accurately weigh the starting materials to ensure the correct molar ratio.
-
-
Issue 2: Low surface area of the resulting COF.
-
Possible Cause 1: Pore Collapse. The pores of the COF may collapse upon removal of the solvent during the activation process.
-
Troubleshooting Action:
-
After synthesis, exchange the reaction solvent with a low-boiling point solvent (e.g., acetone or THF) before drying.
-
Use supercritical CO₂ drying as a gentle method to remove the solvent without causing pore collapse.
-
-
-
Possible Cause 2: Interpenetration of the Framework. The framework may have grown in an interpenetrated fashion, leading to a lower than expected surface area.
-
Troubleshooting Action:
-
Modify the reaction conditions (solvent, temperature, catalyst concentration) to disfavor interpenetration. This often requires systematic optimization.
-
-
| Catalyst | Catalyst Concentration | Solvent System | Temperature (°C) | Time (days) |
| Acetic Acid | 3-9 M | Dioxane/Mesitylene | 120 | 3-7 |
| Sc(OTf)₃ | 5-10 mol% | Dichlorobenzene | 120-150 | 3 |
-
Preparation: In a Pyrex tube, add this compound (1.0 eq) and the amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene, 0.67 eq).
-
Solvent/Catalyst Addition: Add the solvent mixture (e.g., a 1:1 mixture of dioxane and mesitylene) and the aqueous acetic acid catalyst.
-
Reaction: The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed. It is then heated in an oven at a constant temperature (e.g., 120 °C) for several days.
-
Isolation: After cooling, the solid product is collected by filtration and washed sequentially with anhydrous acetone and THF.
-
Activation: The washed solid is typically dried under high vacuum at an elevated temperature to remove residual solvent from the pores.
References
Technical Support Center: Enhancing the Thermal Stability of Polymers Containing 2,3,5,6-Tetrafluoroterephthalaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers containing 2,3,5,6-Tetrafluoroterephthalaldehyde. The information is designed to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and characterization of polymers derived from this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TS-001 | Low Molecular Weight or Low Polymer Yield | 1. Impure Monomers: Contaminants in this compound or the diamine monomer can inhibit the polymerization reaction. 2. Inadequate Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete polymerization. 3. Stoichiometric Imbalance: An inexact molar ratio of the aldehyde and amine monomers will limit the chain growth. | 1. Monomer Purification: Recrystallize or sublime the monomers before use. Ensure the purity is verified by techniques like NMR or melting point analysis. 2. Optimize Reaction Conditions: Experiment with different reaction temperatures and times. Ensure the solvent is anhydrous and appropriate for the specific polymerization (e.g., m-cresol, NMP, DMAc). 3. Precise Stoichiometry: Carefully weigh the monomers to ensure a 1:1 molar ratio. |
| TS-002 | Poor Solubility of the Final Polymer | 1. Rigid Polymer Backbone: The aromatic and fluorinated nature of the polymer can lead to a rigid structure with strong intermolecular interactions. 2. High Crystallinity: A highly ordered polymer structure will reduce solubility. | 1. Monomer Selection: Introduce flexible linkages into the polymer backbone by selecting a diamine monomer with ether or other flexible groups. 2. Copolymerization: Introduce a more soluble co-monomer to disrupt the polymer chain regularity. 3. Solvent Selection: Test a range of polar aprotic solvents (e.g., NMP, DMAc, DMF, DMSO) and consider heating to aid dissolution. |
| TS-003 | Inconsistent Thermal Stability Results (TGA) | 1. Residual Solvent or Monomer: Trapped solvent or unreacted monomer can volatilize at lower temperatures, appearing as initial weight loss. 2. Incomplete Imidization (for polyimides): The presence of poly(amic acid) precursors will lead to lower thermal stability. 3. Degradation during Processing: The polymer may have partially degraded during high-temperature processing steps. | 1. Thorough Drying: Dry the polymer sample under vacuum at an elevated temperature (below the glass transition temperature) for an extended period before TGA analysis. 2. Ensure Complete Imidization: Follow a well-established thermal or chemical imidization protocol. Confirm the absence of amic acid groups using FTIR spectroscopy. 3. Controlled Processing: Use the lowest effective processing temperatures and minimize the time at elevated temperatures. |
| TS-004 | Brittle Polymer Films | 1. Low Molecular Weight: Insufficient chain length leads to poor mechanical properties. 2. High Cross-linking Density: Unintended side reactions can cause the polymer to become brittle. | 1. Optimize Polymerization: Refer to TS-001 to increase the molecular weight of the polymer. 2. Control Reaction Chemistry: Ensure that the reaction conditions do not promote side reactions. For Schiff base formation, ensure the removal of water to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the thermal stability and handling of polymers containing this compound.
Q1: What is the expected thermal stability of polymers synthesized with this compound?
A1: Aromatic polyimides and poly(Schiff base)s containing fluorine are known for their high thermal stability. For analogous fluorinated aromatic polyimides, the 10% weight loss temperature (Td10) is often observed in the range of 535-563°C in both nitrogen and air atmospheres.[1] The incorporation of the tetrafluorophenylene moiety is expected to enhance thermal stability due to the high strength of the C-F bond.
Q2: How does the fluorine content from this compound affect the polymer's properties?
A2: The high fluorine content generally leads to several desirable properties, including increased thermal stability, improved chemical resistance, lower dielectric constant, and reduced water absorption. However, it can also decrease the solubility of the polymer.
Q3: What are the key characterization techniques for assessing the thermal stability of these polymers?
A3: The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA is used to determine the decomposition temperature of the polymer, while DSC is used to identify the glass transition temperature (Tg) and melting temperature (Tm), which are also important indicators of a polymer's thermal behavior.
Q4: Can the thermal stability of these polymers be further enhanced?
A4: Yes, one common strategy is to create composites by adding reinforcing fillers such as carbon fiber. This can significantly increase the decomposition temperature of the polymer matrix.
Q5: Are there any specific safety precautions to consider when working with this compound and its polymers at high temperatures?
A5: Yes. Although fluoropolymers are generally stable, at elevated temperatures, they can decompose and release toxic gases such as hydrogen fluoride (HF). It is crucial to work in a well-ventilated area, preferably within a fume hood, especially during high-temperature processing or thermal analysis.
Quantitative Data Summary
The following table summarizes thermal stability data for analogous fluorinated aromatic polyimides to provide a reference for expected performance.
| Polymer System (Dianhydride-Diamine) | Td10 (°C in N2) | Td10 (°C in Air) | Tg (°C) | Reference |
| 6FDA - 2,6-BAPON | 563 | 563 | 295 | [1] |
| BPDA - 2,6-BAPON | 560 | 551 | 282 | [1] |
| ODPA - 2,6-BAPON | 555 | 545 | 255 | [1] |
| BTDA - 2,6-BAPON | 552 | 540 | 271 | [1] |
| PMDA - 2,6-BAPON | 543 | 535 | - | [1] |
Note: 6FDA = 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride, BPDA = 3,3',4,4'-biphenyltetracarboxylic dianhydride, ODPA = 4,4'-oxydiphthalic anhydride, BTDA = 3,3',4,4'-benzophenonetetracarboxylic dianhydride, PMDA = pyromellitic dianhydride, 2,6-BAPON = 2,6-bis(4-aminophenoxy)naphthalene.
Experimental Protocols
Protocol 1: Synthesis of a Poly(Schiff base) from this compound and an Aromatic Diamine
-
Monomer Preparation: Ensure both this compound and the chosen aromatic diamine are pure and dry.
-
Dissolution: In a nitrogen-purged flask equipped with a magnetic stirrer and a condenser, dissolve equimolar amounts of the aromatic diamine and this compound in a suitable solvent (e.g., m-cresol or a mixture of DMF and toluene).
-
Reaction: Heat the reaction mixture to reflux and stir for 24-48 hours. The water formed during the condensation reaction can be removed by azeotropic distillation if toluene is used.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a non-solvent such as methanol or ethanol to precipitate the polymer.
-
Purification: Filter the polymer, wash it thoroughly with the non-solvent, and then dry it in a vacuum oven at 80-100°C for 24 hours.
Protocol 2: Thermal Characterization by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the dried polymer powder into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Analysis Conditions: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere with a flow rate of 50-100 mL/min.
-
Data Analysis: Determine the onset of decomposition and the temperatures at which 5% and 10% weight loss occur (Td5 and Td10).
Visualizations
Caption: General workflow for the synthesis and characterization of polymers.
Caption: Troubleshooting logic for low thermal stability.
References
Technical Support Center: 2,3,5,6-Tetrafluoroterephthalaldehyde-Based Polymer Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for reducing defects in polymer films synthesized from 2,3,5,6-Tetrafluoroterephthalaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and processing of this compound-based polymer films.
| Problem/Defect | Potential Causes | Recommended Solutions |
| Film is Brittle and Cracks Easily | 1. Incomplete Polymerization: The reaction may not have proceeded to completion, resulting in low molecular weight polymer chains that lack the necessary entanglement for flexibility. 2. Residual Solvent: Trapped solvent within the polymer matrix can disrupt chain packing and lead to stress points. 3. High Crystallinity: The rigid, planar structure of the fluorinated aromatic rings can promote excessive crystallinity, leading to brittleness. 4. Thermal Degradation: Excessive curing temperatures or times can cause chain scission. | 1. Optimize Reaction Conditions: Increase reaction time, temperature, or catalyst concentration after careful evaluation. Monitor monomer conversion using techniques like FTIR or NMR spectroscopy. 2. Thorough Drying: Dry the film under vacuum at an elevated temperature (below the glass transition temperature) for an extended period. 3. Control Crystallinity: Introduce a co-monomer to disrupt the polymer chain regularity. Rapidly cool the film after casting to quench the crystalline structure. 4. Precise Thermal Control: Use a programmable oven with precise temperature control and follow a carefully optimized curing protocol. |
| Presence of Gels, Particles, or Impurities in the Film | 1. Monomer Impurities: Impurities in the this compound or co-monomer can act as nucleation sites for gels or remain as particulate inclusions. 2. Incomplete Dissolution of Monomers: If the monomers are not fully dissolved before initiating polymerization, insoluble particles can be trapped in the film. 3. Side Reactions: Unwanted side reactions can produce insoluble byproducts. 4. Environmental Contamination: Dust or other airborne particles can settle on the film during casting or curing. | 1. Purify Monomers: Recrystallize or sublime the this compound monomer before use. Purity should be >98%. 2. Ensure Complete Dissolution: Use a suitable solvent and ensure all monomers are completely dissolved, using gentle heating or sonication if necessary, before starting the polymerization. 3. Optimize Reaction Stoichiometry and Conditions: Maintain a strict 1:1 molar ratio of monomers (if applicable) and control the reaction temperature to minimize side reactions. 4. Work in a Clean Environment: Cast and cure films in a cleanroom or a dust-free enclosure. Filter the polymer solution through a syringe filter (e.g., 0.45 µm) before casting. |
| Uneven Film Thickness and Surface Irregularities | 1. Inconsistent Spreading of Polymer Solution: Uneven application of the polymer solution onto the substrate. 2. Substrate Not Level: A non-level casting surface will cause the solution to flow and result in varying thickness. 3. Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can lead to surface tension gradients and an uneven film surface (orange peel effect). 4. High Viscosity of Polymer Solution: A highly viscous solution may not level out before the solvent evaporates. | 1. Use a Film Applicator: Employ a doctor blade or a spin coater for a uniform application of the polymer solution. 2. Level the Casting Surface: Use a leveling table to ensure the substrate is perfectly horizontal. 3. Control Solvent Evaporation: Use a solvent with a higher boiling point. Cover the casting setup with a petri dish or place it in a chamber with controlled solvent vapor pressure to slow down evaporation. 4. Adjust Solution Concentration: Lower the concentration of the polymer in the solvent to reduce viscosity. |
| Film Adheres Poorly to the Substrate | 1. Surface Contamination of Substrate: The substrate may have a layer of grease, dust, or other contaminants that prevent good adhesion. 2. Poor Wetting of the Substrate: The surface energy of the substrate may not be compatible with the polymer solution. 3. High Fluorine Content: The inherent low surface energy of highly fluorinated polymers can lead to poor adhesion. | 1. Thoroughly Clean the Substrate: Clean the substrate with appropriate solvents (e.g., acetone, isopropanol) and consider a plasma or UV-ozone treatment to increase surface energy. 2. Surface Modification of Substrate: Apply a primer or an adhesion promoter to the substrate before casting the film. 3. Introduce Adhesion-Promoting Co-monomers: Incorporate co-monomers with functional groups that can interact more strongly with the substrate surface. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal purity of this compound for obtaining high-quality polymer films?
A1: For optimal results, the purity of this compound should be as high as possible, ideally greater than 98%. Impurities can terminate polymer chains, leading to lower molecular weight and brittle films, or act as nucleation sites for defects. Recrystallization or sublimation of the monomer is recommended before use.
Q2: Which solvents are most suitable for dissolving this compound-based polymers for film casting?
A2: The choice of solvent is critical and depends on the specific polymer structure. Generally, aprotic polar solvents with relatively high boiling points are good candidates. Examples include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). A solvent that allows for complete dissolution of the polymer and has a controlled evaporation rate is ideal to prevent defects.[1]
Q3: How can I control the crystallinity of my fluorinated polymer film to reduce brittleness?
A3: High crystallinity in these polymers can lead to brittleness. To control this, you can:
-
Introduce a Co-monomer: Polymerizing this compound with a non-symmetric or bulky co-monomer can disrupt the regularity of the polymer chain and reduce crystallinity.
-
Rapid Cooling (Quenching): After thermal treatment, rapidly cooling the film can help to lock in a more amorphous structure.
-
Plasticizer Addition: In some cases, the addition of a suitable plasticizer can increase flexibility, although this may affect other properties of the film.
Q4: What are the key considerations for the curing process of these polymer films?
A4: The curing process is crucial for achieving the desired film properties. Key considerations include:
-
Stepwise Heating: A gradual, stepwise increase in temperature allows for the slow removal of residual solvent and promotes uniform film formation. A typical process might involve holding the film at several increasing temperature plateaus.
-
Inert Atmosphere: Curing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidative degradation of the polymer at elevated temperatures.
-
Final Curing Temperature: The final curing temperature should be high enough to ensure complete reaction and solvent removal but below the degradation temperature of the polymer. This temperature is often determined by thermogravimetric analysis (TGA).
Q5: My polymer solution is very viscous, leading to difficulties in casting a uniform film. What can I do?
A5: High viscosity can be addressed by:
-
Lowering the Polymer Concentration: Diluting the polymer solution will decrease its viscosity. However, this may require multiple casting steps to achieve the desired film thickness.
-
Heating the Solution: Gently heating the polymer solution before casting can temporarily reduce its viscosity. Ensure the temperature is not high enough to cause solvent loss or polymer degradation.
-
Choosing a Different Solvent: A solvent with a lower viscosity that still effectively dissolves the polymer can be beneficial.
Experimental Protocols
Protocol 1: Purification of this compound by Sublimation
-
Place a small amount of crude this compound in the bottom of a sublimation apparatus.
-
Assemble the apparatus with a cold finger.
-
Evacuate the apparatus to a pressure of <1 mmHg.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a sand bath or heating mantle. The temperature should be sufficient to cause sublimation without melting or decomposition (typically 100-130 °C).
-
The purified monomer will deposit as crystals on the cold finger.
-
Once a sufficient amount of sublimate has collected, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus and collect the purified crystals from the cold finger.
Protocol 2: General Procedure for Solution Casting of a Polymer Film
-
Prepare a polymer solution of the desired concentration (e.g., 5-10 wt%) by dissolving the this compound-based polymer in a suitable solvent (e.g., DMAc). Ensure complete dissolution by stirring, gentle heating, or sonication.
-
Filter the polymer solution through a syringe filter (e.g., 0.45 µm PTFE filter) to remove any particulate matter.
-
Place a clean, flat substrate (e.g., glass plate, silicon wafer) on a leveling table in a dust-free environment.
-
Pour the filtered polymer solution onto the center of the substrate.
-
Use a doctor blade or a film applicator to spread the solution to a uniform thickness.
-
Cover the setup with a petri dish to slow down the initial solvent evaporation and prevent dust contamination.
-
Allow the film to dry at room temperature for several hours until it is no longer tacky.
-
Transfer the substrate with the cast film to a vacuum oven.
-
Dry the film under vacuum using a stepwise heating program (e.g., 80 °C for 2 hours, 120 °C for 2 hours, and 150 °C for 4 hours) to remove residual solvent. The specific temperatures and times should be optimized for the particular polymer.
-
After the drying program is complete, allow the oven to cool down to room temperature before removing the film.
-
Carefully peel the film from the substrate.
Visualizations
References
Validation & Comparative
A Comparative Guide to Covalent Organic Frameworks: The Impact of Fluorination on Terephthalaldehyde-Based COFs
For researchers, scientists, and professionals in drug development, the choice of molecular building blocks is paramount in designing Covalent Organic Frameworks (COFs) with tailored properties. This guide provides an objective comparison of COFs synthesized from 2,3,5,6-tetrafluoroterephthalaldehyde and its non-fluorinated counterpart, terephthalaldehyde. By examining key experimental data, we illuminate the profound influence of fluorination on the physicochemical properties of these promising porous materials.
The strategic incorporation of fluorine atoms into the aromatic backbone of COF linkers can dramatically alter the resulting material's properties. This is attributed to fluorine's high electronegativity, which can influence intermolecular interactions, stacking behavior, and overall framework stability. This guide delves into the quantifiable differences in properties such as surface area, porosity, and gas sorption capacity that arise from the substitution of hydrogen with fluorine in the terephthalaldehyde linker.
Comparative Analysis of COF Properties
The following table summarizes the key quantitative data for COFs synthesized using this compound and terephthalaldehyde, reacted with the same amine linkers to ensure a direct comparison.
| Property | COF with this compound | COF with Terephthalaldehyde | Reference |
| BET Surface Area (m²/g) | > 2000 | 760 | |
| Crystallinity | Improved | Baseline | |
| Pore Diameter | Larger, more defined | Baseline | |
| BET Surface Area (m²/g) (HHU-COF series) | 1356 (HHU-COF-2) | 2352 (HHU-COF-1) | [1] |
| Total Pore Volume (cm³/g) (HHU-COF series) | 0.73 (HHU-COF-2) | 0.78 (HHU-COF-1) | [1] |
| CO₂ Uptake (mmol/g at 273 K) (HHU-COF series) | 1.74 (HHU-COF-2) | 1.08 (HHU-COF-1) | [1] |
Experimental Methodologies
The synthesis of these COFs is typically achieved through a solvothermal process, which involves the condensation reaction between the aldehyde and amine linkers in a sealed vessel under elevated temperatures.
General Synthesis Protocol for Imine-Linked COFs
A representative solvothermal synthesis for an imine-linked COF is as follows:
-
Monomer Preparation: The aldehyde monomer (either this compound or terephthalaldehyde) and a corresponding amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) are placed in a Pyrex tube.
-
Solvent Addition: A mixture of solvents, such as n-butanol, and an aqueous solution of acetic acid is added to the tube. The choice of solvent is crucial for achieving high-quality crystalline material.[2]
-
Degassing and Sealing: The mixture is typically degassed through several freeze-pump-thaw cycles to remove dissolved gases that could interfere with the reaction. The tube is then flame-sealed under vacuum.
-
Heating: The sealed tube is heated in an oven at a specific temperature (e.g., 70-120°C) for a defined period (e.g., 16 hours to 3 days).[2][3]
-
Isolation and Purification: After cooling to room temperature, the resulting solid precipitate is collected by filtration. The product is then washed extensively with various organic solvents to remove any unreacted monomers and residual solvent.
-
Activation: The purified COF is typically activated by heating under vacuum to remove any solvent molecules trapped within the pores, making the porous network accessible.
Characterization Techniques
The properties of the synthesized COFs are characterized using a suite of analytical techniques:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the COF.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the material.
-
Porosimetry: To determine the pore size distribution and pore volume.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine linkages.
Visualizing the Synthesis and Structural Relationship
The following diagrams illustrate the synthesis pathway and the logical relationship between the choice of aldehyde linker and the resulting COF properties.
Caption: General workflow for the synthesis of imine-linked COFs.
Caption: Impact of aldehyde choice on COF properties.
Conclusion
The use of this compound as a building block for COFs generally leads to materials with enhanced structural organization, including higher crystallinity and larger, more defined pores. In many cases, this translates to a significantly higher BET surface area. However, as the data from the HHU-COF series demonstrates, the interplay between the fluorinated aldehyde and the specific amine linker can lead to variations in surface area, though gas sorption capacity for specific molecules like CO₂ may still be enhanced.[1]
This comparative guide highlights that while fluorination is a powerful strategy for tuning COF properties, the final material characteristics are a result of a synergistic effect between all building blocks. Researchers should consider the specific application and desired properties when selecting between fluorinated and non-fluorinated linkers, with the understanding that fluorination can be a key tool in the rational design of advanced porous materials.
References
- 1. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 3. Facile and scalable synthesis of high-quality three-dimensional imine-linked covalent organic frameworks via crystalline intermediate transformation - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04741B [pubs.rsc.org]
A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Linkers in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a compelling strategy to modulate their physicochemical properties. This modification can significantly influence the stability of the resulting framework, a critical consideration for applications in gas storage, separation, catalysis, and drug delivery. This guide provides an objective comparison of the stability of MOFs constructed with fluorinated versus non-fluorinated linkers, supported by experimental data and detailed methodologies.
The Dual Role of Fluorination in MOF Stability
Fluorination of organic linkers can have a multifaceted impact on the stability of MOFs, often presenting a trade-off between thermal and chemical resilience. The high electronegativity and hydrophobicity imparted by fluorine atoms can enhance a MOF's resistance to moisture, a common cause of degradation. However, the electron-withdrawing nature of fluorine can also weaken the coordinative bonds between the linker and the metal node, potentially compromising thermal stability.
A study on trimesate-based MOFs, for instance, revealed that increasing the degree of fluorination on the linker led to a decrease in thermal stability.[1][2] This was attributed to the fluoro substituents weakening the C(phenyl)-COO⁻ bond, which facilitates decarboxylation at lower temperatures.[1] Conversely, the same study noted that the release temperature of water molecules increased with the number of fluoro substituents, indicating a stronger interaction with guest molecules and potentially enhanced stability in the presence of moisture.[1][2]
Recent research has also highlighted that fluorination can lead to increased hydrophobicity, which is a key factor in improving hydrolytic stability.[3][4] The introduction of polar M-F and C-F bonds can improve moisture stability, making fluorinated MOFs (F-MOFs) suitable for applications in humid environments.[3][5]
Quantitative Stability Data: A Comparative Overview
The following tables summarize key quantitative data from various studies, offering a direct comparison of the stability metrics for fluorinated and non-fluorinated MOFs.
| MOF Series | Linker Type | Decomposition Temperature (°C) | Reference |
| Trimesate-based Sr²⁺ MOFs | Non-fluorinated | Higher | [1] |
| Monofluorinated | Lower | [1] | |
| Difluorinated | Lower | [1] | |
| Perfluorinated | Lowest | [1] | |
| UHM-33 Topology Cu²⁺ MOFs | Monofluorinated | Higher | [6] |
| Difluorinated | Lower | [6] | |
| Ba²⁺ MOFs | Non-fluorinated | Higher | [6] |
| Monofluorinated | Lower | [6] | |
| Difluorinated | Lowest | [6] | |
| Rare-Earth MOFs (RE-TTA) | Fluorinated Linker | Up to 300 | [7] |
Table 1: Thermal Stability Comparison. This table illustrates the general trend of decreasing thermal decomposition temperature with an increasing degree of linker fluorination in several MOF families.
| MOF | Linker Type | Water Stability Assessment | Reference |
| Zn(hfipbb) | Fluorinated (H₂hfipbb) | Exceptionally high hydrothermal stability, highly hydrophobic. | [4] |
| AlFFIVE-1-Ni | Fluorinated | Hydrolytically stable; selectively removes water vapor. | [8] |
| UiO-66 | Non-fluorinated | Retained crystallinity after exposure to 90% relative humidity for 28 days. | [9] |
| Cu-HKUST-1 | Non-fluorinated | Gradual decrease in PXRD peak intensity after exposure to 90% relative humidity; complete amorphization in steam at 300°C. | [9] |
Table 2: Hydrolytic Stability Comparison. This table highlights the enhanced water and moisture stability often observed in MOFs with fluorinated linkers.
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for comparing the stability of fluorinated and non-fluorinated MOFs.
Figure 1: A generalized workflow for the synthesis and comparative stability analysis of fluorinated and non-fluorinated MOFs.
Experimental Protocols
Reproducible experimental data is the cornerstone of materials science. Below are detailed methodologies for key experiments cited in the comparison of MOF stability.
1. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the decomposition temperature of the MOF, indicating its thermal stability.
-
Protocol:
-
An activated MOF sample (typically 5-10 mg) is placed in an alumina or platinum pan.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[7]
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature is identified as the onset temperature of the major weight loss step corresponding to the collapse of the framework structure.[10][11]
-
2. Powder X-Ray Diffraction (PXRD) for Structural Integrity
-
Objective: To assess the crystallinity and structural integrity of the MOF before and after stability testing.
-
Protocol:
-
The MOF powder is mounted on a sample holder.
-
A PXRD pattern is collected using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).
-
For hydrolytic stability testing, the MOF is exposed to water or humid conditions for a defined period.[9]
-
A second PXRD pattern is collected after exposure.
-
The retention or loss of peak intensity and the appearance of new peaks are analyzed to determine if the crystalline structure has been maintained or has degraded.[9]
-
3. Hydrolytic Stability Testing
-
Objective: To evaluate the MOF's resistance to degradation in the presence of water.
-
Protocol:
-
An activated MOF sample is immersed in liquid water or exposed to a controlled humidity environment for a specified duration (e.g., 24 hours to several days).[9]
-
After exposure, the sample is recovered by filtration or centrifugation and dried.
-
The structural integrity is assessed using PXRD.[9]
-
Changes in porosity can be evaluated by nitrogen adsorption-desorption measurements.[9]
-
Leaching of the organic linker into the water can be quantified using techniques like UV-Vis spectroscopy.[9]
-
The Impact of Fluorination on MOF Structure
The introduction of fluorine atoms can also influence the resulting crystal structure of the MOF. In a study of strontium-based MOFs with trimesate linkers, the degree of fluorination was found to play a structure-directing role.[1] The MOF with the highest degree of fluorination exhibited a completely different crystal structure compared to its non-fluorinated and partially fluorinated counterparts.[1] This was attributed to changes in the torsion angles between the phenyl ring and the carboxylate groups, influenced by the presence of the fluorine substituents.[1]
Figure 2: Influence of linker fluorination on the resulting MOF crystal structure.
Conclusion
The decision to employ fluorinated linkers in MOF synthesis requires a careful consideration of the desired properties for a specific application. While fluorination can be a powerful tool for enhancing hydrolytic stability and tuning guest-framework interactions, it may come at the cost of reduced thermal stability. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and development of robust MOF materials. As the field continues to evolve, a deeper understanding of the structure-property relationships governing the stability of fluorinated MOFs will be crucial for unlocking their full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) [mdpi.com]
- 8. Hydrolytically stable fluorinated metal-organic frameworks for energy-efficient dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Comparative Guide for Purity Assessment of 2,3,5,6-Tetrafluoroterephthalaldehyde: HPLC vs. an Alternative Method
For researchers, scientists, and drug development professionals, the accurate determination of the purity of key reagents and intermediates is paramount to ensuring the reliability and reproducibility of experimental outcomes. 2,3,5,6-Tetrafluoroterephthalaldehyde, a fluorinated aromatic aldehyde, is a valuable building block in the synthesis of various materials and pharmaceutical compounds. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the characterization of its purity, supported by experimental protocols and comparative data.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds. Gas Chromatography (GC), on the other hand, is ideal for the analysis of volatile and thermally stable compounds. The choice between these two methods often depends on the physicochemical properties of the analyte and the potential impurities.
A general workflow for the purity analysis of a chemical substance like this compound involves several key steps, from sample preparation to data analysis.
Caption: General workflow for the purity analysis of this compound.
Comparison of HPLC and GC for Purity Determination
While HPLC is a versatile technique, commercial specifications for this compound often indicate that its purity is determined by Gas Chromatography, typically with a Flame Ionization Detector (GC-FID). This suggests that GC is a common and suitable method for this particular compound, which is sufficiently volatile and thermally stable.
The following table summarizes the key performance characteristics of a proposed HPLC method versus a standard GC method for the purity analysis of this compound.
| Parameter | Proposed HPLC Method | Alternative: GC-FID Method | Rationale and Comparison |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | HPLC is suitable for a wide range of compounds, including non-volatile ones. GC is ideal for volatile and thermally stable compounds like this compound.[1] |
| Stationary Phase | Reversed-phase C18 or PFP (Pentafluorophenyl) | Non-polar or intermediate polarity capillary column (e.g., 5% phenyl polysiloxane) | A PFP column in HPLC could offer unique selectivity for fluorinated aromatic compounds.[2] A standard 5% phenyl column in GC provides good separation for a wide range of aromatic compounds.[3] |
| Mobile/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen | HPLC requires expensive, high-purity solvents, whereas GC uses relatively inexpensive carrier gases.[2] |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C) | High temperatures required for the injector and oven (e.g., 250 °C injector, oven program up to 280 °C) | HPLC's lower temperature operation is advantageous for thermally labile compounds, though this is not a major concern for the target analyte.[1] |
| Analysis Time | Typically 10-30 minutes | Often faster, with run times potentially under 15 minutes.[2] | GC can offer higher throughput due to faster analysis times. |
| Detection | UV-Vis Detector (e.g., 254 nm) | Flame Ionization Detector (FID) | Both detectors provide excellent quantitative data. FID is a universal detector for organic compounds and is known for its robustness and wide linear range.[3] |
| Sample Preparation | Simple dissolution in a suitable organic solvent (e.g., acetonitrile). | Simple dissolution in a volatile organic solvent (e.g., acetone, dichloromethane). | Sample preparation is straightforward for both techniques. |
| Sensitivity | Dependent on the chromophore of the analyte and impurities. | High sensitivity for carbon-containing compounds. | Both techniques can achieve the sensitivity required for purity analysis. |
| Resolution | Good, especially for separating non-volatile or polar impurities. | Generally higher, with very sharp peaks for volatile compounds.[1] | GC often provides superior resolution for well-behaved volatile analytes. |
Experimental Protocols
Proposed HPLC Method
This protocol is a hypothetical method based on common practices for the analysis of fluorinated aromatic compounds.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to obtain a concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Alternative Method: Gas Chromatography (GC-FID)
This protocol is based on established methods for the analysis of aromatic aldehydes.[3]
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: HP-5 (or equivalent 5% phenyl polysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetone to obtain a concentration of about 0.5 mg/mL.
-
Data Presentation
The following table illustrates the kind of validation data that would be generated to compare the two methods. The values presented are typical and serve for comparative purposes.
| Validation Parameter | Proposed HPLC Method | Alternative: GC-FID Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.06 µg/mL |
| Precision (%RSD) | < 1.5% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
Logical Relationships in Method Selection
The decision to use HPLC or GC for purity analysis is based on a logical assessment of the analyte's properties and the analytical requirements.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
Both HPLC and GC are powerful and reliable techniques for assessing the purity of this compound.
-
Gas Chromatography (GC-FID) is a highly suitable, and likely industry-standard, method for this analyte due to its volatility and thermal stability. GC often offers faster analysis times and higher resolution for such compounds.
-
High-Performance Liquid Chromatography (HPLC) serves as an excellent alternative and complementary technique. It is particularly advantageous if potential impurities are non-volatile, thermally labile, or if isomeric impurities are expected, which can sometimes be better resolved using specific stationary phases in HPLC.
For routine quality control where the impurity profile is relatively well-known and consists of volatile species, GC-FID is the more efficient choice. For investigational purposes, or if non-volatile impurities are a concern, HPLC provides a robust and versatile platform. A comprehensive characterization could involve using both techniques to gain a complete picture of the compound's purity.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2,3,5,6-Tetrafluoroterephthalaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2,3,5,6-tetrafluoroterephthalaldehyde and its derivatives. We will delve into direct mass spectrometry analysis, derivatization techniques to enhance detection, and alternative analytical approaches, providing supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction
This compound is a fluorinated aromatic dialdehyde with applications in the synthesis of polymers and other advanced materials.[1] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and for monitoring its presence in various matrices. This guide compares the utility of direct Gas Chromatography-Mass Spectrometry (GC-MS) with alternative approaches such as derivatization followed by GC-MS, High-Performance Liquid Chromatography (HPLC), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Direct GC-MS Analysis
Direct analysis by GC-MS is a primary technique for volatile and semi-volatile compounds. For this compound, electron ionization (EI) is the most common ionization method, leading to predictable fragmentation patterns.
Predicted Fragmentation Pattern
A very similar compound, 2,3,5,6-tetrafluoroterephthalic acid, is available in the NIST database and can be used to infer fragmentation.[2]
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Origin |
| [C₈H₂F₄O₂]⁺ (Molecular Ion) | 206 | Intact Molecule |
| [C₈HF₄O₂]⁺ | 205 | Loss of H |
| [C₇H₂F₄O]⁺ | 178 | Loss of CO |
| [C₇HF₄O]⁺ | 177 | Loss of CHO |
| [C₆F₄]⁺ | 148 | Loss of 2xCHO |
Derivatization for Enhanced GC-MS Analysis
To improve chromatographic properties and detection sensitivity, especially at trace levels, derivatization of the aldehyde functional groups is a highly effective strategy.
PFBHA Derivatization
A common and efficient method for aldehyde analysis is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reaction forms stable oxime derivatives that are more volatile and highly responsive to electron capture detection, a feature beneficial for GC-MS analysis.
| Method | Advantages | Disadvantages |
| Direct GC-MS | Rapid, simple sample preparation. | May have lower sensitivity for trace amounts; potential for thermal degradation of the analyte. |
| GC-MS with PFBHA Derivatization | Increased volatility and thermal stability of the analyte; significantly enhanced sensitivity (especially with negative chemical ionization); reduced peak tailing. | Requires an additional sample preparation step; potential for formation of syn- and anti-isomers, which may complicate chromatography. |
Alternative Analytical Methodologies
Beyond GC-MS, other powerful techniques can be employed for the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For aldehydes, HPLC analysis often involves derivatization to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.
-
Pre-column derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) is a well-established method for aldehyde analysis by HPLC-UV.[3]
-
Post-column derivatization with reagents such as 1,3-cyclohexanedione can be used for the sensitive fluorescence detection of aldehydes.[4]
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Given the high fluorine content of this compound, ¹⁹F NMR is a uniquely powerful tool for its characterization.[5] This technique provides information about the chemical environment of each fluorine atom, allowing for unambiguous structural confirmation and purity assessment. The chemical shifts in ¹⁹F NMR are highly sensitive to the molecular structure.[5]
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV/Fluorescence | Separation based on polarity, with detection via UV absorbance or fluorescence of derivatives. | Applicable to a wide range of derivatives; high sensitivity with fluorescence detection.[4] | Often requires derivatization; mobile phase selection can be complex. |
| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide detailed structural information. | Highly specific for fluorinated compounds; provides unambiguous structural information; non-destructive.[5] | Lower sensitivity compared to MS; requires a higher concentration of the analyte. |
Experimental Protocols
Protocol 1: Direct GC-MS Analysis of this compound
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS Parameters:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.
-
Protocol 2: PFBHA Derivatization for GC-MS Analysis
-
Derivatization:
-
To an aqueous solution of the aldehyde, add a solution of PFBHA in a suitable solvent (e.g., methanol).
-
Adjust the pH to be slightly acidic (pH 4-5).
-
Heat the mixture at 60-80 °C for 1-2 hours.
-
After cooling, extract the oxime derivatives with a non-polar solvent like hexane or toluene.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis: Analyze the extract using the GC-MS parameters outlined in Protocol 1. The retention time of the PFBHA-derivatized product will be significantly longer than the underivatized aldehyde.
Protocol 3: HPLC-UV Analysis with DNPH Derivatization
-
Derivatization:
-
Mix the sample solution with an acidic solution of 2,4-dinitrophenylhydrazine in acetonitrile.
-
Allow the reaction to proceed at room temperature for at least 1 hour.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 360 nm.[3]
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process and workflow for the analysis of this compound and its derivatives.
Caption: Workflow for the analysis of this compound.
Conclusion
The choice of analytical method for this compound and its derivatives depends on the specific requirements of the analysis. Direct GC-MS offers a rapid and straightforward approach for qualitative analysis and for samples with sufficient concentration. For trace-level quantification and improved chromatographic performance, derivatization with reagents like PFBHA followed by GC-MS is the method of choice. HPLC provides a robust alternative, particularly when dealing with complex matrices or when GC is not suitable. Finally, ¹⁹F NMR stands out as a powerful, non-destructive technique for unambiguous structural elucidation and purity determination, leveraging the unique spectroscopic properties of the fluorine atoms in the molecule. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals.
References
A Comparative Guide to the Electronic Structure of 2,3,5,6-Tetrafluoroterephthalaldehyde: A DFT and Experimental Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 2,3,5,6-tetrafluoroterephthalaldehyde, a crucial building block in medicinal chemistry and materials science. Due to the limited availability of published experimental and computational data for this specific molecule, this document outlines a proposed comparative study, providing established theoretical and experimental protocols. The performance of this compound is benchmarked against its non-fluorinated analog, terephthalaldehyde, and the parent benzaldehyde, leveraging existing data for these compounds.
Introduction
The introduction of fluorine atoms into organic molecules can dramatically alter their electronic properties, influencing reactivity, binding affinity, and metabolic stability.[1] this compound is a prime example of a fluorinated aromatic aldehyde with significant potential in the synthesis of novel bioactive compounds and functional materials. Understanding its electronic structure is paramount for predicting its behavior and designing new applications. This guide proposes a combined computational and experimental workflow to elucidate these properties and compares them with well-characterized, structurally related aldehydes.
Computational Analysis: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure of molecules, providing insights into orbital energies, electron distribution, and reactivity.[2][3][4]
Proposed DFT Calculation Protocol
A detailed protocol for the DFT calculations of this compound and its analogs is presented below. This protocol is designed to yield accurate and comparable results.
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.
Methodology:
-
Geometry Optimization: The molecular structures will be optimized using the B3LYP hybrid functional with the 6-311+G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized geometries correspond to local energy minima.
-
Electronic Properties: Single-point energy calculations will be performed on the optimized geometries to determine key electronic parameters.
-
Functionals: B3LYP, M06-2X, and ωB97X-D (to account for dispersion interactions).
-
Basis Set: 6-311+G(d,p) or a larger basis set like aug-cc-pVTZ for higher accuracy.
-
-
Calculated Parameters:
-
Highest Occupied Molecular Orbital (HOMO) energy.
-
Lowest Unoccupied Molecular Orbital (LUMO) energy.
-
HOMO-LUMO energy gap (Eg).
-
Molecular Electrostatic Potential (MEP) map.
-
Natural Bond Orbital (NBO) analysis to study intramolecular interactions.
-
Comparative DFT Data
The following table summarizes existing DFT data for analogous compounds. The proposed calculations for this compound would populate a similar table, allowing for direct comparison.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Benzaldehyde | B3LYP/6-31G* | - | - | - | [5] |
| 4-Hydroxybenzaldehyde | B3LYP/6-31G(d,p) | - | - | 5.01 | [6] |
| Terephthalaldehyde | - | - | - | - | Data not readily available |
| This compound | Proposed | - | - | - | - |
Note: Specific HOMO/LUMO values were not provided in the abstract for all references.
Experimental Analysis: Electrochemical and Spectroscopic Methods
Experimental techniques are crucial for validating computational predictions and providing a complete picture of the electronic structure.
Proposed Experimental Protocols
3.1.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels.[7][8]
-
Instrumentation: A potentiostat with a three-electrode setup (working, reference, and counter electrodes).
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Solvent: Anhydrous acetonitrile or dichloromethane.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Procedure: The cyclic voltammogram will be recorded at a scan rate of 100 mV/s. The onset oxidation (E_ox) and reduction (E_red) potentials will be determined.
-
HOMO/LUMO Estimation: The HOMO and LUMO energies can be estimated from the onset potentials using empirical formulas, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard.
3.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λ_max) is related to the HOMO-LUMO gap.[9]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane).
-
Procedure: The absorption spectrum will be recorded over a range of 200-800 nm. The wavelength of maximum absorbance (λ_max) will be determined. The optical band gap can be estimated from the onset of the absorption edge.
Comparative Experimental Data
The following table presents available experimental data for analogous compounds.
| Compound | E_ox (V vs. Fc/Fc+) | E_red (V vs. Fc/Fc+) | λ_max (nm) | Solvent | Reference |
| Benzaldehyde | - | -1.93 (vs. SCE) | ~250 | Acetonitrile | [10] |
| Terephthalaldehyde | - | - | 254 | - | [11] |
| This compound | Proposed | Proposed | Proposed | Proposed | - |
Note: Direct comparison of literature values can be challenging due to varying experimental conditions.
Discussion and Expected Outcomes
The electron-withdrawing nature of the four fluorine atoms in this compound is expected to have a profound impact on its electronic structure compared to terephthalaldehyde and benzaldehyde.
-
Lower HOMO and LUMO Energies: The strong inductive effect of fluorine will likely lower the energies of both the HOMO and LUMO levels. This would make the molecule more resistant to oxidation but more susceptible to reduction.
-
Wider HOMO-LUMO Gap: While both HOMO and LUMO are stabilized, the effect might be more pronounced on the HOMO, potentially leading to a larger HOMO-LUMO gap. This would correspond to a blue shift (shorter wavelength) in the UV-Vis absorption spectrum.
-
Altered Reactivity: The changes in orbital energies and the molecular electrostatic potential will significantly influence the molecule's reactivity in, for example, nucleophilic addition reactions at the carbonyl carbons.
By conducting the proposed DFT calculations and experimental measurements, a comprehensive and quantitative comparison of the electronic properties of this compound with its non-fluorinated counterparts can be achieved. This data will be invaluable for the rational design of new pharmaceuticals and materials based on this versatile fluorinated building block.
References
- 1. researchgate.net [researchgate.net]
- 2. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 3. arxiv.org [arxiv.org]
- 4. youtube.com [youtube.com]
- 5. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pages.jh.edu [pages.jh.edu]
- 8. ossila.com [ossila.com]
- 9. UV-Vis Spectrum of Terephthalic acid | SIELC Technologies [sielc.com]
- 10. Terephthalaldehyde | 623-27-8 | Benchchem [benchchem.com]
- 11. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance comparison of gas separation membranes with and without fluorinated monomers
In the pursuit of more efficient and selective gas separation technologies, the incorporation of fluorinated monomers into polymer membranes has emerged as a pivotal strategy. This guide provides a comprehensive comparison of the performance of gas separation membranes with and without these fluorine-containing building blocks. By examining key experimental data, we aim to equip researchers, scientists, and drug development professionals with a clear understanding of the benefits and underlying mechanisms of fluorination in membrane science.
The introduction of fluorine into a polymer backbone significantly alters its physical and chemical properties, leading to enhanced gas separation performance. The bulky nature of fluorine atoms disrupts polymer chain packing, which in turn increases the fractional free volume (FFV) within the membrane.[1] This increased free volume facilitates higher gas diffusion rates. Furthermore, the high electronegativity of fluorine can influence the solubility of different gases within the polymer matrix, often leading to improved selectivity.
Performance Data: A Quantitative Comparison
The following tables summarize the gas permeability and selectivity data for various pairs of gases, comparing membranes fabricated from fluorinated polymers with their non-fluorinated counterparts. The data highlights the significant enhancements achieved through fluorination.
Table 1: CO2/CH4 Separation Performance
| Polymer | Fluorinated Monomer | CO2 Permeability (Barrer*) | CO2/CH4 Selectivity | Reference |
| 6FDA-ODA | Yes (6FDA) | 25.9 | 20.6 | [2] |
| 6FDA-bisP | Yes (6FDA) | 35.3 | 25.5 | [2] |
| 6FDA-BAHF | Yes (6FDA, BAHF) | High | High | [1] |
| Non-fluorinated Polyimide | No | Lower | Lower | [1] |
*1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg)
Table 2: O2/N2 Separation Performance
| Polymer | Fluorinated Monomer | O2 Permeability (Barrer*) | O2/N2 Selectivity | Reference |
| 6FDA-BAHF | Yes (6FDA, BAHF) | 3.7 times higher than non-fluorinated counterpart | 13% lower than non-fluorinated counterpart | [1] |
| Conventional Polyimide | No | - | - | [1] |
The Science Behind the Separation: Key Physicochemical Principles
The enhanced separation capabilities of fluorinated membranes can be attributed to a combination of factors. The introduction of bulky, fluorine-containing groups, such as the hexafluoroisopropylidene (-C(CF₃)₂-) group found in 6FDA-based polyimides, hinders efficient chain packing. This creates a more open polymer matrix with a higher fractional free volume, allowing for faster diffusion of gas molecules.
Furthermore, the polar nature of the C-F bond can enhance dipole-dipole interactions between the polymer and specific gas molecules, influencing the solubility selectivity of the membrane. This interplay between increased diffusivity and altered solubility ultimately governs the overall improvement in both permeability and selectivity for targeted gas separations.
Caption: Influence of fluorinated monomers on membrane properties and gas separation performance.
Experimental Protocols
The performance data presented in this guide is typically acquired through standardized gas permeation testing. A widely used technique is the constant-volume, variable-pressure method.
Constant-Volume, Variable-Pressure Gas Permeation Testing
Objective: To determine the permeability of a gas through a dense polymer membrane.
Apparatus:
-
A permeation cell to house the membrane, separating an upstream high-pressure side from a downstream low-pressure (vacuum) side.
-
A gas delivery system with pressure regulators and mass flow controllers.
-
A vacuum pump to evacuate the downstream volume.
-
Pressure transducers to monitor the pressure on both the upstream and downstream sides.
-
A constant, known volume on the downstream side.
-
A temperature-controlled environment for the permeation cell.
Procedure:
-
Membrane Preparation and Mounting: A dense membrane of known thickness is securely placed in the permeation cell, ensuring a leak-free seal.
-
System Evacuation: The entire system, particularly the downstream volume, is thoroughly evacuated using a vacuum pump to remove any residual gases.
-
Leak Check: The system is isolated to ensure there are no leaks by monitoring the pressure on the downstream side over a period. The leak rate should be negligible compared to the permeation rate.
-
Gas Introduction: The test gas is introduced to the upstream side of the membrane at a constant high pressure.
-
Permeation Measurement: As the gas permeates through the membrane into the constant downstream volume, the pressure increase on the downstream side is recorded as a function of time.
-
Data Analysis: The permeability (P) is calculated from the steady-state rate of pressure increase (dp/dt) in the downstream volume using the following equation:
P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt)
Where:
-
V is the downstream volume.
-
l is the membrane thickness.
-
A is the effective membrane area.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
p_upstream is the upstream pressure.
-
p_downstream is the downstream pressure (often negligible compared to p_upstream).
-
Ideal Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:
α_(A/B) = P_A / P_B
Caption: Experimental workflow for gas separation membrane performance testing.
Conclusion
The incorporation of fluorinated monomers represents a powerful and versatile tool for enhancing the performance of gas separation membranes. The data consistently demonstrates that fluorination leads to significant improvements in gas permeability and, in many cases, selectivity. This is primarily attributed to the disruption of polymer chain packing, which increases the free volume available for gas transport, and the modification of gas solubility within the membrane. For researchers and professionals in fields requiring high-purity gas streams, the strategic use of fluorinated polymers offers a promising avenue for developing next-generation separation technologies.
References
The Fluorinated Advantage: A Comparative Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2,3,5,6-Tetrafluoroterephthalaldehyde-based polymers against their non-fluorinated counterparts, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine atoms into polymer backbones can dramatically enhance material properties. This compound, a perfluorinated aromatic dialdehyde, serves as a powerful building block in the synthesis of advanced polymers such as poly(azomethine)s, polyimides, and covalent organic frameworks (COFs). Its use offers significant advantages over its non-fluorinated analog, terephthalaldehyde, leading to materials with superior thermal stability, heightened hydrophobicity, and lower dielectric constants. This guide provides a comprehensive comparison of these properties, supported by experimental data from scientific literature, to inform material selection and design in research and development.
Performance Comparison: Fluorinated vs. Non-Fluorinated Polymers
The introduction of the tetrafluoro-substituted phenyl ring from this compound into a polymer chain imparts several beneficial characteristics. The high electronegativity of fluorine atoms reduces the polarizability of the polymer backbone, leading to decreased intermolecular interactions and a lower dielectric constant. Furthermore, the strength of the C-F bond contributes to enhanced thermal and chemical stability.
| Property | Polymer with this compound | Polymer with Terephthalaldehyde | Advantage of Fluorination |
| Thermal Stability (TGA, 5% weight loss) | > 500 °C (for Polyimides) | ~ 450-500 °C (for Polyimides) | Increased thermal resistance, crucial for high-temperature applications. |
| Hydrophobicity (Water Contact Angle) | > 90° (for Polyimides) | ~ 70-80° (for Polyimides) | Enhanced water repellency, beneficial for moisture-sensitive electronics and protective coatings. |
| Dielectric Constant (at 1 MHz) | < 2.8 (for Polyimides) | > 3.0 (for Polyimides) | Lower dielectric constant, essential for high-frequency communication and microelectronics. |
| Chemical Stability | High resistance to common organic solvents and acidic/basic conditions. | Moderate resistance, susceptible to degradation by strong acids and bases. | Improved durability and longevity in harsh chemical environments. |
Note: The data presented is a synthesis of typical values found in the literature for polymers derived from fluorinated and non-fluorinated aromatic monomers. Direct comparative data for polymers synthesized from this compound and terephthalaldehyde under identical conditions is limited.
Experimental Protocols
Synthesis of a Poly(azomethine) via Schiff Base Polymerization
Materials:
-
This compound
-
p-Phenylenediamine
-
Dimethylacetamide (DMAc, anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Methanol
Procedure:
-
In a nitrogen-purged three-neck flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) in anhydrous DMAc.
-
Add p-phenylenediamine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to 120 °C and maintain for 24 hours under a continuous nitrogen flow.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a stirred excess of methanol.
-
Filter the resulting fibrous polymer, wash thoroughly with methanol, and dry under vacuum at 80 °C for 12 hours.
Synthesis of a Covalent Organic Framework (COF)
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Mesitylene
-
Dioxane
-
6M Acetic Acid
Procedure:
-
In a Pyrex tube, add this compound (0.75 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (0.5 mmol).
-
Add a mixture of mesitylene (2.5 mL) and dioxane (2.5 mL) to the tube.
-
Add 6M aqueous acetic acid (0.5 mL).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling, collect the solid product by filtration and wash with anhydrous acetone and then with anhydrous methanol.
-
Dry the resulting COF powder under vacuum at 150 °C for 12 hours.
Visualizing the Synthesis and Logic
Polymerization Workflow
Caption: General workflow for the synthesis of a polymer from this compound.
Logical Relationship of Fluorination to Polymer Properties
Caption: The impact of fluorination on key polymer properties.
A Comparative Guide to the Structural Analysis of Fluorinated Covalent Organic Frameworks by PXRD
The structural elucidation of Covalent Organic Frameworks (COFs) is critical to understanding their unique properties and unlocking their potential in applications ranging from drug delivery to catalysis. For COFs synthesized from 2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA), Powder X-ray Diffraction (PXRD) serves as a foundational analytical technique. This guide provides a comparative overview of PXRD for the structural analysis of a representative TFTA-based COF, M-TAM-TFTA, contrasting its utility with other key characterization methods.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered structures give rise to permanent porosity and tailorable functionalities. The fluorination of COF backbones, through the use of monomers like this compound (TFTA), can impart unique properties such as hydrophobicity and altered electronic characteristics. Verifying the crystalline structure is paramount, and PXRD is the most common initial technique for this purpose.
This guide focuses on M-TAM-TFTA , a three-dimensional fluorinated COF synthesized from the condensation of TFTA and tetra(4-anilyl)methane (TAM).[1] While PXRD confirms the long-range order and crystallinity, a comprehensive understanding often requires coupling it with computational modeling and other analytical techniques.
The Role of PXRD in COF Structural Analysis
PXRD is instrumental in the initial assessment of COFs. It provides key information regarding:
-
Crystallinity: The presence of sharp diffraction peaks indicates a well-ordered, crystalline material, as opposed to an amorphous polymer.
-
Phase Purity: A clean diffraction pattern without peaks from unreacted monomers or amorphous content suggests a pure COF material.
-
Structural Model Validation: The experimental PXRD pattern is compared against a simulated pattern derived from a theoretical structural model. A good match between the experimental and calculated patterns provides strong evidence for the proposed crystal structure.
The typical workflow for structural analysis of a COF using PXRD is a multi-step process that integrates experimental data with computational refinement.
Quantitative Analysis of M-TAM-TFTA
The analysis of the M-TAM-TFTA PXRD pattern involves indexing the diffraction peaks to a specific crystal system and space group. The experimental pattern is then refined against a proposed structural model. For M-TAM-TFTA, a diamondoid (dia) topology is expected based on the tetrahedral geometry of the TAM linker.
| Parameter | M-TAM-TFTA (Experimental) | Simulated Pattern (dia topology) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Fddd | Fddd |
| Lattice Parameters | a = 28.9 Å, b = 28.9 Å, c = 40.8 Å | Calculated based on model |
| Key Diffraction Peaks (2θ) | Intense peak at 4.9° (111), other peaks at 8.5°, 9.8° | Corresponds well with experimental peaks |
| BET Surface Area | > 500 m²/g (varies with morphology) | Theoretical value calculated from crystal density |
Note: Specific lattice parameters and peak positions are derived from published data and may vary slightly based on synthesis conditions. The data presented here is representative for illustrative purposes.
Comparison of Structural Analysis Techniques
While indispensable, PXRD has limitations, particularly for materials like COFs that often form as nanocrystalline powders. This can lead to broad diffraction peaks and overlapping reflections, making unambiguous structure solution challenging.[2] Therefore, a multi-technique approach is crucial.
| Technique | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Crystallinity, phase purity, unit cell parameters, validation of long-range order. | Widely accessible, non-destructive, provides bulk sample information. | Ambiguity from peak overlap in 1D data; difficult for complex or unknown structures; requires high crystallinity. |
| 3D Electron Diffraction (3DED) | Ab initio structure determination from single nanocrystals, precise atomic coordinates, space group determination. | Can solve structures from crystals <200 nm; provides unambiguous single-crystal data. | Requires specialized equipment; sample can be sensitive to beam damage; may not represent the bulk sample. |
| Gas Sorption Analysis (N₂, Ar) | Surface area (BET), pore volume, pore size distribution. | Provides direct evidence of permanent porosity; validates the void space predicted by the structural model. | Provides no direct information on atomic connectivity or crystal structure. |
| Spectroscopy (FTIR, ssNMR) | Confirmation of covalent bond formation (e.g., imine linkage), local chemical environment. | Confirms the chemical transformation of monomers into the framework. | Provides no information on long-range crystalline order. |
| Computational Modeling | Theoretical PXRD patterns, refined lattice parameters, lowest energy stacking arrangements (AA vs. AB stacking). | Essential for refining experimental PXRD data; predicts stable structures and properties. | The model's accuracy is dependent on the quality of the experimental input data. |
Detailed Experimental Protocols
Synthesis of M-TAM-TFTA
The synthesis of monodisperse, fluorinated 3D COF (M-TAM-TFTA) is achieved via a solvothermal Schiff-base condensation reaction.
-
Preparation of Monomer Solution: Tetra(4-anilyl)methane (TAM) and this compound (TFTA) are dissolved in a mixture of mesitylene and 1,4-dioxane.
-
Addition of Catalyst/Modulator: An aqueous solution of acetic acid (e.g., 6 M) is added to the monomer solution. The acid catalyzes the reversible imine bond formation, which is crucial for error correction and crystallization.
-
Solvothermal Reaction: The reaction mixture is sealed in a Pyrex tube and heated in an oven at a constant temperature (e.g., 120 °C) for several days (e.g., 3 days).
-
Isolation and Purification: After cooling to room temperature, the resulting powder is collected by filtration. The product is then washed sequentially with anhydrous acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.
-
Activation: The purified powder is dried under a dynamic vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent from the pores, yielding the activated COF.
PXRD Data Acquisition and Analysis
-
Sample Preparation: A small amount of the activated COF powder is gently packed into a sample holder. A flat surface is crucial for accurate data.
-
Data Collection: The PXRD pattern is collected using a diffractometer, typically with a Cu Kα radiation source (λ = 1.5406 Å). Data is collected over a 2θ range (e.g., 2° to 40°) with a specific step size and scan speed.
-
Data Processing: The raw data is processed to remove background noise.
-
Structural Modeling: A theoretical model of the COF structure (e.g., an eclipsed AA or staggered AB stacking model) is built using materials simulation software.
-
Refinement: The experimental PXRD pattern is compared to a simulated pattern from the theoretical model. Pawley or Rietveld refinement is performed to adjust the unit cell parameters and atomic positions of the model to achieve the best possible fit with the experimental data.[3]
Conclusion
For COFs derived from this compound, PXRD is an essential starting point for structural characterization, confirming crystallinity and providing the basis for structural modeling. However, its inherent limitations in resolving complex structures from 1D powder data necessitate a broader analytical strategy. The combination of PXRD with computational refinement and complementary techniques, especially 3D electron diffraction for unambiguous structure solution and gas sorption for porosity analysis, provides the comprehensive data required by researchers to confidently correlate the structure of these advanced materials with their function.
References
- 1. Monodisperse fluorinated 3D covalent organic frameworks for enhanced adsorption and extraction of perfluorocarboxylic acids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic Deep Dive: Unveiling the Structural Nuances of 2,3,5,6-Tetrafluoroterephthalaldehyde and Its Analogs
A comprehensive spectroscopic comparison of 2,3,5,6-tetrafluoroterephthalaldehyde with its non-fluorinated and partially fluorinated counterparts reveals key structural and electronic differences. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their spectral signatures, supported by experimental data and detailed methodologies, to aid in the identification and characterization of these aromatic aldehydes.
This publication delves into the spectroscopic characteristics of this compound, a fully fluorinated aromatic dialdehyde, and contrasts them with its important analogues: terephthalaldehyde and benzaldehyde. The introduction of fluorine atoms into the benzene ring significantly influences the electronic environment of the molecule, leading to distinct shifts and patterns in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry. Understanding these differences is crucial for unambiguous structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected analogues. While experimental data for this compound is not widely available in the public domain, the provided data for its analogues serves as a crucial reference for researchers working with this class of compounds.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Aldehyde Proton (CHO) Chemical Shift (δ, ppm) | Aromatic Proton (Ar-H) Chemical Shift (δ, ppm) |
| This compound | Data not available | Data not available |
| Terephthalaldehyde | 10.14 (s, 2H)[1] | 8.06 (s, 4H)[1] |
| Benzaldehyde | 10.04 (s, 1H)[1] | 7.90 (d, 2H), 7.64 (t, 1H), 7.54 (t, 2H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) | Aromatic Carbon (Ar-C) Chemical Shift (δ, ppm) |
| This compound | Data not available | Data not available |
| Terephthalaldehyde | 191.5[1] | 140.0, 130.1[1] |
| Benzaldehyde | 192.4[1] | 136.5, 134.5, 129.8, 129.0[1] |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound | Terephthalaldehyde | Benzaldehyde |
| C=O Stretch (Aldehyde) | Data not available | ~1697[1] | ~1700-1720[2] |
| C-H Stretch (Aldehyde) | Data not available | ~2860, ~2760 | ~2880-2650[2] |
| C-F Stretch | Expected in the 1100-1400 region | - | - |
| Aromatic C=C Stretch | Data not available | ~1600, ~1500 | ~1625-1440[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the aldehyde sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[1]
¹H NMR Data Acquisition:
-
The sample is placed in a 400 MHz spectrometer.
-
A standard pulse sequence is used for acquisition.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹³C NMR Data Acquisition:
-
The sample is placed in a 101 MHz spectrometer.[3]
-
A proton-decoupled pulse sequence is utilized to obtain singlets for each unique carbon atom.
-
The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Data Acquisition:
-
For fluorinated compounds, ¹⁹F NMR spectra are acquired on a suitable spectrometer.
-
Chemical shifts are reported in ppm relative to a fluorine standard, such as CFCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectra are typically recorded over a range of 4000-400 cm⁻¹.[1]
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]
Mass Spectrometry (MS)
Data Acquisition:
-
Mass spectra are obtained using an electron ionization (EI) source.
-
The fragmentation patterns are analyzed to determine the molecular weight and structural fragments of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and its analogues.
Caption: Workflow for Spectroscopic Comparison.
In the absence of a defined biological signaling pathway for these compounds, the provided DOT script visualizes the logical workflow of the comparative spectroscopic analysis, from sample preparation to data interpretation and final structural elucidation. This workflow serves as a practical guide for researchers undertaking similar comparative studies.
References
A Comparative Guide to the Performance of Covalent Organic Frameworks from Different Fluorinated Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Covalent Organic Frameworks
The strategic incorporation of fluorine into the organic linkers of Covalent Organic Frameworks (COFs) has emerged as a powerful method for tuning their material properties and enhancing their performance in a wide array of applications, from gas storage and separation to catalysis and drug delivery. The unique characteristics of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can impart increased thermal and chemical stability, enhanced porosity, and tailored surface properties like hydrophobicity.[1][2] This guide provides a comparative analysis of COFs synthesized from different fluorinated linkers, presenting key performance data, detailed experimental protocols, and visualizations to aid researchers in the selection and design of these advanced materials.
Performance Benchmarking: A Comparative Overview
The introduction of fluorine into COF linkers can significantly influence their physicochemical properties. A systematic comparison reveals the nuanced effects of the degree and nature of fluorination on porosity, density, and gas sorption capabilities.
| COF Name | Fluorinated Linker(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Density (g/cm³) | Key Performance Highlights |
| Base-COF | Non-fluorinated | 970 | 0.40 | 0.55 | Baseline for comparison.[1] |
| OH-COF | Non-fluorinated with hydroxyl groups | 1410 | 0.69 | 0.58 | Increased surface area due to hydrogen bonding.[1] |
| FASt-COF | Partially fluorinated tris-aldehyde | 1700 | 1.09 | 0.70 | Significantly enhanced surface area and porosity. Shows isosteric heat of H₂ adsorption of ~5.0 kJ/mol.[1] |
| F-COF | Highly fluorinated tris-aldehyde and tris-amine | 1275 | 1.00 | 0.83 | High porosity, though slightly lower than the partially fluorinated analogue.[1] |
| N3F4-COF | Fluorine-atom-modified linker | - | - | - | Over 5-fold enhancement in visible-light-driven CO₂ reduction to syngas compared to the pristine COF.[3] |
The Impact of Fluorination on COF Properties
The decision to incorporate fluorinated linkers into COF synthesis is driven by the desire to achieve specific performance characteristics. The following diagram illustrates the logical relationships between the introduction of fluorine and the resulting material properties and applications.
References
A Comparative Guide to the Theoretical Modeling and Experimental Characterization of Polymers Analogous to those Derived from 2,3,5,6-Tetrafluoroterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical modeling and experimental characterization of conjugated polymers analogous to those derived from 2,3,5,6-tetrafluoroterephthalaldehyde. Due to the limited availability of specific data on polymers synthesized directly from this compound, this document focuses on structurally similar fluorinated and non-fluorinated poly(phenylene vinylene) (PPV) derivatives and other conjugated polymers containing tetrafluorophenylene units. The inclusion of fluorine atoms into the polymer backbone can significantly alter the electronic, optical, and physical properties of the resulting materials.[1][2][3][4] This guide aims to provide a foundational understanding for researchers interested in exploring this class of polymers.
Data Presentation: Comparison of Analogous Polymer Systems
The following table summarizes key quantitative data for representative fluorinated and non-fluorinated conjugated polymers, offering a baseline for understanding the impact of fluorination. The data has been compiled from various sources and serves as a comparative reference.
| Polymer System | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Absorption Max (nm) | Emission Max (nm) |
| Non-Fluorinated PPV Analogues | ||||||
| Poly(p-phenylene vinylene) (PPV) | -5.1 | -2.6 | 2.5 | 2.2 - 2.5 | 400-420 | 520, 551 |
| MDMO-PPV | -5.3 | -3.0 | 2.3 | 2.15 | ~490 | ~590 |
| Fluorinated PPV & Thiophene Analogues | ||||||
| Fluorinated Poly(thienylene vinylene) | -5.4 to -5.8 | -3.4 to -3.6 | 2.0 - 2.2 | - | - | - |
| Naphthalene Diimide Polymer (PNDI-0F-Ph) | -5.58 | -3.88 | 1.70 | 1.61 | ~770 | - |
| Naphthalene Diimide Polymer (PNDI-1F-Ph) | -5.62 | -3.90 | 1.72 | 1.63 | ~760 | - |
| Naphthalene Diimide Polymer (PNDI-2F-Ph) | -5.67 | -3.92 | 1.75 | 1.65 | ~750 | - |
| Naphthalene Diimide Polymer (PNDI-4F-Ph) | -5.73 | -3.95 | 1.78 | 1.67 | ~740 | - |
Note: The values presented are approximate and can vary depending on the specific molecular weight, solvent, and measurement conditions. Fluorination of the polymer backbone generally leads to a lowering of both the HOMO and LUMO energy levels.[2]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research. Below are representative protocols for key experiments.
Polymer Synthesis via Stille Coupling
The Stille cross-coupling reaction is a versatile method for synthesizing conjugated polymers.[5]
Materials:
-
Aromatic dihalide monomer (e.g., a dibrominated derivative)
-
Distannylated vinylene monomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and deoxygenated solvent (e.g., toluene or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aromatic dihalide monomer and the distannylated vinylene monomer in the chosen solvent.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (typically between 80-120 °C) and stir for 24-72 hours.
-
Monitor the reaction progress by techniques such as GPC to track the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it with appropriate solvents to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
Characterization by NMR and UV-Vis Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄).
-
Record the spectra on a high-resolution NMR spectrometer.
-
The resulting spectra can be used to confirm the polymer structure by identifying the characteristic peaks of the protons and carbons in the repeating unit.[6]
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., chloroform or THF).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
For thin-film measurements, spin-coat a solution of the polymer onto a quartz substrate and record the spectrum.
-
The absorption maximum (λₘₐₓ) provides information about the electronic transitions and the optical band gap of the polymer.[6][7]
Electrochemical Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the HOMO and LUMO energy levels of the polymer.[8][9]
Materials:
-
A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode).
-
An electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile).[10]
-
A potentiostat.[8]
Procedure:
-
Prepare a thin film of the polymer on the working electrode (e.g., glassy carbon or ITO-coated glass) by drop-casting or spin-coating.
-
Assemble the three-electrode cell with the polymer-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode.[10]
-
Fill the cell with the electrolyte solution and purge with an inert gas (e.g., argon) to remove oxygen.
-
Perform the cyclic voltammetry scan, sweeping the potential to observe the oxidation and reduction peaks of the polymer.
-
The onset potentials of the first oxidation (Eₒₓ) and reduction (EᵣₑᏧ) waves can be used to estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc⁺ couple, which has an absolute energy level of -4.8 eV or -5.1 eV depending on the convention):
-
Eᴴᴼᴹᴼ = -e(Eₒₓ + 4.8) eV
-
Eᴸᵁᴹᴼ = -e(EᵣₑᏧ + 4.8) eV
-
The electrochemical band gap can be calculated as E₉ = Eᴸᵁᴹᴼ - Eᴴᴼᴹᴼ.[2]
-
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the theoretical modeling and experimental analysis of these polymers.
Caption: Experimental and theoretical workflow for the study of polymers derived from this compound analogues.
Caption: Logical pathway for the theoretical modeling of conjugated polymers using Density Functional Theory (DFT).
Theoretical Modeling of Polymers
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic and optical properties of conjugated polymers.[11][12][13][14][15] By modeling oligomeric or periodic representations of the polymer chain, DFT can provide insights into structure-property relationships.
General Workflow:
-
Structure Definition: A model of the polymer, typically an oligomer of several repeating units, is constructed. For donor-acceptor type polymers, chain length saturation for theoretical calculations is often achieved with 4-6 repeat units.[13]
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This step is crucial as the polymer's geometry significantly influences its electronic properties.
-
Electronic Structure Calculation: A single-point energy calculation is performed on the optimized geometry using a selected DFT functional (e.g., B3LYP or a range-separated hybrid functional like CAM-B3LYP or HSE06) and basis set (e.g., 6-31G*).[12][13][14] The choice of functional is critical for accurately predicting properties like the band gap.
-
Property Calculation:
-
HOMO/LUMO Energies: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are extracted from the output of the electronic structure calculation. These are fundamental to understanding the polymer's redox behavior and charge injection properties.
-
Band Gap: The HOMO-LUMO gap provides a theoretical estimate of the polymer's electronic band gap.
-
Optical Properties: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions.[13]
-
Comparison with Experimental Data:
The results of theoretical modeling should always be compared with experimental data for validation. For instance, the calculated HOMO and LUMO levels can be compared with those determined by cyclic voltammetry, and the simulated absorption spectrum can be compared with the experimental UV-Vis spectrum. Discrepancies between theoretical and experimental values are common and can arise from factors such as solvent effects and intermolecular interactions in the solid state, which are not always fully captured in calculations on single polymer chains.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress of Fluorinated Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ossila.com [ossila.com]
- 10. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling-driven materials by design for conjugated polymers: insights into optoelectronic, conformational, and thermomechanical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03217A [pubs.rsc.org]
- 12. Theoretical studies of optoelectronic and photovoltaic properties of D–A polymer monomers by Density Functional Theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of Fluorinated and Non-Fluorinated Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the molecular building blocks of covalent organic frameworks (COFs) has emerged as a powerful strategy for tuning their material properties and enhancing their performance in a range of electrochemical applications. The unique characteristics of fluorine, including its high electronegativity and hydrophobicity, can impart significant advantages to COFs, leading to improved stability, ion transport, and overall electrochemical performance. This guide provides a comparative analysis of fluorinated and non-fluorinated COFs, presenting key performance data from recent studies, detailed experimental protocols for their synthesis and characterization, and visualizations to elucidate the underlying mechanisms.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for a selection of fluorinated and non-fluorinated COFs, highlighting the impact of fluorination on their electrochemical performance in applications such as lithium-sulfur (Li-S) batteries.
Table 1: Comparison of Electrochemical Performance in Li-S Batteries
| COF Material | Application | Specific Capacity | Rate Performance | Cycling Stability | Reference |
| Fluorinated COF (4F-COF) | Li-S Battery Separator | High | 568.0 mA h g⁻¹ at 10 C | 82.3% retention over 1000 cycles at 2 C | [1][2] |
| Non-Fluorinated COF | Li-S Battery Separator | Lower (Typical) | Generally lower than fluorinated counterparts | Prone to faster capacity decay due to polysulfide shuttling | [1][2] |
Table 2: Comparison of Physicochemical Properties
| Property | Fluorinated COFs | Non-Fluorinated COFs | Reference |
| Crystallinity | Enhanced | Variable | [3][4] |
| Porosity | Often Improved | High, but can be lower than fluorinated analogues | [3][4] |
| Stability (Chemical & Thermal) | Enhanced | Good, but can be susceptible to degradation | [3] |
| Hydrophobicity | Increased | Generally lower | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and electrochemical characterization of COFs are crucial for reproducible research and development. Below are representative experimental protocols for the synthesis of a fluorinated COF and the general procedures for electrochemical testing.
Synthesis of a Fluorinated Covalent Organic Framework (Illustrative Example)
This protocol describes a typical solvothermal synthesis of an imine-linked fluorinated COF.
Materials:
-
5,10,15,20-tetrakis(4-aminophenyl)porphyrin (non-fluorinated monomer)
-
2,3,5,6-tetrafluoroterephthaldehyde (fluorinated monomer)
-
Solvent mixture (e.g., o-dichlorobenzene, 1-butanol)
-
Aqueous acetic acid (catalyst)
Procedure:
-
In a Pyrex tube, the non-fluorinated amine monomer and the fluorinated aldehyde monomer are mixed in a 1:1 molar ratio.
-
The solvent mixture (e.g., o-dichlorobenzene/1-butanol in a specific volume ratio) is added to the solid monomers.
-
Aqueous acetic acid (e.g., 6M) is added as a catalyst.
-
The tube is flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.
-
The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days) to allow for the solvothermal reaction to proceed.
-
After cooling to room temperature, the resulting solid precipitate (the fluorinated COF) is collected by filtration.
-
The collected solid is washed sequentially with anhydrous acetone and anhydrous dichloromethane to remove any unreacted monomers and residual solvent.
-
The purified fluorinated COF is then dried under vacuum at an elevated temperature (e.g., 150 °C) to afford the final product as a powder.
Electrochemical Characterization of COF-based Battery Electrodes
This protocol outlines the general steps for assembling and testing a coin cell to evaluate the electrochemical performance of a COF-based material.
Electrode Preparation:
-
A slurry is prepared by mixing the active material (COF composite), a conductive additive (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 80:10:10) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
The slurry is then cast onto a current collector (e.g., copper foil for anodes, aluminum foil for cathodes) using a doctor blade to ensure a uniform thickness.
-
The coated current collector is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Circular electrodes of a specific diameter are punched from the dried sheet.
Cell Assembly:
-
Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.
-
The cell consists of the prepared COF-based electrode as the working electrode, a lithium metal foil as the counter and reference electrode, a separator (e.g., polypropylene membrane), and an electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate).
Electrochemical Measurements:
-
Galvanostatic Cycling: The assembled cells are cycled at various current densities (C-rates) within a specific voltage window to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Cyclic Voltammetry (CV): CV is performed at a slow scan rate to identify the redox peaks and understand the electrochemical reaction mechanisms.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is conducted to investigate the charge transfer resistance and ion diffusion kinetics within the cell.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the comparative properties of fluorinated and non-fluorinated COFs.
Caption: Synthesis pathways for non-fluorinated and fluorinated COFs.
Caption: Mechanism of polysulfide shuttling in fluorinated vs. non-fluorinated COF separators.
References
Safety Operating Guide
Proper Disposal of 2,3,5,6-Tetrafluoroterephthalaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2,3,5,6-Tetrafluoroterephthalaldehyde. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must recognize its hazardous properties and manage its disposal accordingly. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, a structured and cautious approach to its waste management is imperative.
Summary of Key Safety and Hazard Data
For quick reference, the following table summarizes the critical safety information for this compound.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Disposal Workflow
The proper disposal of this compound follows a clear, logical progression designed to minimize risk. The diagram below illustrates the recommended workflow from initial handling to final disposal.
Detailed Experimental Protocols for Disposal
The following step-by-step procedures provide a detailed methodology for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Immediate Handling:
-
Eye Protection: Always wear chemical safety goggles that are tested and approved under appropriate government standards.
-
Skin Protection: Wear impervious clothing and protective gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Respiratory Protection: For nuisance exposures, use appropriate respirator cartridges.[3]
-
Handling: Avoid breathing vapors, mist, or gas.[3]
2. Waste Collection and Segregation:
-
Container: Collect all waste containing this compound in a clearly labeled, compatible container.[4]
-
Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
Segregation: Do not mix this waste with incompatible materials.[4] Store it separately from other laboratory waste streams to prevent unintended reactions.
3. Spill Management:
-
Small Spills: For small spills, trained personnel wearing appropriate PPE should contain the spill with an absorbent material compatible with the chemical. Collect the absorbed material into a sealed container for proper waste disposal.[4]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[4]
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Professional Disposal: The disposal of this compound, as a fluorinated organic compound, must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Recommended Method - High-Temperature Incineration: The preferred method for the disposal of fluorinated organic compounds is high-temperature incineration.[5][6][7] This process is designed to break the strong carbon-fluorine bonds, which are characteristic of these "forever chemicals".[5][7][8] Effective incineration at sufficiently high temperatures and long residence times can lead to the permanent elimination of the compound.[5][7]
-
Alternative Method - Hazardous Waste Landfill: If incineration is not available, disposal in a designated hazardous waste landfill is an option.[7] However, it is important to note that this method only contains the chemical and does not destroy it.[7]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. This compound | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3217-47-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Essential Safety and Logistical Information for Handling 2,3,5,6-Tetrafluoroterephthalaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemicals is paramount. This document provides crucial safety protocols and logistical plans for the use of 2,3,5,6-Tetrafluoroterephthalaldehyde, a key building block in the synthesis of advanced materials such as covalent organic frameworks (COFs). Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₂F₄O₂ |
| Appearance | White to light yellow crystalline powder |
| Storage Temperature | 2-8°C under an inert atmosphere |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound due to its classification as a skin and eye irritant. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Neoprene gloves are recommended for protection against aldehydes and aromatic hydrocarbons.[1] Nitrile gloves may offer limited short-term protection but are not recommended for prolonged contact with aromatic solvents.[2][3][4] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times in the laboratory. A face shield should be used in situations with a higher risk of splashing. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | An air-purifying respirator with cartridges rated for organic vapors should be used, especially when handling the powder outside of a certified chemical fume hood or in case of a spill.[5] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory. |
Operational Plan: Safe Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material and avoid creating dust.
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage:
-
Store the chemical in a tightly sealed, compatible container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The recommended storage temperature is between 2°C and 8°C under an inert atmosphere.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Place contaminated materials such as gloves, weighing paper, and absorbent pads into a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Empty Containers: Empty containers that held the chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full name of the chemical(s), and the date the waste was first added to the container.
Disposal Procedure:
-
Store hazardous waste in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel.[6]
-
Do not mix this waste with other incompatible waste streams.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
Experimental Protocol: General Synthesis of a Covalent Organic Framework (COF)
This compound is a common linker used in the solvothermal synthesis of COFs.[9] The following is a general, illustrative protocol.
Materials:
-
This compound
-
Amine linker (e.g., p-phenylenediamine)
-
Solvent mixture (e.g., mesitylene and dioxane)
-
Catalyst (e.g., aqueous acetic acid)
Procedure:
-
In a pressure tube, combine this compound and the amine linker in the appropriate stoichiometric ratio.
-
Add the solvent mixture and the catalyst to the pressure tube.
-
Seal the tube and heat it in an oven at a specific temperature (e.g., 120°C) for a set period (e.g., 3-7 days).
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the solid with an appropriate solvent (e.g., acetone) to remove any unreacted monomers and impurities.
-
Dry the final COF product under vacuum.
Visual Guides
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Spill Response Plan
Caption: Step-by-step response plan for a spill of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. gloves.com [gloves.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. Expeditious synthesis of covalent organic frameworks: a review - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
